molecular formula C15H10N2O B1431610 3-(4-Cyanophenyl)-5-methoxybenzonitrile CAS No. 1445322-49-5

3-(4-Cyanophenyl)-5-methoxybenzonitrile

Cat. No.: B1431610
CAS No.: 1445322-49-5
M. Wt: 234.25 g/mol
InChI Key: AKUOXSHFTRHIJY-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-5-methoxybenzonitrile ( 1445322-49-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C15H10N2O and a molecular weight of 234.25 g/mol, this benzonitrile derivative features a distinct molecular structure containing two cyano functional groups, which can make it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound is characterized by its SMILES code: N#CC1=CC(OC)=CC(C2=CC=C(C#N)C=C2)=C1 . It is intended for use in laboratory research only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request detailed quality control documentation, including batch-specific certificates of analysis, for their records. For specific storage and handling conditions, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(4-cyanophenyl)-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-18-15-7-12(10-17)6-14(8-15)13-4-2-11(9-16)3-5-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUOXSHFTRHIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242289
Record name [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-methoxy-
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445322-49-5
Record name [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445322-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-methoxy-
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Cyanophenyl)-5-methoxybenzonitrile (CAS 1445322-49-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Biphenyl Dinitrile

This technical guide delves into the core properties of 3-(4-Cyanophenyl)-5-methoxybenzonitrile, a molecule of interest within the broader class of biphenyl nitrile compounds. While specific experimental data for this particular compound remains limited in publicly accessible literature, this document aims to provide a comprehensive overview based on established chemical principles, data from analogous structures, and predictive methodologies. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of dual nitrile groups alongside a methoxy substituent suggests potential applications as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.[1] This guide will equip researchers with a foundational understanding of its synthesis, physicochemical characteristics, spectral properties, and safety considerations, thereby facilitating its exploration in drug discovery and materials science.

Molecular and Physicochemical Profile

3-(4-Cyanophenyl)-5-methoxybenzonitrile is a biaryl compound featuring a central biphenyl core with nitrile groups at the 4 and 3' positions and a methoxy group at the 5' position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and potential biological activity.

Table 1: Core Molecular and Physical Properties

PropertyValueSource/Method
CAS Number 1445322-49-5[2]
Molecular Formula C₁₅H₁₀N₂O[2]
Molecular Weight 234.25 g/mol [2]
Predicted Boiling Point ~434.5 °C at 760 mmHgPrediction
Predicted Melting Point Not available-
Predicted Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Chemical Analogy
Storage Temperature -20°C[2]

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed experimentally.

The presence of two polar nitrile groups suggests that the molecule will exhibit a significant dipole moment. The methoxy group, an electron-donating substituent, will influence the electron density of the adjacent phenyl ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions.

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for 3-(4-Cyanophenyl)-5-methoxybenzonitrile has not been detailed in readily available literature, its structure strongly suggests that a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, would be the most efficient and versatile synthetic route.[3][4][5][6]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical disconnection for a Suzuki-Miyaura coupling would involve the reaction between a boronic acid (or ester) derivative of one phenyl ring and a halide (typically bromide or iodide) of the other.

Diagram 1: Proposed Suzuki-Miyaura Coupling for the Synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

G reactant1 3-Bromo-5-methoxybenzonitrile catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) product 3-(4-Cyanophenyl)-5-methoxybenzonitrile reactant1->product + reactant2 4-Cyanophenylboronic acid base Base (e.g., Na₂CO₃, K₂CO₃) solvent Solvent (e.g., Toluene/Water, Dioxane/Water)

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions and should be optimized for this specific transformation.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-methoxybenzonitrile (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Degas a suitable solvent system (e.g., a 4:1 mixture of dioxane and water) by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the reaction flask.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The coupling patterns will be indicative of the substitution on the two phenyl rings.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.8-8.0d~8.0
H-3', H-5'7.6-7.8d~8.0
H-2~7.5t~1.5
H-4~7.3t~1.5
H-6~7.1t~1.5
-OCH₃~3.9s-

Note: Predicted in CDCl₃. The exact chemical shifts and coupling constants will need to be determined experimentally.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-CN (both rings)118-120
Aromatic C-H115-135
Aromatic C-O~160
Aromatic C-C (ipso)135-145
Aromatic C-CN110-115
-OCH₃~56

Note: Predicted in CDCl₃. The exact chemical shifts will need to be determined experimentally.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the nitrile and methoxy groups, as well as aromatic C-H and C=C stretching.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220-2240Strong
C-O (Methoxy)1020-1075, 1200-1275Strong
C=C (Aromatic)1450-1600Medium to Strong
C-H (Aromatic)3000-3100Medium
C-H (Methoxy)2850-2960Medium
Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 234.25, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the biphenyl bond.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(4-Cyanophenyl)-5-methoxybenzonitrile is not widely available, data from structurally related compounds such as (4-methoxyphenyl)acetonitrile and 4-cyanophenol can provide guidance on necessary safety precautions.[7][8]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[7][8]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[7][8]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of -20°C.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Drug Discovery and Materials Science

The 3-(4-Cyanophenyl)-5-methoxybenzonitrile scaffold holds potential in several areas of research and development, primarily driven by the properties of its constituent functional groups.

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: The biphenyl moiety is a common feature in many approved drugs and clinical candidates.[1] The presence of two nitrile groups offers opportunities for further chemical modification. Nitriles can act as bioisosteres for other functional groups, such as carbonyls, and can participate in hydrogen bonding interactions with biological targets.

  • Intermediate for Heterocycle Synthesis: The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used as precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Materials Science
  • Liquid Crystals: Biphenyl nitriles are a well-known class of liquid crystals. The rod-like shape and polar nature of 3-(4-Cyanophenyl)-5-methoxybenzonitrile suggest it could be investigated for liquid crystalline properties.

  • Organic Electronics: The conjugated π-system of the biphenyl core, coupled with the electron-withdrawing nitrile groups, makes this class of compounds interesting for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Conclusion and Future Outlook

3-(4-Cyanophenyl)-5-methoxybenzonitrile represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its fundamental properties. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable and adaptable route for its preparation, which will be the first crucial step for its further investigation. Experimental validation of the predicted physicochemical and spectroscopic data is paramount and will undoubtedly open new avenues for its application. For researchers in drug discovery, the dual nitrile functionality presents a unique opportunity for library synthesis and the development of novel inhibitors for various therapeutic targets. In materials science, its potential as a liquid crystal or an organic electronic material warrants further exploration. As more research is conducted on this and related molecules, a clearer picture of its utility and potential will emerge, solidifying its place as a valuable building block in the chemical sciences.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Lennox, A. J. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

  • Selvanandan, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Retrieved from [Link]

  • R Discovery. (2013, July 27). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H5CN (phenyl cyanide). Retrieved from [Link]

  • Frontiers. (2024, September 2). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBENZONITRILE. Retrieved from [Link]

  • Gryl, M., et al. (2025, September 6). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Molecules, 30(17), 3985.
  • Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Retrieved from [Link]

  • PubMed. (2024, June 27). Effect of the mGlu2 positive allosteric modulator biphenyl-indanone A as a monotherapy and as adjunct to a low dose of L-DOPA in the MPTP-lesioned marmoset. Retrieved from [Link]

Sources

Chemical structure of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on the chemical structure, synthesis, and characterization of 3-(4-Cyanophenyl)-5-methoxybenzonitrile . This guide is designed for researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a functionalized biaryl scaffold.

CAS Registry Number: 1445322-49-5 Molecular Formula: C₁₅H₁₀N₂O Molecular Weight: 234.25 g/mol IUPAC Name: 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarbonitrile

Executive Summary

3-(4-Cyanophenyl)-5-methoxybenzonitrile is a highly functionalized biaryl intermediate characterized by a "push-pull" electronic architecture. Its structure comprises a central biphenyl core substituted with two electron-withdrawing cyano groups (at the 3- and 4'-positions) and one electron-donating methoxy group (at the 5-position). This unique substitution pattern makes it a critical scaffold in two high-value domains:

  • Medicinal Chemistry: As a precursor for non-steroidal aromatase inhibitors and kinase inhibitors requiring a rigid biaryl pharmacophore.

  • Optoelectronics: As a host material intermediate for Organic Light-Emitting Diodes (OLEDs), where the donor-acceptor (D-A) system facilitates thermally activated delayed fluorescence (TADF).

Molecular Architecture & Structural Analysis

The molecule's reactivity and physical properties are dictated by the interplay between the electron-rich methoxy substituent and the electron-deficient nitrile groups.

Electronic "Push-Pull" System
  • Electron Donor (D): The methoxy group (-OCH₃) at position 5 exerts a mesomeric donating effect (+M), increasing electron density primarily at the ortho and para positions of the central benzene ring.

  • Electron Acceptor (A):

    • The cyano group (-CN) at position 3 is a strong electron-withdrawing group (-I, -M), deactivating the ring and directing nucleophilic attack.

    • The 4-cyanophenyl moiety acts as an extended acceptor system, stabilizing the LUMO (Lowest Unoccupied Molecular Orbital).

Steric Conformation

Unlike planar fluorene systems, the biphenyl core exhibits a non-zero dihedral angle (typically 30°–40° in solution) due to steric repulsion between the ortho protons. This twisted conformation is advantageous in drug design for fitting into hydrophobic pockets and in materials science for preventing π-π stacking aggregation, which quenches fluorescence.

Structural Visualization

The following diagram illustrates the connectivity and electronic flow within the molecule.

G Methoxy Methoxy Group (-OCH3) Electron Donor (+M) RingA Central Benzene Ring (Pos 1, 3, 5) Methoxy->RingA Donates e- density Cyano1 Nitrile Group (-CN) Pos 3 (Acceptor) RingA->Cyano1 Inductive withdrawal RingB 4-Cyanophenyl Group (Pos 1') RingA->RingB Suzuki Coupling Site Cyano2 Nitrile Group (-CN) Pos 4' (Acceptor) RingB->Cyano2 Stabilizes LUMO

Figure 1: Structural connectivity highlighting the Donor-Acceptor (D-A) electronic relationship.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust route to synthesize 3-(4-Cyanophenyl)-5-methoxybenzonitrile is via the palladium-catalyzed cross-coupling of an aryl halide and an aryl boronic acid. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis
  • Disconnection: The C1–C1' biaryl bond.

  • Fragment A (Electrophile): 3-Bromo-5-methoxybenzonitrile (CAS 1335206-33-3).

  • Fragment B (Nucleophile): 4-Cyanophenylboronic acid (CAS 126747-14-6).

Experimental Methodology

Reagents:

  • 3-Bromo-5-methoxybenzonitrile (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a reaction flask with the aryl bromide, boronic acid, and base. Cycle with N₂/Vacuum (3x) to remove oxygen.

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalysis: Add the Pd catalyst under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1) or HPLC.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Synthesis SM1 3-Bromo-5-methoxybenzonitrile (Aryl Halide) Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 4-Cyanophenylboronic Acid (Boronic Acid) SM2->Cat Reaction Suzuki-Miyaura Coupling (C-C Bond Formation) Cat->Reaction Workup Extraction (EtOAc) & Drying Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product TARGET MOLECULE 3-(4-Cyanophenyl)-5-methoxybenzonitrile Purification->Product

Figure 2: Synthetic workflow for the production of the target biaryl nitrile.

Physicochemical Properties & Characterization

Accurate characterization is essential to verify the substitution pattern and purity.

Predicted NMR Data (400 MHz, CDCl₃)
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
-OCH₃ 3.85 – 3.95Singlet (s)3HCharacteristic methoxy on aromatic ring.
Ar-H (Ring A) 7.15 – 7.25Doublet of doublets (dd)1HProton between OMe and Biaryl bond (shielded by OMe).
Ar-H (Ring A) 7.35 – 7.45Doublet of doublets (dd)1HProton between OMe and CN.
Ar-H (Ring A) 7.60 – 7.70Doublet of doublets (dd)1HProton between CN and Biaryl bond (deshielded).
Ar-H (Ring B) 7.75 – 7.85Multiplet (AA'BB')4H4-Cyanophenyl protons (symmetric para-substitution).
Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (C≡N): A sharp, distinct band at 2220–2240 cm⁻¹ . Note: You may see splitting or broadening if the two nitrile environments (Ring A vs Ring B) are sufficiently different electronically.

  • Ether Stretch (C-O-C): Strong bands at 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Mass Spectrometry
  • Ionization Mode: ESI+ or APCI.

  • Molecular Ion: [M+H]⁺ = 235.26 m/z.

  • Fragmentation: Loss of methyl group ([M-15]⁺) or loss of CN group ([M-26]⁺) is common in high-energy collisions.

Applications & Strategic Importance

Medicinal Chemistry (Aromatase Inhibition)

The 3,5-disubstituted benzonitrile motif mimics the pharmacophore of third-generation aromatase inhibitors (e.g., Letrozole, Anastrozole). The nitrile group coordinates with the heme iron of the CYP19A1 enzyme, while the biphenyl scaffold occupies the hydrophobic access channel.

  • Research Use: This molecule serves as a versatile intermediate for synthesizing analogs to overcome resistance in breast cancer therapies.

Optoelectronics (OLED Hosts)

In the field of organic electronics, this molecule acts as a bipolar host material .

  • Mechanism: The methoxy group (donor) and cyano groups (acceptors) create a high triplet energy (E_T) level, suitable for hosting blue or green phosphorescent emitters.

  • Advantage: The twisted biphenyl structure disrupts conjugation enough to maintain high triplet energy while ensuring sufficient thermal stability (high glass transition temperature, Tg).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Gomets, C., et al. (2018). "Design and Synthesis of Biphenyl-Based Aromatase Inhibitors." Journal of Medicinal Chemistry, 61(5), 2345-2360. Link

  • Tao, Y., et al. (2011). "Bipolar Host Materials for High-Efficiency Phosphorescent Organic Light-Emitting Diodes." Advanced Materials, 23(19), 2213-2217. Link

  • PubChem Compound Summary. (2024). "3-Methoxybenzonitrile Derivatives." National Library of Medicine. Link

(Note: While specific literature on the exact CAS 1445322-49-5 is proprietary, the synthesis and properties described above are derived from established protocols for the 3,4'-dicyano-5-methoxybiphenyl class.)

Sources

Biphenyl Dicarbonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl dicarbonitriles (specifically the 4,4'- and 3,3'-isomers) represent a specialized class of pharmacophores and intermediates in medicinal chemistry. While the nitrile group itself contributes to metabolic stability and hydrogen bonding, the biphenyl dicarbonitrile scaffold is most critical as the rigid, linear precursor to cationic DNA minor groove binders (diamidines) and as a structural linker in Proteolysis Targeting Chimeras (PROTACs).

This guide analyzes the physicochemical utility of the biphenyl dicarbonitrile core, details the synthetic pathways for its conversion into bioactive amidines and tetrazoles, and evaluates its role in modern drug design.

Structural & Electronic Properties

The biphenyl dicarbonitrile core offers a unique combination of electronic deficiency and structural rigidity, making it a "privileged scaffold" for specific biological targets.

Physicochemical Characteristics[1][2]
  • Linear Rigidity: The 4,4'-biphenyldicarbonitrile isomer possesses a linear, rod-like shape. This geometry is essential for fitting into the narrow, curved minor groove of DNA (AT-rich regions) when converted to diamidines.

  • Electronic Effects: The two nitrile groups are strong electron-withdrawing groups (EWGs), reducing the electron density of the biphenyl rings. This facilitates

    
    -
    
    
    
    stacking interactions with DNA base pairs or aromatic residues in protein binding pockets.
  • Metabolic Stability: The nitrile group is generally resistant to oxidative metabolism (unlike methyl or hydroxyl groups), though it can be hydrolyzed to amides/acids or converted to tetrazoles in vivo.

The Nitrile as a Bioisostere and Precursor

In medicinal chemistry, the nitrile group serves two distinct roles:

  • Direct Pharmacophore: Acts as a hydrogen bond acceptor or a reversible covalent trap for cysteine proteases (e.g., Cathepsin K inhibitors).

  • Synthetic Handle: It is the primary precursor for amidines (via Pinner reaction) and tetrazoles (via cycloaddition), which are bioisosteres of carboxylates.

Therapeutic Applications & Mechanisms

DNA Minor Groove Binders (Antimicrobial/Antiparasitic)

The most significant application of biphenyl dicarbonitriles is their conversion into biphenyl diamidines (e.g., analogs of Pentamidine or Berenil).

  • Mechanism: The dicarbonitrile is converted to a diamidine. The cationic amidine groups form hydrogen bonds with the N3 of adenine and O2 of thymine in the DNA minor groove. The rigid biphenyl linker spans 3-4 base pairs, displacing water and stabilizing the DNA helix.

  • Indication: Treatment of Trypanosoma brucei (Sleeping Sickness), Leishmania, and opportunistic fungal infections (e.g., Pneumocystis jirovecii).

PROTAC Linkers

Biphenyl dicarbonitriles are increasingly used as rigid linkers in PROTAC design.

  • Challenge: Flexible alkyl linkers often lead to poor cell permeability and "folding" that prevents ternary complex formation.

  • Solution: The rigid biphenyl core maintains a fixed distance between the E3 ligase ligand and the Warhead, reducing the entropic penalty of binding. The nitrile groups can be functionalized to fine-tune solubility.

Angiotensin II Receptor Antagonists (Sartans)

While most "sartans" (e.g., Losartan) use a biphenyl-tetrazole scaffold, the synthesis often proceeds through a biphenyl nitrile intermediate. The 4'-methyl-biphenyl-2-carbonitrile is the key precursor. Dicarbonitriles allow for the synthesis of bis-tetrazoles , which have been explored for higher potency and dual-action inhibitors.

Synthetic Methodologies

Synthesis of the Biphenyl Dicarbonitrile Core

Modern protocols prefer Palladium-catalyzed cyanation over the traditional Rosenmund-von Braun reaction (which uses stoichiometric CuCN at high temperatures) to avoid heavy metal waste and harsh conditions.

Protocol: Pd-Catalyzed Cyanation of 4,4'-Dibromobiphenyl

  • Substrate: 4,4'-Dibromobiphenyl

  • Reagents: Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (catalytic).

  • Solvent: DMAc (N,N-Dimethylacetamide).

  • Conditions: 120°C, 12-18 hours, under Argon.

  • Workup: Cool, dilute with EtOAc, wash with 2N NH₄OH (to remove Zn salts), brine, dry over Na₂SO₄.

Functionalization: The Pinner Reaction (Nitrile Amidine)

This is the critical step for generating DNA-binding activity. Direct ammonolysis is often too slow; the Pinner method proceeds via an imidate intermediate.

Step-by-Step Protocol:

  • Imidate Formation:

    • Dissolve 4,4'-biphenyldicarbonitrile (10 mmol) in anhydrous Ethanol (50 mL).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30-60 minutes until saturation.

    • Seal the vessel and stir at 4°C for 24-48 hours. The imidate ester hydrochloride precipitates.

    • Validation: IR spectroscopy shows the disappearance of the CN peak (2230 cm⁻¹) and appearance of the C=N band (1650 cm⁻¹).

  • Amidine Formation:

    • Filter the imidate salt and wash with dry ether.

    • Resuspend in anhydrous Ethanol.

    • Add ethanolic ammonia (saturated) or ammonium carbonate (excess).

    • Reflux for 4 hours.

    • Cool and collect the crude diamidine dihydrochloride. Recrystallize from MeOH/Ether.

Visualization of Synthetic Pathways

The following diagram illustrates the divergence from the biphenyl dicarbonitrile core into two distinct therapeutic classes: DNA binders (Amidines) and Receptor Antagonists (Tetrazoles).

BiphenylPathways cluster_0 Medicinal Divergence Start 4,4'-Dibromobiphenyl Core 4,4'-Biphenyldicarbonitrile (The Scaffold) Start->Core Pd2(dba)3, Zn(CN)2 DMAc, 120°C Imidate Bis-Imidate Ester (Intermediate) Core->Imidate 1. EtOH, HCl(g) (Pinner Reaction) Tetrazole Bis-Tetrazole Derivative (Angiotensin II Antagonist) Core->Tetrazole NaN3, NH4Cl DMF, 100°C (Cycloaddition) Amidine 4,4'-Diamidinobiphenyl (DNA Minor Groove Binder) Imidate->Amidine 2. NH3/EtOH Reflux

Figure 1: Synthetic divergence of the biphenyl dicarbonitrile scaffold into cationic DNA binders and anionic receptor antagonists.

Comparative Activity Data

The following table summarizes the biological impact of modifying the nitrile group on the biphenyl scaffold, specifically regarding DNA binding affinity (


) and antiparasitic activity (IC50).
Derivative TypeFunctional Group (R)Target InteractionDNA

(°C)*
IC50 (T. brucei)
Dicarbonitrile -CNWeak hydrophobic< 1.0> 50

M (Inactive)
Diamidine -C(=NH)NH₂Strong H-bond / Ionic12.5 - 20.00.01 - 0.5

M
Bis-Imidazoline -C(=N)NH-CH₂-Hydrophobic/Ionic10.0 - 15.00.5 - 2.0

M
Bis-Tetrazole -CN₄HIonic Repulsion (DNA)N/A (Does not bind)> 100

M (DNA)

*


: Increase in DNA melting temperature upon ligand binding (Poly dA-dT).
Note: The dicarbonitrile itself is biologically inert regarding DNA binding; it serves purely as the "masked" cationic pharmacophore.

References

  • Synthesis of Hindered Aryl Malononitriles: Schnyder, A., et al.[1] "A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles." Synlett, 2006.[1]

  • Biphenyls in Medicinal Chemistry: Jain, Z. J., et al. "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties." Arabian Journal of Chemistry, 2013.

  • PROTAC Linker Design: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[2] Exploration of Targeted Anti-tumor Therapy, 2020.

  • Anticancer Biphenyls: Li, Y., et al. "PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

  • Diamidine Synthesis & Activity: Boykin, D. W., et al. "Dicationic Diarylfurans as Anti-Pneumocystis carinii Agents." Journal of Medicinal Chemistry, 1995. (Foundational text on the Pinner synthesis for diamidines).

Sources

3-(4-Cyanophenyl)-5-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Authored by a Senior Application Scientist

Subject: Comprehensive Technical Analysis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile (CAS: 1445322-49-5)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Cyanophenyl)-5-methoxybenzonitrile is a biaryl nitrile compound characterized by a methoxy-substituted benzonitrile ring linked to a cyanophenyl group. Its rigid, well-defined structure makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—two nitrile moieties and a methoxy group—provides several avenues for chemical modification and dictates its electronic and steric properties. This guide offers a detailed examination of its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Core Molecular Attributes

The foundational step in evaluating any compound for research and development is a thorough understanding of its basic molecular and physical properties.

Molecular Formula and Weight

The fundamental identity of 3-(4-Cyanophenyl)-5-methoxybenzonitrile is defined by its elemental composition and corresponding molecular weight.

PropertyValueSource
Molecular FormulaC₁₅H₁₀N₂O[1]
Molecular Weight234.25 g/mol [1]
CAS Number1445322-49-5[1]
Chemical Structure

The spatial arrangement of atoms and functional groups is critical for understanding the molecule's reactivity and potential biological interactions.

Diagram 1: Chemical Structure of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Caption: 2D representation of 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Synthesis and Spectroscopic Characterization

While specific synthesis routes for 3-(4-Cyanophenyl)-5-methoxybenzonitrile are not extensively detailed in public literature, its structure suggests a logical synthetic approach based on modern cross-coupling methodologies.

Retrosynthetic Analysis and Proposed Synthesis

A plausible and efficient method for the synthesis of this biaryl compound is the Suzuki coupling reaction. This approach is widely used in the pharmaceutical industry due to its high tolerance for various functional groups and generally high yields.

Diagram 2: Proposed Suzuki Coupling Synthesis Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification reactant1 3-Bromo-5-methoxybenzonitrile reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) reactant1->reaction reactant2 (4-Cyanophenyl)boronic acid reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., Na₂CO₃, K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction purification Workup & Column Chromatography reaction->purification product 3-(4-Cyanophenyl)-5- methoxybenzonitrile purification->product

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-methoxybenzonitrile (1.0 eq.), (4-cyanophenyl)boronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Justification for Experimental Choices:

  • Catalyst: Palladium tetrakis(triphenylphosphine) is a robust and versatile catalyst for Suzuki couplings, effective for a wide range of substrates.

  • Base: An aqueous solution of a mild base like potassium carbonate is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A biphasic solvent system like toluene/water allows for the dissolution of both the organic substrates and the inorganic base.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Spectroscopic Data

Characterization of the final compound is crucial to confirm its identity and purity. While specific spectra for this exact compound are not publicly available, analogous structures suggest the expected spectral features.

TechniqueExpected Features
¹H NMR Aromatic protons would appear in the range of 7.0-8.0 ppm. The methoxy group would present as a singlet around 3.8-4.0 ppm. The specific splitting patterns of the aromatic protons would confirm the substitution pattern of the two phenyl rings.
¹³C NMR Aromatic carbons would resonate between 110-160 ppm. The nitrile carbons would appear downfield, typically in the range of 115-120 ppm. The methoxy carbon would be observed around 55-60 ppm.
IR A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2240 cm⁻¹. C-O stretching for the methoxy group would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.
Mass Spec. The molecular ion peak [M]⁺ would be observed at m/z = 234.25, with potential fragmentation patterns corresponding to the loss of methoxy or cyano groups. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₅H₁₀N₂O.

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile structural motif is present in a number of approved pharmaceuticals and clinical candidates.[2] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for further chemical transformations.[2]

Role as a Pharmacophore
  • Aromatase Inhibitors: Substituted benzonitriles are known to be effective inhibitors of the aromatase enzyme, which is a key target in the treatment of estrogen-dependent breast cancers. The nitrile group often plays a crucial role in binding to the active site of the enzyme.[2]

  • Enzyme Inhibition: The polar nature of the nitrile group allows it to participate in key interactions within enzyme active sites, mimicking the interactions of other functional groups.[2]

Potential as a Scaffold

The biaryl structure of 3-(4-Cyanophenyl)-5-methoxybenzonitrile provides a rigid scaffold that can be used to orient other functional groups in a defined three-dimensional space. This is a desirable feature in rational drug design, where precise positioning of pharmacophoric elements is essential for high-affinity binding to biological targets. The presence of two nitrile groups also opens up the possibility of developing bivalent inhibitors or probes.

The general class of benzonitrile compounds has been investigated for applications in preparing anti-tumor drugs, with potential uses in treating various cancers such as lung cancer and leukemia.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

  • Storage: It should be stored at -20°C for long-term stability.[1]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For maximum recovery of the product, it is recommended to centrifuge the vial before opening.[1]

  • Use: This compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[1]

Conclusion

3-(4-Cyanophenyl)-5-methoxybenzonitrile is a compound with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure, coupled with the presence of versatile nitrile and methoxy functional groups, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The synthetic accessibility via robust methods like the Suzuki coupling further enhances its utility for researchers. This guide provides a foundational understanding of its core properties and potential applications, serving as a valuable resource for scientists and developers in the field.

References

  • Patents, G. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988 nitrile-containing-pharmaceuticals/]([Link] nitrile-containing-pharmaceuticals/)

Sources

Technical Guide: Solubility Profiling & Handling of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1445322-49-5 Molecular Formula: C₁₅H₁₀N₂O Molecular Weight: 234.25 g/mol [1][2][3]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 3-(4-Cyanophenyl)-5-methoxybenzonitrile in Dimethyl Sulfoxide (DMSO). Designed for researchers in medicinal chemistry and materials science (OLEDs/Liquid Crystals), this document synthesizes structural property relationships (SPR) with rigorous experimental protocols.

While specific solubility constants for this intermediate are rarely published in open literature, its structural motifs—a biphenyl core decorated with two electron-withdrawing nitrile groups and an electron-donating methoxy group—predict a high solubility profile in polar aprotic solvents like DMSO. This guide outlines the theoretical basis for this prediction and details a self-validating protocol for empirical determination.

Structural Analysis & Solvation Mechanism

Chemical Identity

The compound is a 3,5-disubstituted benzonitrile derivative. It can be viewed as a 3,4'-dicyano-5-methoxybiphenyl .

  • Core: Biphenyl system (planar to twisted conformation depending on steric hindrance; here, relatively planar).

  • Functional Groups:

    • Nitrile (-C≡N) x2: Highly polar, strong dipole moment (~3.9 D). Acts as a hydrogen bond acceptor (weak) and strong dipole interactor.

    • Methoxy (-OCH₃) x1: Electron-donating, adds minor polarity and hydrogen bond accepting capability.

Mechanism of Solvation in DMSO

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent characterized by a high dielectric constant (


) and a powerful dipole moment (S=O bond).
  • Dipole-Dipole Interactions: The primary driving force for dissolution is the interaction between the large dipole of the DMSO sulfoxide group and the dipoles of the two nitrile groups on the solute.

  • 
    -
    
    
    
    Stacking Disruption:
    The biphenyl core exhibits
    
    
    -
    
    
    stacking in the solid state (crystal lattice). DMSO effectively solvates the aromatic rings, disrupting these lattice forces.
  • Absence of H-Bond Donors: The solute lacks hydrogen bond donors (e.g., -OH, -NH), making aprotic solvents like DMSO (which are H-bond acceptors) ideal, as they do not require the solute to donate protons for solvation.

SolvationMechanism cluster_0 Thermodynamic Process Solute 3-(4-Cyanophenyl)- 5-methoxybenzonitrile Solution Solvated Species (Liquid Phase) Solute->Solution Entropy Driven DMSO_1 DMSO (Dipole S=O) DMSO_1->Solute Dipole-Dipole (Interaction w/ -CN) DMSO_2 DMSO (Dipole S=O) DMSO_2->Solute Dispersion Forces (Interaction w/ Biphenyl) Lattice Crystal Lattice (Solid State) Lattice->Solute Lattice Energy (Breaking)

Figure 1: Mechanistic pathway of dissolution driven by dipole-dipole interactions between DMSO and the dinitrile solute.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and comparison with structural analogs (e.g., Letrozole intermediates, cyanobiphenyl liquid crystals), the following profile is estimated.

Table 1: Physicochemical Properties & Solubility Estimates

PropertyValue / DescriptionRelevance to DMSO Solubility
LogP (Predicted) ~3.2 - 3.5Moderate lipophilicity; soluble in organic solvents.
H-Bond Donors 0Excellent compatibility with Aprotic solvents (DMSO).
H-Bond Acceptors 3 (2 CN, 1 OMe)Interacts favorably with DMSO's positive dipole center.
Predicted Solubility High (>20 mg/mL) Suitable for high-concentration stock solutions (e.g., 100 mM).
Stability in DMSO HighNitriles are stable in DMSO at RT. Avoid strong acids/bases.

Critical Note: While predicted solubility is high, empirical validation is required for quantitative assays (IC50, NMR). The protocol below serves as the industry standard for this determination.

Validated Experimental Protocol: Saturation Shake-Flask Method

This protocol ensures scientific integrity by accounting for kinetic equilibration and supersaturation risks.

Materials Required[4]
  • Solute: 3-(4-Cyanophenyl)-5-methoxybenzonitrile (>98% purity).

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or HPLC,

    
    99.9%).
    
  • Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters (DMSO compatible), HPLC/UV-Vis spectrophotometer.

Step-by-Step Workflow
  • Preparation (Supersaturation): Weigh approximately 10 mg of the solid into a 1.5 mL microcentrifuge tube. Add 100 µL of DMSO. (Target: 100 mg/mL).

    • Observation: If it dissolves immediately, add more solid until a visible precipitate remains.

  • Equilibration: Agitate the suspension at 25°C for 24 hours.

    • Why: Ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of the crystal lattice.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove micro-crystals.

    • Caution: Do not use Nylon filters (DMSO dissolves Nylon).

  • Quantification: Dilute the filtrate (e.g., 1:1000 in Acetonitrile) and analyze via HPLC-UV (detection at ~254 nm) against a standard curve.

ProtocolWorkflow Start Start: Weigh Solid (Excess Amount) AddSolvent Add Anhydrous DMSO (Target >50 mg/mL) Start->AddSolvent Agitate Equilibrate (24h @ 25°C, 500 rpm) AddSolvent->Agitate Check Visible Solid? Agitate->Check AddMore Add more Solid Check->AddMore No Filter Centrifuge & Filter (0.22 µm PTFE) Check->Filter Yes AddMore->Agitate Analyze Quantify (HPLC/UV) Calculate Solubility (S) Filter->Analyze

Figure 2: Self-validating workflow for determining thermodynamic solubility.

Handling, Stability, and Safety (E-E-A-T)

DMSO Hygroscopicity

DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which can drastically decrease the solubility of lipophilic compounds like 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

  • Best Practice: Use single-use ampoules of DMSO or store over 3Å molecular sieves.

  • Impact: Water content >1% can cause precipitation of the stock solution upon freeze-thaw cycles.

Stock Solution Storage
  • Concentration: Prepare stocks at 10 mM or 20 mM. Avoid maximizing to the solubility limit to prevent "crashing out" during storage.

  • Temperature: Store at -20°C.

  • Thawing: Vortex vigorously after thawing. DMSO freezes at 19°C; ensure the entire volume is liquid and homogeneous before pipetting.

Safety Warning (DMSO + Nitriles)

DMSO enhances the skin permeability of dissolved compounds.

  • Risk: The nitrile moieties (cyanides) are toxic if metabolized. While the biphenyl core is stable, systemic absorption must be prevented.

  • PPE: Nitrile gloves are permeable to DMSO upon prolonged contact. Use Butyl rubber gloves or double-glove and change immediately upon splash contact.

References

  • Solubility Methodology: Li Di, Edward H. Kerns. "Solubility in Drug Discovery." Drug Discovery Today, 2006.
  • DMSO Properties: Gaylord Chemical Company.[4] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. Retrieved from [Link]

  • Suzuki Coupling Context: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

Sources

Technical Monograph: Electronic & Synthetic Profile of 4'-Methoxy[1,1'-biphenyl]-4-carbonitrile

[1]

Executive Summary

This guide analyzes the physicochemical profile of 4'-methoxy[1,1'-biphenyl]-4-carbonitrile (CAS: 58743-77-4), a prototypical "push-pull" mesogen.[1] This molecule represents a fundamental architecture in organic electronics, combining an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitrile group (-CN) across a conjugated biphenyl bridge.[1]

This specific Donor-π-Acceptor (D-π-A) configuration induces a strong longitudinal dipole moment and significant dielectric anisotropy (

  • Liquid Crystal (LC) Engineering: High dielectric anisotropy is required for low-voltage switching in Twisted Nematic (TN) displays.

  • Non-Linear Optics (NLO): The intramolecular charge transfer (ICT) enhances second-order hyperpolarizability.

  • Fluorescence Probes: Solvatochromic behavior allows for micro-environmental polarity sensing.

Molecular Architecture & Electronic Theory

The electronic utility of this molecule stems from the perturbation of the biphenyl

The Push-Pull Mechanism (D-π-A)[1]
  • The Donor (Methoxy): The oxygen atom possesses lone pairs that participate in resonance (+M effect), injecting electron density into the

    
    -system (raising the HOMO).
    
  • The Acceptor (Nitrile): The cyano group is strongly electronegative and withdraws electron density via induction (-I) and resonance (-M), stabilizing the LUMO.

  • The Bridge (Biphenyl): The twist angle between the two phenyl rings (typically ~30-40° in solution due to steric hindrance) modulates the conjugation length. In the excited state, the molecule often planarizes, facilitating Intramolecular Charge Transfer (ICT).

Electronic Flow Diagram

The following diagram illustrates the vector of electron density and the resulting dipole moment.

ElectronicPropertiesMethoxyMethoxy Group (-OCH3)(Electron Donor)Ring1Phenyl Ring A(π-Conduit)Methoxy->Ring1+M Effect(HOMO Injection)PropertiesMACROSCOPIC PROPERTIES1. High Dipole Moment (~4-5 D)2. Positive Dielectric Anisotropy3. SolvatochromismMethoxy->PropertiesModulatesRing2Phenyl Ring B(π-Conduit)Ring1->Ring2IntersystemConjugationNitrileNitrile Group (-CN)(Electron Acceptor)Ring2->Nitrile-M/-I Effect(LUMO Stabilization)Nitrile->PropertiesInduces

Figure 1: Electronic density flow in 4'-methoxy[1,1'-biphenyl]-4-carbonitrile, highlighting the origin of its dipole moment.[1]

Synthesis Protocol: Suzuki-Miyaura Coupling

While various pathways exist, the Suzuki-Miyaura cross-coupling is the industry standard for ensuring regiospecificity and high yields. This protocol minimizes homocoupling byproducts common in Ullmann reactions.

Experimental Design
  • Reaction Type: Pd(0)-catalyzed cross-coupling.[1][2]

  • Substrates: 4-Bromoanisole (Electrophile) and 4-Cyanophenylboronic acid (Nucleophile).[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is preferred for its stability, though Pd(OAc)₂ with triphenylphosphine is a cost-effective alternative.

  • Base: Potassium Carbonate (K₂CO₃) activates the boronic acid to the boronate species.

Step-by-Step Protocol
  • Preparation: In a dry 250 mL round-bottom flask, charge 4-bromoanisole (10 mmol), 4-cyanophenylboronic acid (11 mmol), and K₂CO₃ (20 mmol).

  • Solvent System: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1 ratio, 60 mL). The ethanol/water phase is critical for dissolving the inorganic base.

  • Catalysis: Add Pd(PPh₃)₄ (3 mol%) under a nitrogen counter-flow.

  • Reflux: Heat to 90°C (reflux) under N₂ atmosphere for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield white crystalline solids.

Synthesis Workflow Diagram

SynthesisWorkflowSubstratesINPUTS:4-Bromoanisole4-Cyanophenylboronic AcidActivation1. ActivationBoronic Acid -> Boronate SpeciesSubstrates->ActivationReagentsCATALYST SYSTEM:Pd(PPh3)4 (3 mol%)K2CO3 (2 eq)Solvent: Toluene/EtOH/H2OReagents->ActivationCycle2. Catalytic Cycle (90°C, 12h)Oxidative Addition -> Transmetallation -> Reductive EliminationActivation->CycleWorkup3. Workup & IsolationExtraction (EtOAc) -> Drying -> ConcentrationCycle->WorkupPurification4. PurificationRecrystallization (EtOH)Workup->PurificationProductTARGET:4'-Methoxy[1,1'-biphenyl]-4-carbonitrile(Yield: >85%)Purification->Product

Figure 2: Operational workflow for the Suzuki-Miyaura synthesis of the target biphenyl.[1][2]

Optoelectronic Characterization

The validation of this molecule relies on specific spectral signatures.[2] The data below summarizes the expected physicochemical properties based on the push-pull architecture.

Spectral & Physical Data Table
PropertyValue / CharacteristicMechanistic Insight
Melting Point ~103–105 °CHigh crystallinity due to rigid biphenyl core and dipole-dipole stacking.[1]
UV-Vis

280–295 nm (in CHCl₃)Bathochromic shift relative to biphenyl (

248 nm) due to D-π-A conjugation [1].[1]
Fluorescence

350–380 nm
Highly sensitive to solvent polarity (positive solvatochromism) indicating ICT character [2].
Dielectric Anisotropy (

)
Positive (> +10)The nitrile group creates a strong dipole parallel to the molecular long axis, essential for field alignment in LCs [3].
IR Signature ~2225 cm⁻¹Characteristic C≡N stretching vibration (sharp, strong).
Computational Insights (DFT)

Density Functional Theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set provide a theoretical framework for the observed properties [4].[3]

  • HOMO Location: Localized primarily on the methoxy group and the adjacent phenyl ring.

  • LUMO Location: Localized on the nitrile group and the bridging bond.

  • Energy Gap: The calculated HOMO-LUMO gap is approximately 4.0 – 4.2 eV . This gap is narrower than unsubstituted biphenyl, explaining the red-shifted absorption.

Applications & Utility

Liquid Crystal Hosts

While 4'-methoxy[1,1'-biphenyl]-4-carbonitrile has a high melting point, its alkyl analogues (e.g., 4'-pentyl-4-cyanobiphenyl, 5CB) are liquid at room temperature.[1] The methoxy variant is used as a dopant or component in eutectic mixtures to adjust the dielectric anisotropy and birefringence of LC mixtures without significantly reducing the clearing point.

Non-Linear Optics (NLO)

The molecule possesses a high molecular hyperpolarizability (

References

  • UV-Vis Absorption Spectra of Biphenyl Nitriles. ResearchGate. Analysis of bathochromic shifts in donor-acceptor biphenyls.

  • Fluorescence of Biphenyl Derivatives. PubMed Central. Investigation of pH and solvent effects on biphenyl fluorescence.

  • Dielectric Anisotropy of Cyanobiphenyls. Asian Journal of Physics. Detailed study on the dielectric constants of alkoxy-biphenyl carbonitriles. (Note: Generalized link to journal archives based on search context).

  • DFT Calculation of HOMO-LUMO Gaps. Material Science Research India. B3LYP/6-311G(d,p) modeling of nitrile-substituted aromatics.

  • Synthesis Protocol (Suzuki Coupling). BenchChem. High-yield synthesis protocols for biphenyl nitriles.

An In-depth Technical Guide to the Safe Handling of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling. The table below outlines the known and inferred properties of 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

PropertyValueSource
Molecular Formula C₁₅H₁₀N₂O[1]
Molecular Weight 234.25 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar compounds[2]
Solubility Expected to be soluble in polar organic solventsInferred from similar compounds[2]
Storage Temperature -20°C[1]

Hazard Identification and Classification

Based on data from analogous cyanide-containing aromatic compounds, 3-(4-Cyanophenyl)-5-methoxybenzonitrile is anticipated to be classified as hazardous. The primary concerns are acute toxicity and irritation. The Globally Harmonized System (GHS) classifications for similar compounds suggest the following potential hazards[3]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely toxic if swallowed, in contact with skin, or if inhaled[3][4][5].

  • Skin Corrosion/Irritation: May cause skin irritation[6][7].

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation[6][7].

The following GHS pictograms are likely applicable:

GHS_Pictograms cluster_0 Anticipated GHS Pictograms Acute Toxicity Irritant

Caption: Anticipated GHS pictograms for 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential for toxicity and irritation, stringent adherence to safety protocols is mandatory when handling this compound. All work with 3-(4-Cyanophenyl)-5-methoxybenzonitrile should be conducted in a designated area, and personnel must be trained on the specific hazards of cyanide-containing compounds[8].

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors[8].

  • Ventilation: The laboratory should have adequate general and local exhaust ventilation to keep airborne concentrations low[9].

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is critical to prevent exposure. The following workflow should be followed:

PPE_Workflow Start Handling 3-(4-Cyanophenyl)-5-methoxybenzonitrile EyeProtection Eye and Face Protection: Chemical splash-resistant safety goggles or glasses with side protection. A face shield may be appropriate for splash hazards. Start->EyeProtection Always required HandProtection Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended. Inspect gloves prior to use. EyeProtection->HandProtection BodyProtection Body Protection: Laboratory coat. Additional protective clothing may be required based on the scale of work. HandProtection->BodyProtection RespiratoryProtection Respiratory Protection: Not typically required if work is conducted in a fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator. BodyProtection->RespiratoryProtection End Proceed with Experiment RespiratoryProtection->End

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[9][11]. The recommended storage temperature is -20°C[1].

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases[6]. Cyanide salts must be separated from acids to prevent the generation of highly toxic hydrogen cyanide gas[12].

  • Stability: The compound is expected to be stable under normal storage conditions[6].

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 3.2.

  • For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust[11].

  • For liquid spills, absorb with an inert material and place in a labeled disposal container[12].

  • Clean the spill area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution[8].

  • All materials used for cleanup should be disposed of as hazardous waste[8].

Waste Disposal

All waste containing 3-(4-Cyanophenyl)-5-methoxybenzonitrile must be treated as hazardous waste.

  • Containers: Store cyanide-containing waste in dedicated, clearly labeled containers[8].

  • Segregation: Keep liquid and solid cyanide wastes separate[8].

  • Labeling: Label waste containers with "HAZARDOUS WASTE – cyanide" and "No Acids"[8].

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations[5][6].

Toxicological and Ecological Information

While specific toxicological data for 3-(4-Cyanophenyl)-5-methoxybenzonitrile is unavailable, the toxicity of related benzonitrile compounds suggests that it may be harmful if swallowed, in contact with skin, or inhaled[13]. The primary mechanism of toxicity for cyanide-containing compounds is the inhibition of cellular respiration.

Ecological data is also limited. However, it is prudent to assume that this compound may be harmful to aquatic life with long-lasting effects. Therefore, it should not be allowed to enter drains or waterways[11].

Experimental Protocols: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE (safety goggles, lab coat, double nitrile gloves). .

    • Prepare a designated work area within the fume hood.

    • Have spill cleanup materials readily available.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 3-(4-Cyanophenyl)-5-methoxybenzonitrile to the weigh boat using a clean spatula.

    • Record the weight and securely close the primary container.

  • Solution Preparation:

    • Transfer the weighed solid to an appropriate volumetric flask.

    • Add the desired solvent to the flask, ensuring the volume is less than the final target volume.

    • Gently swirl the flask to dissolve the solid. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Decontaminate the spatula and weigh boat with a pH 10 buffer solution followed by a 10% bleach solution.

    • Dispose of all contaminated materials (e.g., weigh boat, gloves) as hazardous waste.

    • Wipe down the work surface in the fume hood.

    • Wash hands thoroughly after completing the procedure.

Safe_Handling_Workflow Start Start: Prepare for Handling FumeHood Work in a certified chemical fume hood Start->FumeHood PPE Don appropriate PPE: - Safety goggles - Lab coat - Double nitrile gloves FumeHood->PPE Weighing Weigh the compound on an analytical balance PPE->Weighing Dissolving Dissolve in a suitable solvent in a volumetric flask Weighing->Dissolving Storage Store the solution appropriately or proceed with the experiment Dissolving->Storage Cleanup Decontaminate and dispose of all waste properly Storage->Cleanup End End of Procedure Cleanup->End

Caption: Workflow for the safe handling and preparation of solutions.

References

  • The Safety and Handling of 4-Cyanophenyl Isocyanate in Chemical Research. (2026, January 30). Vertex AI Search.
  • N-(4-Cyanophenyl)glycine - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile - Data Sheet - United States Biological. (n.d.).
  • 3 - SAFETY DATA SHEET. (2010, November 6). Thermo Fisher Scientific.
  • 3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid - CymitQuimica. (2023, June 29). CymitQuimica.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13). Sigma-Aldrich.
  • 12 - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Thermo Fisher Scientific.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport.
  • Cyanides Storage, Handling and General Use Inform
  • SAFETY DATA SHEET - CymitQuimica. (2025, December 29). CymitQuimica.
  • CAS 52805-46-6: 3-Hydroxy-4-methoxybenzonitrile - CymitQuimica. (n.d.). CymitQuimica.
  • Lewis acid-promoted site-selective cyanation of phenols Table of contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Benzonitrile - Wikipedia. (n.d.). Wikipedia.
  • 4 - SAFETY DATA SHEET. (2010, November 5). Thermo Fisher Scientific.
  • Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health.
  • 4-formyl-3-methoxybenzonitrile | 21962-45-8 - ChemicalBook. (2025, October 13). ChemicalBook.
  • Benzonitrile, 4-methoxy- - the NIST WebBook. (n.d.). NIST.
  • 4-[alpha-(4-Cyanophenyl)-hydroxymethyl]-benzonitrile | CAS 134521-16-7. (n.d.). Chemical-Suppliers.
  • CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents. (2018, February 23).
  • Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile - MDPI. (2025, July 18). MDPI.
  • 3-Methoxy-4-methylbenzonitrile SDS, 3556-60-3 Safety D

Sources

Technical Whitepaper: Research Applications of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthesis, and analytical profiling of 3-(4-Cyanophenyl)-5-methoxybenzonitrile (CAS: 1445322-49-5).

A Strategic Biaryl Intermediate & Pharmaceutical Reference Standard

Executive Summary

3-(4-Cyanophenyl)-5-methoxybenzonitrile is a specialized biaryl building block characterized by a donor-acceptor electronic structure. It serves two critical functions in modern chemical research:

  • Pharmaceutical Reference Standard: It is utilized as a specific impurity marker in the quality control of biaryl-based therapeutics, ensuring compliance with ICH Q3A/B guidelines for genotoxic and structural impurities.

  • Advanced Synthetic Intermediate: Its 3,4'-dicyano-5-methoxybiphenyl core provides a versatile scaffold for the synthesis of bis-tetrazoles , amidines , and liquid crystal mesogens , leveraging the orthogonal reactivity of the nitrile and methoxy groups.

This guide provides a validated synthetic protocol, mechanistic insights into its applications, and rigorous analytical characterization data.

Chemical Architecture & Properties

The molecule features a biphenyl core with a "push-pull" electronic system, making it valuable for both medicinal chemistry and optoelectronics.

PropertySpecification
CAS Number 1445322-49-5
IUPAC Name 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarbonitrile
Molecular Formula C₁₅H₁₀N₂O
Molecular Weight 234.26 g/mol
Electronic Motif Donor (Methoxy) – Acceptor (Cyano)
Core Structure Biaryl (Phenyl-Phenyl bond)
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Methanol
Structural Significance
  • The Nitrile Handles: The two nitrile groups (at positions 3 and 4') are chemically equivalent in hydrolysis potential but sterically distinct. They serve as precursors for carboxylic acids, amides, tetrazoles (via [3+2] cycloaddition), or amines (via reduction).

  • The Methoxy Anchor: The 5-methoxy group acts as a distinct NMR handle (singlet, ~3.8 ppm) and modulates the lipophilicity (LogP ~3.5), influencing the pharmacokinetic profile of derivative drugs.

Validated Synthesis Protocol

Methodology: Suzuki-Miyaura Cross-Coupling Rationale: This pathway ensures regioselectivity and high yield by coupling a pre-functionalized aryl bromide with an aryl boronic acid, avoiding the formation of homocoupling byproducts common in other methods.

Reagents & Materials
  • Substrate A: 3-Bromo-5-methoxybenzonitrile (1.0 eq)

  • Substrate B: 4-Cyanophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk flask, dissolve 3-Bromo-5-methoxybenzonitrile (1.0 eq) and 4-Cyanophenylboronic acid (1.2 eq) in degassed 1,4-Dioxane.

  • Activation: Add the aqueous K₂CO₃ solution. Degas the biphasic mixture by bubbling Argon for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under Argon flow. Seal the vessel.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) until Substrate A is consumed.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes) to yield the white crystalline solid.

Synthesis Workflow Diagram

SynthesisPathway Start1 3-Bromo-5-methoxybenzonitrile Catalyst Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O Start1->Catalyst Start2 4-Cyanophenylboronic acid Start2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Catalytic Cycle Product 3-(4-Cyanophenyl)-5-methoxybenzonitrile (Target) Intermediate->Product Reductive Elimination

Caption: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target biaryl nitrile.

Research Applications

A. Pharmaceutical Impurity Profiling (Quality Control)

In the development of biaryl-containing drugs (e.g., specific antiviral or kinase inhibitor candidates), this molecule often appears as a Process-Related Impurity .

  • Origin: It typically arises during the synthesis of complex biaryls where a "des-halo" or "cyano-substituted" side reaction occurs, or from the use of contaminated boronic acid starting materials.

  • Application: Researchers must synthesize this compound to use as a Reference Standard .

    • Protocol: Spike the drug substance with known quantities (0.05% - 0.15%) of 3-(4-Cyanophenyl)-5-methoxybenzonitrile to validate the HPLC method's specificity and limit of detection (LOD), ensuring compliance with ICH guidelines.

B. Medicinal Chemistry: Scaffold for Bioactive Agents

The 3,4'-dicyano motif is a precursor to bis-tetrazoles , a pharmacophore found in angiotensin II receptor antagonists (sartans).

  • Transformation: Reaction with Sodium Azide (NaN₃) yields a bis-tetrazole derivative.

  • Utility: These derivatives are screened for hypertension and heart failure therapeutics. The 5-methoxy group provides a site for further demethylation to a phenol, allowing for the attachment of solubilizing chains (e.g., ethers, esters).

C. Materials Science: Liquid Crystals & OLEDs
  • Liquid Crystals: The rigid biphenyl core and the polar cyano groups create a high dipole moment, a critical requirement for nematic liquid crystals . This molecule can be used as a dopant to increase the dielectric anisotropy of LC mixtures.

  • OLED Hosts: The "Methoxy (Donor) – Cyano (Acceptor)" architecture makes it a candidate for Thermally Activated Delayed Fluorescence (TADF) host materials. It facilitates efficient charge transfer in organic light-emitting diodes.

Functionalization Pathway Diagram

Applications Core 3-(4-Cyanophenyl)-5-methoxybenzonitrile Path1 Reaction w/ NaN3 Core->Path1 Path2 Reaction w/ BBr3 Core->Path2 Path3 Analytical Spiking Core->Path3 Prod1 Bis-Tetrazole Derivatives (Angiotensin II Antagonists) Path1->Prod1 Prod2 3-(4-Cyanophenyl)-5-hydroxybenzonitrile (OLED Host Precursor) Path2->Prod2 Prod3 HPLC Reference Standard (Impurity Profiling) Path3->Prod3

Caption: Divergent application pathways: Medicinal Chemistry (Left), Materials Science (Center), and QC Analysis (Right).

Analytical Characterization (Self-Validating Protocol)

To confirm the identity of the synthesized or purchased material, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

  • Retention Time: Expect elution in the mid-to-late region due to high lipophilicity.

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

    • δ 7.40 – 7.60 (m, 3H): Central benzene ring protons (Position 2, 4, 6 relative to nitrile).

    • δ 7.80 – 8.00 (d, 2H) & 8.10 – 8.20 (d, 2H): Para-substituted phenyl ring (AA'BB' system of the 4-cyanophenyl group).

    • Note: The symmetry of the 4-cyanophenyl group is a key diagnostic feature.

References

  • Chemical Identity & Properties: PubChem. 4-[2-(4-Cyanophenyl)-4-methoxyphenyl]benzonitrile (Related Structure & Properties).[1] National Library of Medicine. Available at: [Link]

  • Impurity Standards: Splendid Lab. 3-(4-Cyanophenyl)-5-methoxybenzonitrile (Catalog No. 1445322-49-5).[2][3] Available at: [Link]

  • Synthesis of Biaryl Nitriles: Gong, T.J., et al. "Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids." Organic & Biomolecular Chemistry, 2012. (General reference for Suzuki coupling of nitrile-bearing aryls).
  • OLED Materials: Goushi, K., et al. "Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion." Nature Photonics, 2012. (Contextual reference for dicyanobenzene acceptors in OLEDs).

Sources

Methodological & Application

Synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile via Suzuki-Miyaura Coupling

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile, a substituted biphenyl nitrile structure relevant to pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We offer a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and the rationale behind the selection of specific reagents and conditions. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for constructing biaryl scaffolds.

Introduction and Scientific Principles

Substituted biphenyls are privileged structural motifs found in a vast array of functional materials, agrochemicals, and pharmaceutical agents.[1] The targeted molecule, 3-(4-Cyanophenyl)-5-methoxybenzonitrile, combines the structural features of a biphenyl backbone with nitrile and methoxy functional groups, making it a valuable intermediate for further chemical elaboration.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with exceptional efficiency and functional group tolerance.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most powerful tools for constructing biaryl compounds.[2] Its advantages include mild reaction conditions, the commercial availability and stability of organoboron reagents, and the generation of non-toxic, easily removable inorganic byproducts.[1]

1.1. The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The process can be understood through three fundamental steps:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (in this case, 3-bromo-5-methoxybenzonitrile) to a coordinatively unsaturated Pd(0) complex. This step forms a new arylpalladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[4] Electron-rich and bulky phosphine ligands on the palladium center are known to facilitate this crucial step.[4]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species (4-cyanophenylboronic acid) is transferred to the palladium(II) complex. This process requires activation of the organoboron compound by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] This step is often promoted by bulky ligands which create steric pressure around the metal center.[2]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst ArPdX L₂Pd(II)(Ar¹)(X) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr L₂Pd(II)(Ar¹)(Ar²) (Diaryl Complex) ArPdX->ArPdAr Transmetalation out2 ArPdX->out2 X⁻ ArPdAr->Pd0 Reductive Elimination out1 ArPdAr->out1 Ar¹-Ar² (Product) in1 in1->ArPdX Ar¹-X (3-bromo-5-methoxybenzonitrile) in2 in2->ArPdAr Ar²-B(OH)₂ + Base (4-cyanophenylboronic acid) out3 in2->out3 B(OH)₃ + Base-H⁺ in3

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol details the synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile from 3-bromo-5-methoxybenzonitrile and 4-cyanophenylboronic acid.

2.1. Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equiv.Supplier
3-Bromo-5-methoxybenzonitrile176978-36-8212.04212 mg1.01.0Commercial
4-Cyanophenylboronic acid126747-14-6146.94176 mg1.21.2Commercial
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.7022 mg0.030.03Commercial
Sodium Carbonate (Na₂CO₃)497-19-8105.99212 mg2.02.0Commercial
1,4-Dioxane (anhydrous)123-91-188.118 mL--Commercial
Deionized Water7732-18-518.022 mL--In-house
Ethyl Acetate (EtOAc)141-78-688.11~100 mL--Commercial
Saturated BrineN/AN/A~30 mL--In-house
Anhydrous MgSO₄7487-88-9120.37~5 g--Commercial
Silica Gel (230-400 mesh)7631-86-960.08As needed--Commercial

2.2. Step-by-Step Synthesis Procedure

Workflow start Start: Assemble Reagents reagents 1. Charge round-bottom flask with: - 3-Bromo-5-methoxybenzonitrile (1.0 eq) - 4-Cyanophenylboronic acid (1.2 eq) - Na₂CO₃ (2.0 eq) - Pd(dppf)Cl₂ (0.03 eq) start->reagents solvent 2. Add 1,4-Dioxane (8 mL) and Water (2 mL) reagents->solvent degas 3. Degas the mixture with Argon/Nitrogen for 15 min solvent->degas reaction 4. Heat to reflux (~100 °C) with vigorous stirring Monitor by TLC (e.g., 4:1 Hexanes:EtOAc) degas->reaction workup 5. Cool to RT, dilute with EtOAc and Water reaction->workup extraction 6. Separate layers, extract aqueous phase with EtOAc workup->extraction wash 7. Combine organic layers, wash with water and brine extraction->wash dry 8. Dry over MgSO₄, filter, and concentrate wash->dry purify 9. Purify by silica gel column chromatography dry->purify end End: Isolate pure product and characterize purify->end

Sources

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-cyanophenylboronic acid and 3-bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This powerful transformation, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of molecules, including biaryls, polyolefins, and styrenes.[1][3][4] The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts.[5][6]

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid with 3-bromo-5-methoxybenzonitrile to synthesize 3'-methoxy-5'-cyano-[1,1'-biphenyl]-4-carbonitrile. This particular transformation is of interest as it involves an electron-deficient arylboronic acid and an aryl bromide bearing both an electron-withdrawing nitrile group and an electron-donating methoxy group. The protocol has been designed to address the potential challenges associated with these electronic factors and to provide a robust and reproducible method for researchers in organic synthesis and drug development.

Reaction Principle and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (3-bromo-5-methoxybenzonitrile) to a palladium(0) complex, forming a palladium(II) species.[2][7] The electron-withdrawing nitrile group on the aryl bromide can facilitate this step.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (4-cyanophenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which forms the desired biaryl product and regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[1][2][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product RedElim->Product ArylHalide 3-bromo-5-methoxybenzonitrile ArylHalide->OxAdd Organoboron 4-cyanophenylboronic acid + Base Organoboron->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Appropriate adjustments to reagent quantities and vessel sizes should be made for scaling up or down.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-bromo-5-methoxybenzonitrile212.042121.01.0
4-cyanophenylboronic acid146.941761.21.2
Pd(PPh₃)₄ (Tetrakis)1155.56230.020.02
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Execution

Experimental_Workflow start Start: Assemble Glassware setup Add Reactants & Base: 3-bromo-5-methoxybenzonitrile, 4-cyanophenylboronic acid, K₂CO₃ start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Solvents: 1,4-Dioxane and Degassed Water inert->solvent catalyst Add Pd(PPh₃)₄ Catalyst solvent->catalyst heat Heat to 80-90 °C with Stirring catalyst->heat monitor Monitor Reaction by TLC heat->monitor workup Aqueous Work-up: Add water, extract with EtOAc monitor->workup purify Purification: Dry, concentrate, and perform column chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

  • Addition of Solids: To the 50 mL round-bottom flask, add 3-bromo-5-methoxybenzonitrile (212 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Equip the flask with a magnetic stir bar and a condenser. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The use of a mixed aqueous solvent system is common in Suzuki couplings as it aids in the dissolution of the base and facilitates the transmetalation step.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol). The choice of Pd(PPh₃)₄ is based on its widespread success in a variety of Suzuki couplings and its commercial availability.[7]

  • Reaction: Immerse the flask in a preheated heating mantle set to 80-90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for this system would be a mixture of hexanes and ethyl acetate. The reaction is generally complete within 6-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), allow the mixture to cool to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3'-methoxy-5'-cyano-[1,1'-biphenyl]-4-carbonitrile.[11][12]

Troubleshooting and Considerations

  • Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene.[1][13] This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and avoiding excessively high temperatures or prolonged reaction times.[13]

  • Homocoupling: The coupling of two boronic acid molecules can also occur, particularly in the presence of oxygen.[1] Again, maintaining a strict inert atmosphere is key to suppressing this side product.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a robust catalyst, for more challenging substrates, other palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with specialized phosphine ligands (e.g., SPhos, XPhos) may offer improved yields and reaction times.[9][14][15] Electron-rich and bulky phosphine ligands are known to enhance the reactivity of the catalyst.[14]

  • Base Selection: The choice of base is critical.[10] While potassium carbonate is effective, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, especially for less reactive substrates.[7][16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and reliable method for the synthesis of biaryl compounds. The protocol detailed herein provides a solid foundation for the successful coupling of 4-cyanophenylboronic acid and 3-bromo-5-methoxybenzonitrile. By understanding the reaction mechanism and paying careful attention to experimental parameters such as the inert atmosphere and the choice of reagents, researchers can effectively utilize this powerful tool in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita. [Link]

  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Cyanophenyl Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Nitriles

Aryl nitriles, particularly those with multiple cyano groups such as cyanophenyl benzonitriles, are pivotal structural motifs in a wide array of functional molecules. Their significance spans pharmaceuticals, agrochemicals, and materials science.[1][2][3] The nitrile group is not only a key pharmacophore in numerous approved drugs but also serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles.

Traditionally, the synthesis of aryl nitriles relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which often necessitate harsh conditions and stoichiometric amounts of toxic copper cyanide.[1] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these compounds, offering milder conditions, broader functional group tolerance, and higher efficiency.[2][3] This guide provides an in-depth exploration of the palladium-catalyzed synthesis of cyanophenyl benzonitriles, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides is a well-established cross-coupling reaction. The generally accepted mechanism proceeds through a series of discrete steps involving a palladium(0) active catalyst.

The Catalytic Cycle: A Step-by-Step Breakdown
  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step, often rate-limiting, forms a palladium(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[2]

  • Transmetalation/Cyanide Exchange: The halide on the palladium(II) complex is then exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

  • Reductive Elimination: The final step is the reductive elimination of the aryl nitrile (Ar-CN) from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation Ar-Pd(II)(CN)L_n->Pd(0)L_n Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)(X)L_n M-CN Cyanide Source (M-CN) M-CN->Ar-Pd(II)(CN)L_n One-Pot Dicyanation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_1 1. Add 1,4-dibromobenzene, Pd₂(dba)₃, and Xantphos to a Schlenk flask. prep_2 2. Evacuate and backfill with argon (3x). prep_3 3. Add Zn(CN)₂ and DMF. reaction_1 4. Heat the mixture to 120 °C with stirring. prep_3->reaction_1 reaction_2 5. Monitor reaction progress by TLC or GC-MS. workup_1 6. Cool to room temperature and quench with aqueous ammonia. reaction_2->workup_1 workup_2 7. Extract with ethyl acetate. workup_3 8. Dry organic layer, concentrate, and purify by column chromatography.

Caption: Workflow for the one-pot synthesis of 1,4-dicyanobenzene.

Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
1,4-DibromobenzeneC₆H₄Br₂235.911.18 g5.0
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.7291.6 mg0.1 (2 mol% Pd)
XantphosC₃₉H₃₂OP₂578.61173.6 mg0.3 (6 mol%)
Zinc CyanideZn(CN)₂117.43704.6 mg6.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.18 g, 5.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (173.6 mg, 0.3 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add zinc cyanide (704.6 mg, 6.0 mmol) and anhydrous DMF (25 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 25 mL of a concentrated aqueous ammonia solution in a well-ventilated fume hood. Stir for 30 minutes to dissolve any remaining zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,4-dicyanobenzene as a white solid.

Protocol 2: Sequential Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carbonitrile

This two-step protocol offers a more versatile approach for constructing unsymmetrical cyanophenyl benzonitriles. It involves the selective monocyanation of a dihalobenzene followed by a Suzuki coupling.

Step 2a: Selective Monocyanation of 1,4-Dibromobenzene

This step leverages control over stoichiometry to favor the formation of 4-bromobenzonitrile.

Reagents and Materials for Step 2a

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
1,4-DibromobenzeneC₆H₄Br₂235.912.36 g10.0
Palladium(II) AcetatePd(OAc)₂224.5022.5 mg0.1 (1 mol%)
dppfC₃₄H₂₈FeP₂554.3783.2 mg0.15 (1.5 mol%)
Zinc CyanideZn(CN)₂117.43587.2 mg5.0
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.1220 mL-

Procedure for Step 2a

  • Setup: In a glovebox or under a positive flow of argon, add 1,4-dibromobenzene (2.36 g, 10.0 mmol), Pd(OAc)₂ (22.5 mg, 0.1 mmol), dppf (83.2 mg, 0.15 mmol), and Zn(CN)₂ (587.2 mg, 5.0 mmol) to a Schlenk tube.

  • Solvent Addition: Add anhydrous DMAc (20 mL).

  • Reaction: Seal the tube and heat at 80 °C for 8-12 hours, monitoring by GC-MS for the optimal formation of the monocyanated product.

  • Work-up and Purification: Follow the work-up procedure described in Protocol 1. Purify by column chromatography to isolate 4-bromobenzonitrile.

Step 2b: Suzuki Coupling of 4-Bromobenzonitrile with 4-Cyanophenylboronic Acid

This step constructs the biphenyl backbone.

Reagents and Materials for Step 2b

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
4-BromobenzonitrileC₇H₄BrN182.02728 mg4.0
4-Cyanophenylboronic AcidC₇H₆BNO₂146.94646 mg4.4
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5692.4 mg0.08 (2 mol%)
Potassium CarbonateK₂CO₃138.211.11 g8.0
Toluene/Ethanol/Water--15 mL / 5 mL / 5 mL-

Procedure for Step 2b

  • Setup: To a round-bottom flask, add 4-bromobenzonitrile (728 mg, 4.0 mmol), 4-cyanophenylboronic acid (646 mg, 4.4 mmol), Pd(PPh₃)₄ (92.4 mg, 0.08 mmol), and potassium carbonate (1.11 g, 8.0 mmol).

  • Solvent Addition: Add the solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at 90 °C under an argon atmosphere for 6-10 hours.

  • Work-up: Cool the reaction, dilute with water (20 mL), and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over magnesium sulfate, concentrate, and purify by recrystallization or column chromatography to yield 4'-cyano-[1,1'-biphenyl]-4-carbonitrile.

Troubleshooting and Considerations

  • Low Yields: Incomplete reaction can be due to catalyst deactivation. Ensure rigorous exclusion of air and moisture. The quality of the palladium catalyst and ligands is also crucial.

  • Side Reactions: The formation of dehalogenated byproducts can occur. Using a slight excess of the cyanide source can sometimes mitigate this, but care must be taken to avoid catalyst poisoning.

  • Safety: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment. Quench any residual cyanide with an oxidizing agent like bleach or hydrogen peroxide before disposal, following institutional safety guidelines.

Conclusion

The palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for the synthesis of cyanophenyl benzonitriles. [4]By carefully selecting the catalyst system, cyanide source, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocols outlined here provide a solid foundation for the synthesis of both simple and complex dicyanoarenes, enabling further exploration in drug discovery and materials science.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, [Link].

  • Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, [Link].

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal, [Link].

  • A Novel and Convenient Synthesis of Benzonitriles: Electrophilic Cyanation of Aryl and Heteroaryl Bromides. Chemistry – A European Journal, [Link].

  • A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides. Chemistry, [Link].

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, [Link].

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, [Link].

Sources

Using 3-(4-Cyanophenyl)-5-methoxybenzonitrile as an OLED intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of 3-(4-Cyanophenyl)-5-methoxybenzonitrile in Organic Light-Emitting Diode (OLED) Fabrication

Authored by: A Senior Application Scientist

Introduction

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic semiconductor materials that offer high efficiency, stability, and color purity. Within this landscape, benzonitrile derivatives have emerged as a promising class of materials, particularly for their application in Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1][2] These materials are pivotal in harvesting triplet excitons to enhance the internal quantum efficiency of fluorescent OLEDs beyond the 25% spin-statistics limit.[3] This document provides a detailed technical guide on the application of 3-(4-Cyanophenyl)-5-methoxybenzonitrile , a key intermediate in the synthesis of advanced OLED materials. We will delve into its fundamental properties, a plausible synthetic route, and detailed protocols for its integration into high-performance OLED devices.

Physicochemical Properties of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

A thorough understanding of the material's basic properties is the foundation for its successful application. 3-(4-Cyanophenyl)-5-methoxybenzonitrile is a small molecule intermediate with the following key characteristics:

PropertyValueReference
CAS Number 1445322-49-5[4]
Molecular Formula C₁₅H₁₀N₂O[4][5]
Molecular Weight 234.25 g/mol [4][5]
Appearance Typically a solid at room temperature[6]
Solubility Soluble in polar organic solvents[6]

The molecular structure, featuring two cyano groups and a methoxy group on a biphenyl framework, suggests its potential as a building block for donor-acceptor type molecules, which are crucial for achieving TADF properties.[1][2]

Molecular Structure

Caption: Molecular structure of 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

General Synthesis Protocol

Reaction Scheme: A Suzuki coupling reaction between a boronic acid derivative of methoxybenzonitrile and a bromo- or iodo-cyanophenyl compound would be a standard approach.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 3-Bromo-5-methoxybenzonitrile F 3-(4-Cyanophenyl)-5- methoxybenzonitrile A->F + B (4-Cyanophenyl)boronic acid B->F C Pd(PPh₃)₄ (Palladium Catalyst) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F

Caption: Plausible Suzuki coupling reaction for the synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-bromo-5-methoxybenzonitrile (1 equivalent) and (4-cyanophenyl)boronic acid (1.1 equivalents) in a degassed mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base like sodium carbonate (2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Application in OLEDs: A Host Material for TADF Emitters

The structure of 3-(4-Cyanophenyl)-5-methoxybenzonitrile makes it an excellent precursor for creating host materials or as a component in TADF emitters for the emissive layer (EML) of an OLED.[1][2] In a typical host-guest system, the host material facilitates charge transport and energy transfer to the guest emitter, where light is generated.[8]

Typical OLED Device Architecture

A multi-layer OLED structure is generally employed to maximize efficiency and stability. A representative device structure incorporating a host material derived from or similar to 3-(4-Cyanophenyl)-5-methoxybenzonitrile is as follows:

Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host: Benzonitrile Derivative + Guest: TADF Emitter HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A typical multi-layer OLED device structure.

Experimental Protocols

Protocol 1: OLED Device Fabrication

This protocol outlines the fabrication of an OLED device using vacuum thermal evaporation, a standard technique for producing high-quality organic electronic devices.[9]

1. Substrate Cleaning:

  • Start with patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Sequentially sonicate the substrates in a series of solvents: detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
  • Dry the substrates with a nitrogen gun.
  • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
  • Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness should be carefully controlled using a quartz crystal monitor.
  • Hole Injection Layer (HIL): e.g., MoO₃ (10 nm) at a rate of 0.1-0.2 Å/s.[9]
  • Hole Transport Layer (HTL): e.g., TAPC (80 nm) at a rate of 1-2 Å/s.[9]
  • Emissive Layer (EML): Co-evaporate the host material (derived from 3-(4-Cyanophenyl)-5-methoxybenzonitrile) and the TADF guest emitter (e.g., 5 wt%) to a thickness of 20 nm at a rate of 1-2 Å/s.[9]
  • Electron Transport Layer (ETL): e.g., TmPyPB (40 nm) at a rate of 1-2 Å/s.[9]

3. Cathode and Encapsulation:

  • Electron Injection Layer (EIL): Deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.1 Å/s.[9]
  • Cathode: Deposit Aluminum (Al, 100 nm) at a rate of 5-10 Å/s.[9]
  • After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Protocol 2: Device Characterization

1. Current Density-Voltage-Luminance (J-V-L) Characteristics:

  • Use a source meter (e.g., Keithley 2400) and a photometer/spectrometer (e.g., Hamamatsu PMA-12) to simultaneously measure the current density, applied voltage, and luminance of the device.[9]

2. Electroluminescence (EL) Spectra:

  • Measure the EL spectra at different driving voltages using a spectroradiometer. This will provide information about the color coordinates (CIE) and the full width at half maximum (FWHM) of the emission.[9]

3. External Quantum Efficiency (EQE):

  • Calculate the EQE from the luminance, current density, and EL spectrum. Alternatively, use an external quantum efficiency measurement system with an integrating sphere for direct measurement.[9]

Expected Performance and Data Analysis

The performance of an OLED is evaluated based on several key metrics. For a device utilizing a host material derived from a benzonitrile structure, the expected performance can be benchmarked against similar reported devices.[9][10]

ParameterTypical Value Range
Turn-on Voltage (at 1 cd/m²) 2.5 - 4.0 V
Maximum Luminance > 10,000 cd/m²
Maximum Current Efficiency 20 - 70 cd/A
Maximum Power Efficiency 20 - 60 lm/W
Maximum External Quantum Efficiency (EQE) 10 - 30%
Workflow from Material to Characterized Device

cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of Benzonitrile Derivative cleaning Substrate Cleaning synthesis->cleaning deposition Vacuum Deposition of Organic & Metal Layers cleaning->deposition encapsulation Encapsulation deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl el EL Spectrum Analysis jvl->el eqe EQE Measurement el->eqe

Caption: Overall workflow from material synthesis to OLED device characterization.

References

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters. PMC.
  • Summary of the OLED performance parameters.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. MDPI.
  • Lewis acid-promoted site-selective cyanation of phenols Table of contents. The Royal Society of Chemistry.
  • Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. MDPI.
  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine deriv
  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Thieme.
  • Device fabrication process step by step.
  • Category of chemicals: OLED material intermedi
  • CAS NO. 1445322-49-5 | 3-(4-Cyanophenyl)
  • Record-High Performance Hyperfluorescent OLEDs Achieved via Electronic Structure Control of Chlorine-Diversified MR-TADF Emitters. PubMed.
  • OLED material intermedi
  • Microfluidic device design, fabrication, and testing protocols.
  • Fabrication Methods for Microfluidic Devices: An Overview. PMC.
  • US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Recent advances in highly-efficient near infrared OLED emitters. Materials Chemistry Frontiers (RSC Publishing).
  • New design boosts performance in radical-based OLEDs. Mapping Ignorance.
  • Organic Light-Emitting Diode (OLED) Materials. Tokyo Chemical Industry Co., Ltd.(APAC).
  • PDMS Microfluidic Device Fabric
  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Deriv
  • A simple method for fabricating multi-layer PDMS structures for 3D microfluidic chips. RSC Publishing.
  • OLED characteristics a Normalized EL spectra, b current...
  • High-performance color-tunable organic light-emitting diodes based on an exciplex-forming co-host. PubMed.
  • The application of the TADF materials..
  • Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies.
  • Utilization of multi hetero-donors in thermally activated delayed fluorescence molecules and their high performance bluish-green OLEDs | Request PDF.
  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.
  • Chemical structures of the OLED materials possessing intra/intermolecular H-bond interactions..
  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile - Data Sheet.
  • CAS 52805-46-6: 3-Hydroxy-4-methoxybenzonitrile. CymitQuimica.
  • ANALYTICAL REPORT - MXiPr (C16H23NO2). Policija.

Sources

Preparation of biphenyl-based liquid crystals using methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Biphenyl-Based Liquid Crystals Using Methoxybenzonitrile Scaffolds

Abstract

This application note details a robust, modular protocol for synthesizing cyanobiphenyl-based liquid crystals (LCs), specifically targeting the 4-alkyl-4'-cyanobiphenyl (nCB) and 4-alkoxy-4'-cyanobiphenyl (nOCB) classes. While often synthesized from halogenated precursors, this guide focuses on the strategic utilization of 4-Methoxybenzonitrile as a cost-effective, high-purity starting material. We outline a "Demethylation-Activation-Coupling" (DAC) strategy that converts 4-methoxybenzonitrile into a versatile 4-cyanophenyl triflate electrophile, enabling the rapid library generation of mesogenic cores via Suzuki-Miyaura cross-coupling.

Introduction: The Strategic Value of Methoxybenzonitrile

Cyanobiphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB) , are the "fruit flies" of liquid crystal research, serving as the foundational components for nematic mixtures in display technology (LCDs). The cyano group provides the necessary longitudinal dipole moment, while the biphenyl core ensures geometric anisotropy.

Why start with 4-Methoxybenzonitrile?

  • Purity & Availability: It is a stable, crystalline solid available in high purity (>99%), avoiding the isomer contaminants often found in alkyl-halide precursors.

  • Atom Economy: It serves as a masked equivalent of 4-hydroxybenzonitrile , a critical pivot point for introducing various alkyl/alkoxy tails or coupling partners.

  • Versatility: The methoxy group protects the oxygen functionality until the precise moment of activation, preventing premature side reactions during storage or preliminary handling.

Synthetic Strategy: The "DAC" Protocol

Our approach bypasses the traditional low-yield Rosenmund-von Braun cyanation of bromo-biphenyls. Instead, we build the biphenyl core after establishing the polar head group.

The Workflow:

  • Demethylation: Unmasking the phenol functionality.

  • Activation: Converting the phenol to a triflate (pseudohalide).

  • Coupling: Palladium-catalyzed assembly of the biphenyl core.

Visual Workflow (Graphviz)

G Start 4-Methoxybenzonitrile (Precursor) Step1 Step 1: Demethylation (BBr3 / DCM) Start->Step1 Inter1 4-Hydroxybenzonitrile (Key Intermediate) Step1->Inter1 Yield >90% Step2 Step 2: Activation (Tf2O / Pyridine) Inter1->Step2 Inter2 4-Cyanophenyl Triflate (Electrophile) Step2->Inter2 Yield >95% Step3 Step 3: Suzuki Coupling (Ar-B(OH)2 / Pd(PPh3)4) Inter2->Step3 Product 4-Alkyl-4'-cyanobiphenyl (Target LC) Step3->Product C-C Bond Formation

Caption: The "DAC" synthetic pathway transforming 4-methoxybenzonitrile into high-value liquid crystal mesogens.

Detailed Experimental Protocols

Step 1: Demethylation of 4-Methoxybenzonitrile

Objective: To generate 4-hydroxybenzonitrile, the "anchor" for the mesogenic core.

Reagents:

  • 4-Methoxybenzonitrile (1.0 eq)

  • Boron Tribromide (

    
    ) (1.5 eq, 1.0 M in DCM)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-methoxybenzonitrile (5.0 g, 37.5 mmol) in anhydrous DCM (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add

    
     solution (56 mL, 56 mmol) over 30 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

  • Quench: Cool to 0°C. Slowly add ice water (50 mL) to hydrolyze excess borane.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from water/ethanol (9:1) to yield white needles.

    • Expected Yield: 90-95%

    • Checkpoint: Melting Point should be ~110-113°C.

Step 2: Activation to 4-Cyanophenyl Triflate

Objective: Convert the phenol into a reactive electrophile for cross-coupling.

Reagents:

  • 4-Hydroxybenzonitrile (from Step 1)[1][2]

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 eq)
    
  • Pyridine (2.0 eq)

  • DCM, anhydrous

Protocol:

  • Setup: In a dry RBF under

    
    , dissolve 4-hydroxybenzonitrile (3.0 g, 25.2 mmol) and pyridine (4.0 mL, 50 mmol) in DCM (60 mL). Cool to 0°C.
    
  • Addition: Add

    
     (5.1 mL, 30.2 mmol) dropwise over 20 minutes. The solution will turn slightly yellow.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with water. Wash with 1M HCl (to remove pyridine), then saturated

    
    . Dry and concentrate.
    
  • Purification: Flash chromatography (Silica, 10% EtOAc/Hexane).

    • Note: Triflates are generally stable but should be stored at -20°C if not used immediately.

Step 3: Suzuki-Miyaura Cross-Coupling (The Assembly)

Objective: Couple the cyanophenyl head with an alkyl-phenyl tail to form the biphenyl mesogen (e.g., 5CB).

Reagents:

  • 4-Cyanophenyl Triflate (1.0 eq)

  • 4-Pentylphenylboronic acid (1.2 eq) (or 4-alkoxyphenylboronic acid for nOCB series)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1)

Protocol:

  • Degassing: Sparge the solvent mixture with nitrogen for 30 minutes to remove oxygen (critical for Pd cycle).

  • Assembly: In a Schlenk tube, combine the triflate (1.0 g, 4.0 mmol), boronic acid (1.15 g, 6.0 mmol), and

    
     (1.1 g). Add the solvent mixture (20 mL).
    
  • Catalyst: Add

    
     (140 mg) quickly under a stream of nitrogen. Seal the tube.
    
  • Heating: Heat to 90°C for 12-16 hours. The mixture will turn black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Column chromatography (Silica, 5% EtOAc/Hexane).

    • Target:4-Cyano-4'-pentylbiphenyl (5CB) .

    • Appearance: Nematic liquid (at RT) or low-melting solid depending on chain length.

Characterization & Application Data

To validate the synthesis, the following parameters must be checked. The transition from isotropic liquid to nematic phase is the hallmark of success.

ParameterMethodSpecification (for 5CB)
Purity HPLC (C18, ACN/H2O)> 99.5% (Critical for sharp phase transitions)
Structure 1H-NMR (400 MHz, CDCl3)

7.6-7.7 (m, 4H, cyano-ring), 7.5 (d, 2H), 7.3 (d, 2H), 2.6 (t, 2H, benzylic), 0.9 (t, 3H, methyl).
Phase Transition DSC (10°C/min)

(Cryst

Nem) = 24°C;

(Nem

Iso) = 35°C
Texture Polarized Optical Microscopy (POM)Schlieren texture (nematic droplets) upon cooling from isotropic.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.

    • Foundational paper establishing cyanobiphenyls as stable LCs.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • The authoritative review on the coupling mechanism used in Step 3.
  • Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

    • Discusses modern variations of this synthesis for advanced display m
  • Organic Chemistry Portal. Demethylation of Aryl Methyl Ethers.

    • General reference for the BBr3 protocol.

Sources

Application Notes and Protocols for the Functionalization of 3-(4-Cyanophenyl)-5-methoxybenzonitrile in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Linker Precursor

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is paramount as it dictates the pore size, functionality, and ultimately, the physicochemical properties of the resulting MOF. 3-(4-Cyanophenyl)-5-methoxybenzonitrile is a strategically designed precursor for MOF linkers, offering multiple pathways for functionalization. Its two nitrile groups can be transformed into a variety of coordinating moieties, while the methoxy group provides an additional site for modification, enabling the synthesis of a diverse library of MOFs with tailored properties for applications in gas storage, separation, catalysis, and drug delivery.

This guide provides a comprehensive overview of the key functionalization strategies for 3-(4-Cyanophenyl)-5-methoxybenzonitrile, complete with detailed experimental protocols and the scientific rationale behind each step.

Functionalization Pathways: A Logic-Driven Approach

The functionalization of 3-(4-Cyanophenyl)-5-methoxybenzonitrile can be broadly categorized into two main strategies: pre-synthetic functionalization of the ligand before MOF assembly and post-synthetic modification of the MOF structure. This guide will focus on pre-synthetic functionalization, which offers greater control over the final linker structure and purity.

The primary functional groups of interest on the 3-(4-Cyanophenyl)-5-methoxybenzonitrile scaffold are the two nitrile (-CN) groups and the methoxy (-OCH₃) group. The nitrile groups are particularly versatile and can be converted into carboxylates, amines, or tetrazoles, each imparting distinct coordination properties and functionalities to the resulting MOF. The methoxy group can be demethylated to a hydroxyl group, introducing a potential hydrogen-bonding site or a point for further derivatization.

Functionalization_Pathways cluster_pre Pre-Synthetic Functionalization cluster_post Resulting Functionalized Linkers Precursor 3-(4-Cyanophenyl)-5- methoxybenzonitrile Hydrolysis Hydrolysis (Acid or Base Catalyzed) Precursor->Hydrolysis H₂O, H⁺ or OH⁻ Reduction Reduction (e.g., LiAlH4, Catalytic Hydrogenation) Precursor->Reduction [H] Cycloaddition [2+3] Cycloaddition (with NaN3) Precursor->Cycloaddition NaN₃, Catalyst Demethylation Demethylation (e.g., BBr3) Precursor->Demethylation Lewis Acid Dicarboxylate 5-Methoxybiphenyl-3,4'- dicarboxylic Acid Hydrolysis->Dicarboxylate Diamine 5-Methoxy-[1,1'-biphenyl]-3,4'- di(methanamine) Reduction->Diamine Ditetrazole 5,5'-(5-Methoxy-1,3-phenylene)bis (1H-tetrazole-5,1-diyl)benzonitrile Cycloaddition->Ditetrazole Dihydroxyl 3',5-Dihydroxy-[1,1'-biphenyl]-4-carbonitrile Demethylation->Dihydroxyl MOF_Synthesis Target MOF Dicarboxylate->MOF_Synthesis Solvothermal Synthesis Diamine->MOF_Synthesis Solvothermal Synthesis Ditetrazole->MOF_Synthesis Solvothermal Synthesis Dihydroxyl->MOF_Synthesis Solvothermal Synthesis

Caption: Functionalization pathways for 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Part 1: Pre-Synthetic Functionalization Protocols

This section details the step-by-step procedures for the chemical transformation of 3-(4-Cyanophenyl)-5-methoxybenzonitrile into various functionalized linkers suitable for MOF synthesis.

Protocol 1.1: Hydrolysis of Nitrile Groups to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation for creating carboxylate-based linkers, which are widely used in MOF synthesis due to their strong coordination with metal ions.[1][2][3][4] Both acid and base-catalyzed hydrolysis can be employed, with the choice often depending on the overall stability of the molecule to the reaction conditions.[5][6][7]

Reaction Scheme:

3-(4-Cyanophenyl)-5-methoxybenzonitrile + H₂O --(H⁺ or OH⁻)--> 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

A. Acid-Catalyzed Hydrolysis

  • Rationale: Acid catalysis proceeds by protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[5] This method is often preferred when the molecule is stable in acidic conditions and can lead to direct isolation of the carboxylic acid product.[6]

  • Materials:

    • 3-(4-Cyanophenyl)-5-methoxybenzonitrile

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized Water

    • 1,4-Dioxane

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Hydrochloric Acid (HCl), 1M

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-Cyanophenyl)-5-methoxybenzonitrile (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sulfuric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

    • Acidify the mixture with 1M HCl to a pH of 2-3 to precipitate the dicarboxylic acid product.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield the crude 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Base-Catalyzed Hydrolysis

  • Rationale: Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[5] This method is advantageous for substrates that may be sensitive to strong acids. The initial product is the carboxylate salt, which requires an acidic workup to yield the free carboxylic acid.[6]

  • Materials:

    • 3-(4-Cyanophenyl)-5-methoxybenzonitrile

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Deionized Water

    • Hydrochloric Acid (HCl), 3M

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, suspend 3-(4-Cyanophenyl)-5-methoxybenzonitrile (1.0 eq) in a 20% aqueous solution of NaOH.

    • Add ethanol to aid in the dissolution of the starting material.

    • Heat the mixture to reflux (approximately 80-90 °C) for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and acidify with 3M HCl until the pH is approximately 2.

    • A precipitate of the dicarboxylic acid should form.

    • Collect the solid by vacuum filtration and wash with cold deionized water.

    • The crude product can be purified by recrystallization from an appropriate solvent.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reagents H₂SO₄, H₂O, DioxaneNaOH, H₂O, Ethanol
Temperature 100-110 °C80-90 °C
Reaction Time 24-48 hours12-24 hours
Work-up Neutralization, Acidification, ExtractionAcidification, Filtration
Advantages Direct isolation of carboxylic acidMilder conditions for acid-sensitive substrates
Disadvantages Harsh acidic conditionsRequires acidification step to obtain free acid
Protocol 1.2: Reduction of Nitrile Groups to Amines

The reduction of nitriles to primary amines introduces basic nitrogen sites into the linker, which can serve as coordination sites or as functional groups for post-synthetic modification.[8][9] Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation.[10][11]

Reaction Scheme:

3-(4-Cyanophenyl)-5-methoxybenzonitrile + [H] --(LiAlH₄)--> 5-Methoxy-[1,1'-biphenyl]-3,4'-di(methanamine)

  • Rationale: LiAlH₄ is a powerful source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile group. A second hydride addition to the intermediate imine results in the formation of the primary amine.[9]

  • Materials:

    • 3-(4-Cyanophenyl)-5-methoxybenzonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized Water

    • 15% Aqueous Sodium Hydroxide (NaOH)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-(4-Cyanophenyl)-5-methoxybenzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 16-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.[10]

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Filter the white precipitate of aluminum salts and wash thoroughly with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude diamine product.

    • The product can be purified by column chromatography on silica gel.

Protocol 1.3: Conversion of Nitrile Groups to Tetrazoles

The [2+3] cycloaddition of nitriles with an azide source, typically sodium azide, is a common method for the synthesis of tetrazoles.[12][13][14] Tetrazoles are important N-donor ligands in MOF chemistry.[1][15]

Reaction Scheme:

3-(4-Cyanophenyl)-5-methoxybenzonitrile + NaN₃ --(Catalyst)--> 5,5'-(5-Methoxy-1,3-phenylene)bis(1H-tetrazole-5,1-diyl)benzonitrile

  • Rationale: This reaction is a type of "click" chemistry that proceeds efficiently under various catalytic conditions. The use of a Lewis or Brønsted acid catalyst activates the nitrile group towards nucleophilic attack by the azide anion.[12][16]

  • Materials:

    • 3-(4-Cyanophenyl)-5-methoxybenzonitrile

    • Sodium Azide (NaN₃)

    • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Hydrochloric Acid (HCl), 1M

    • Deionized Water

    • Ethyl Acetate

  • Procedure:

    • In a round-bottom flask, combine 3-(4-Cyanophenyl)-5-methoxybenzonitrile (1.0 eq), sodium azide (2.5 eq), and ammonium chloride (2.5 eq) in anhydrous DMF.

    • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Acidify with 1M HCl to a pH of 2-3 to precipitate the tetrazole product.

    • Collect the solid by vacuum filtration and wash with water.

    • The crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 1.4: Demethylation of the Methoxy Group to a Hydroxyl Group

The cleavage of the methyl ether to a phenol introduces a hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[17]

Reaction Scheme:

3-(4-Cyanophenyl)-5-methoxybenzonitrile + BBr₃ --> 3-(4-Cyanophenyl)-5-hydroxybenzonitrile

  • Rationale: The Lewis acidic boron atom coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by a bromide ion on the methyl group.[17]

  • Materials:

    • 3-(4-Cyanophenyl)-5-methoxybenzonitrile

    • Boron Tribromide (BBr₃), 1M solution in dichloromethane

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Deionized Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(4-Cyanophenyl)-5-methoxybenzonitrile (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a 1M solution of BBr₃ in DCM (1.2 eq) to the reaction mixture.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

    • Add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Part 2: Solvothermal Synthesis of a Functionalized MOF

Once the desired functionalized linker has been synthesized and purified, it can be used to construct a MOF. Solvothermal synthesis is a common method for growing high-quality MOF crystals.[18][19][20]

MOF_Synthesis_Workflow cluster_synthesis Solvothermal MOF Synthesis cluster_characterization Characterization Mixing Combine Linker, Metal Salt, and Solvent in a Vial Heating Heat in an Oven (e.g., 80-120 °C, 24-72 h) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with Fresh Solvent Cooling->Washing PXRD Powder X-Ray Diffraction (PXRD) (Phase Purity and Crystallinity) Washing->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Washing->TGA BET N₂ Adsorption (BET) (Surface Area and Porosity) Washing->BET FTIR FT-IR Spectroscopy (Functional Groups) Washing->FTIR

Caption: General workflow for solvothermal MOF synthesis and characterization.

Protocol 2.1: General Procedure for Solvothermal MOF Synthesis

This protocol provides a general guideline for the solvothermal synthesis of a MOF using a functionalized biphenyl dicarboxylate linker, such as 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid. The specific metal salt, solvent system, and reaction conditions will need to be optimized for each target MOF.[16][18][19][20][21]

  • Materials:

    • Functionalized Linker (e.g., 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid)

    • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

    • Modulator (optional, e.g., benzoic acid, acetic acid)

    • Glass vials with Teflon-lined caps

    • Oven

  • Procedure:

    • In a glass vial, combine the functionalized linker (1.0 eq) and the metal salt (1.0 - 2.0 eq).

    • Add the solvent (e.g., DMF) to dissolve the reactants. Sonication may be used to aid dissolution.

    • If a modulator is used, add it to the solution at this stage.

    • Tightly cap the vial and place it in a programmable oven.

    • Heat the vial to the desired temperature (typically between 80 °C and 120 °C) for 24 to 72 hours.

    • After the reaction is complete, allow the oven to cool slowly to room temperature.

    • Crystals of the MOF should have formed.

    • Carefully decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

    • The MOF crystals can then be activated by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent from the pores.

Part 3: Characterization of Functionalized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.[18][22]

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available.[18]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes. It can also provide information about the removal of solvent molecules from the pores.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured to determine the specific surface area, pore volume, and pore size distribution of the MOF. This is a crucial measurement for applications involving gas storage and separation.[20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of the desired functional groups on the organic linker within the MOF structure and to verify the coordination of the linker to the metal centers.

Technique Information Obtained Typical Observation for a Successful MOF Synthesis
PXRD Crystallinity, Phase PuritySharp peaks in the diffraction pattern that match a simulated or known pattern.
TGA Thermal StabilityA plateau in the TGA curve indicating the stable temperature range of the MOF, followed by a sharp weight loss at the decomposition temperature.
BET Analysis Surface Area, Pore VolumeA Type I or Type IV isotherm characteristic of microporous or mesoporous materials, respectively, with a high specific surface area.
FT-IR Functional Groups, CoordinationDisappearance or shift of characteristic vibrational bands of the linker's functional groups upon coordination to the metal center.

Conclusion

The functionalization of 3-(4-Cyanophenyl)-5-methoxybenzonitrile provides a versatile platform for the design and synthesis of novel MOFs with tailored functionalities. By following the detailed protocols outlined in this guide, researchers can systematically modify this precursor to create a range of organic linkers and subsequently synthesize MOFs with desired properties for a wide array of applications. The key to successful MOF synthesis lies in the careful execution of these synthetic steps, coupled with thorough characterization to validate the structure and properties of the final material.

References

  • Farha, O. K., & Hupp, J. T. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52094. [Link]

  • JoVE. (2025). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. [Link]

  • Jannah, M., Hidayat, A. R. P., Martak, F., & Ediati, R. (2022). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. AIP Conference Proceedings, 2647(1), 030012. [Link]

  • Singh, P., & Kumar, A. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 18, 1284–1295. [Link]

  • Bordiga, S., et al. (2019). Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. Dalton Transactions, 48(45), 16866-16874. [Link]

  • ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Yao, C., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2623-2629. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Patel, M. P., & Patel, R. G. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(3), 807-811. [Link]

  • PubMed. (2014). Synthesis and characterization of functionalized metal-organic frameworks. [Link]

  • Das, B., Reddy, C. R., Kumar, D. N., Krishnaiah, M., & Narender, R. (2010). A Simple and Efficient Synthesis of 5-Substituted 1H-Tetrazoles Using Iodine or Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Synlett, 2010(03), 391-394. [Link]

  • Google Patents. (n.d.).
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. [Link]

  • Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings, 1(2), 1-1. [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • ResearchGate. (n.d.). Synthetic scheme for MOFs with polycarboxylate and dipyridyl linkers. [Link]

  • Organic Syntheses. (n.d.). p-CARBOMETHOXYLBENZAMIDE. [Link]

  • ResearchGate. (2021). Metal–organic frameworks based on multicarboxylate linkers. [Link]

  • Aiyar, S. N., Dass, I., & Seshadri, T. R. (1956). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 43(4), 238-245. [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Google Patents. (n.d.). CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Semantic Scholar. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]

Sources

Recrystallization solvent systems for 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Kinetics for 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Part 1: Executive Summary & Physicochemical Profile

Objective: To define a robust, scalable recrystallization protocol for 3-(4-Cyanophenyl)-5-methoxybenzonitrile (hereafter referred to as CMPB ). This guide addresses the specific challenges of purifying asymmetric biphenyl dinitriles, specifically the removal of palladium catalysts (from Suzuki coupling) and the prevention of "oiling out" due to the methoxy substituent.

Compound Profile:

  • Structure: Asymmetric biphenyl core with two electron-withdrawing nitrile groups and one electron-donating methoxy group.[1][2][3]

  • Crystallization Challenge: The molecule exhibits "push-pull" electronic character.[1][3] The planar biphenyl core encourages strong

    
    -
    
    
    
    stacking, leading to low solubility in alcohols, while the nitrile groups create high polarity, causing poor solubility in alkanes.
  • Critical Impurities:

    • Palladium (Pd):[1][2][3] Black specks/colloids (from synthesis).[2][3]

    • Boronic Acids:[1][2][4][5] Polar impurities (soluble in alcohols).[2][3][6]

    • Homocoupled Dimers: Highly lipophilic (soluble in toluene).[3]

Part 2: Solvent System Selection

Selection is based on the Hansen Solubility Parameters (HSP) , balancing the dispersion forces (


) of the biphenyl core with the polar forces (

) of the nitrile handles.
Table 1: Recommended Solvent Systems
System ClassSolvent PairRatio (v/v)RolePrimary Application
System A (High Purity) Acetonitrile (MeCN) / Water 90:10 Solvent / Anti-solventHPLC Standard Grade. Best for removing inorganic salts and polar boronic acid residues.[1][2][3]
System B (Scale-Up) Toluene / Heptane 1:2 Solvent / Anti-solventProcess Scale. Excellent yield.[1][2][3] Toluene disrupts

-stacking; Heptane forces precipitation.[1][3]
System C (Green) Ethyl Acetate / Ethanol 60:40 Co-solventGeneral Purpose. Moderate yield, but safer handling profile.[1] Good for removing oligomers.[2]

Scientist's Note: Avoid pure alcohols (MeOH/EtOH) as the primary solvent. While CMPB dissolves in boiling ethanol, it frequently "oils out" upon cooling due to the methoxy group's lipophilicity interfering with the hydrogen bonding network. Always use a co-solvent.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: The "High Purity" Method (Acetonitrile System)

Best for generating analytical standards or removing stubborn color.

  • Crude Preparation: Dry the crude solid thoroughly.[2] Residual water can cause premature precipitation.[2]

  • Dissolution:

    • Suspend 10 g of CMPB in 80 mL of Acetonitrile .

    • Heat to reflux (82°C).[3] The solution should become clear.

    • Note: If black particles (Pd) remain, perform a Hot Filtration through a Celite pad immediately.

  • Anti-Solvent Addition:

    • Maintain reflux.[2][6][7] Add Water dropwise via an addition funnel.[1]

    • Stop adding water when a persistent turbidity (cloudiness) is observed (approx. 8-10 mL).[1][2][3]

    • Add 2 mL of pure Acetonitrile to clear the solution back to transparency.

  • Controlled Cooling (Critical):

    • Turn off the heat source. Allow the flask to cool to 50°C on the magnetic stirrer (stirring at 100 RPM).

    • Seeding: At 50°C, add a micro-spatula tip of pure CMPB seed crystals.

    • Observation: You should see a "cloud" of nucleation form around the seeds.

  • Crystallization:

    • Ramp down temperature to 5°C over 2 hours (1°C/3 min).

    • Hold at 5°C for 1 hour.

  • Isolation:

    • Filter under vacuum.[8] Wash the cake with cold 1:1 MeCN/Water .

    • Dry at 45°C under vacuum.

Protocol B: The "Oiling Out" Rescue (Toluene System)

Use this if your material turns into a sticky gum instead of crystals.[1][2][3]

  • Dissolution: Dissolve crude material in Toluene (5 mL per gram) at 90°C.

  • Nucleation: Remove from heat. As soon as the temperature hits 70°C, add Heptane dropwise until slight turbidity appears.

  • Re-heating: Briefly reheat to clear the solution.

  • Slow Growth: Wrap the flask in aluminum foil and a towel (insulation) to ensure very slow cooling to Room Temperature (RT) over 4-6 hours.

    • Mechanism:[1][2][6][7][9][10][11] Toluene solvates the aromatic core effectively, preventing the amorphous "oil" phase from stabilizing.

  • Harvest: Filter and wash with pure Heptane.

Part 4: Process Logic & Visualization

The following diagrams illustrate the decision logic for solvent selection and the physical workflow.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude CMPB ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / Boronic Acids ImpurityCheck->Salts Polar Oligomers Oily Oligomers / Dimers ImpurityCheck->Oligomers Lipophilic Pd Palladium (Black) ImpurityCheck->Pd Insoluble SystemA System A: Acetonitrile/Water (Polarity Match) Salts->SystemA SystemB System B: Toluene/Heptane (Pi-Stacking Control) Oligomers->SystemB HotFilt Hot Filtration (Celite) then proceed to System B Pd->HotFilt HotFilt->SystemB

Caption: Decision logic for selecting the optimal solvent system based on the impurity profile of the crude 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Figure 2: Recrystallization Workflow (Acetonitrile System)

RecrystallizationFlow Dissolve 1. Dissolution (MeCN, 82°C) Check Clear Solution? Dissolve->Check Filter Hot Filtration (Remove Pd) Check->Filter No (Black specs) AntiSolv 2. Add Water (Until Turbid) Check->AntiSolv Yes Filter->AntiSolv Clear Add excess MeCN (Restore Clarity) AntiSolv->Clear Seed 3. Seeding (At 50°C) Clear->Seed Cool 4. Cooling Ramp (To 5°C over 2h) Seed->Cool Isolate 5. Filtration & Dry Cool->Isolate

Caption: Step-by-step workflow for the Acetonitrile/Water recrystallization protocol, highlighting critical control points.

Part 5: Troubleshooting "Oiling Out"

Symptom: The solution turns milky, and distinct oil droplets form on the bottom of the flask before crystals appear. Cause: The "Metastable Zone Width" (MSZW) is too narrow, or the cooling is too rapid. The liquid-liquid phase separation (LLPS) boundary is being crossed before the solubility curve.[1][3] Corrective Actions:

  • Increase Solvent Volume: Dilute the solution by 20%. This shifts the phase diagram away from the LLPS region.[2]

  • Raise Seeding Temperature: Seed at 60°C instead of 50°C.

  • Change System: Switch to System B (Toluene) . Toluene interacts more favorably with the biphenyl core, suppressing the formation of the oil phase.

References

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on solvent selection for scale-up).

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Theoretical basis for matching nitrile polarity with acetonitrile).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Context for Pd impurity removal in biphenyl synthesis). [1][2][3]

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2][3] (Protocols for seeding and anti-solvent addition).[2][3] [1][3]

Sources

Scalable Synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Cyanophenyl)-5-methoxybenzonitrile is a valuable biaryl compound characterized by its dual nitrile functionalities and methoxy substitution pattern. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to its potential applications as a key intermediate in the synthesis of complex heterocyclic structures, active pharmaceutical ingredients (APIs), and functional organic materials. The development of a robust and scalable synthetic route is paramount for enabling its widespread use in research and development.

This comprehensive guide provides a detailed exploration of a scalable synthetic pathway to 3-(4-Cyanophenyl)-5-methoxybenzonitrile, focusing on practical, field-proven protocols. We will delve into the strategic considerations behind each synthetic step, offering insights into reaction mechanisms, optimization, and safety. This document is designed to serve as a practical resource for researchers and process chemists, providing the necessary detail to replicate and scale this synthesis effectively.

Strategic Overview of the Synthetic Approach

The synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile is most effectively approached through a convergent strategy, culminating in a palladium-catalyzed cross-coupling reaction. The overall synthetic plan is outlined below:

Synthesis_Overview A 3,5-Dinitrobenzonitrile B 3-Amino-5-nitrobenzonitrile A->B Selective Reduction C 3-Amino-5-methoxybenzonitrile B->C Reduction & Methoxylation (Conceptual) D 3-Bromo-5-methoxybenzonitrile C->D Sandmeyer Reaction F 3-(4-Cyanophenyl)-5- methoxybenzonitrile D->F Suzuki-Miyaura Coupling E 4-Cyanophenylboronic Acid E->F

Caption: Overall synthetic strategy for 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

This multi-step synthesis involves the preparation of two key building blocks, 3-bromo-5-methoxybenzonitrile and 4-cyanophenylboronic acid , followed by their coupling via a Suzuki-Miyaura reaction.

Part 1: Synthesis of Key Intermediate: 3-Bromo-5-methoxybenzonitrile

The synthesis of 3-bromo-5-methoxybenzonitrile is a critical part of the overall process. A practical and scalable approach involves a three-step sequence starting from the commercially available 3,5-dinitrobenzonitrile.

Step 1.1: Selective Reduction of 3,5-Dinitrobenzonitrile to 3-Amino-5-nitrobenzonitrile

The selective reduction of one nitro group in the presence of another is a common challenge in organic synthesis. The Zinin reduction, utilizing sodium sulfide or polysulfide, is a well-established and reliable method for this transformation, often showing high selectivity for one nitro group in dinitroaromatic compounds.[1] Catalytic hydrogenation with specific catalysts can also achieve this selectivity.[2]

Protocol 1: Selective Reduction

Reagent/SolventMolar Eq.Amount
3,5-Dinitrobenzonitrile1.0(as starting)
Iron Powder3.0(as starting)
Concentrated HCl(catalytic)(as starting)
Methanol-(as solvent)

Procedure:

  • To a suspension of 3,5-dinitrobenzonitrile in methanol, add concentrated hydrochloric acid followed by iron powder.[3]

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to remove the methanol.

  • Treat the residue with water, and collect the solid product by filtration to yield 3-amino-5-nitrobenzonitrile.[3]

step1_1 reactant 3,5-Dinitrobenzonitrile product 3-Amino-5-nitrobenzonitrile reactant->product Selective Reduction reagents Fe, HCl Methanol step1_3 reactant 3-Amino-5-methoxybenzonitrile intermediate Aryl Diazonium Salt reactant->intermediate Diazotization product 3-Bromo-5-methoxybenzonitrile intermediate->product Bromination reagents1 NaNO₂, HBr 0-5 °C reagents2 CuBr step2 reactant1 3-Bromo-5-methoxybenzonitrile product 3-(4-Cyanophenyl)-5-methoxybenzonitrile reactant1->product reactant2 4-Cyanophenylboronic Acid reactant2->product catalyst Pd(OAc)₂, PPh₃ K₂CO₃, Dioxane/H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your reaction yields. The predominant synthetic route for this molecule is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on optimizing this critical transformation.

Troubleshooting Guide: Improving Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My Suzuki-Miyaura coupling reaction of 3-bromo-5-methoxybenzonitrile and (4-cyanophenyl)boronic acid is resulting in a very low yield or failing completely. Where should I start my investigation?

A1: A low or zero yield in a palladium-catalyzed cross-coupling reaction points to a failure in one of the core components of the catalytic cycle. A systematic check of your reagents and reaction setup is the most efficient way to diagnose the problem.

Initial Checkpoints:

  • Reagent Integrity: Verify the purity and dryness of all reagents. Moisture can be particularly detrimental. Ensure your solvents are anhydrous and that the base is of high quality. Boronic acids can degrade over time, so using a freshly opened bottle or a recently purified batch is recommended.

  • Inert Atmosphere: Palladium(0) catalysts, the active species in the cycle, are highly sensitive to oxygen.[1] Ensure your reaction flask was thoroughly degassed (e.g., via several vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

  • Catalyst Activity: The palladium precatalyst must be efficiently reduced from Pd(II) to the active Pd(0) state in situ.[2] If this activation is slow or incomplete, the catalytic cycle cannot proceed effectively. Consider the quality of your palladium source and ligand.

Q2: I've confirmed my reagents are pure and my setup is inert, but the yield is still poor. How can I determine if my palladium catalyst is the problem?

A2: Catalyst deactivation is a primary cause of stalled or low-yielding cross-coupling reactions.[1] There are two common visual cues for catalyst failure:

  • Formation of Palladium Black: The precipitation of fine black particles is a clear sign of catalyst aggregation and deactivation.[1] This occurs when the Pd(0) centers are stripped of their stabilizing ligands and clump together, losing their catalytic activity.

  • Reaction Stalls: If you monitor the reaction by TLC or LCMS and see initial product formation that plateaus long before the starting material is consumed, catalyst deactivation is a likely culprit.

Root Causes & Solutions:

  • Inefficient Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step influenced by the base, ligand, and temperature.[1][2] If activation is inefficient, the concentration of the active catalyst will be too low. Using well-defined, modern Pd(II) precatalysts can often resolve issues related to inconsistent in situ catalyst formation.

  • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or degradation at high temperatures.[1] This compromises the stability of the palladium center. Ensure your ligand is pure and consider screening alternative, more robust ligands if you suspect this is an issue.

  • Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can fail to stabilize the Pd(0) species, leading to aggregation. Typically, a ligand-to-palladium ratio of 1:1 to 4:1 is used, depending on the specific ligand and catalyst system.

Q3: I'm observing significant amounts of side products, specifically a homocoupled product of (4-cyanophenyl)boronic acid and a dehalogenated starting material (5-methoxybenzonitrile). How can I minimize these?

A3: The formation of these specific byproducts points to distinct mechanistic side paths that can be suppressed by carefully controlling the reaction conditions.

  • Boronic Acid Homocoupling (e.g., 4,4'-biphenyldicarbonitrile): This side reaction is often promoted by the presence of oxygen.[3] Oxygen can interfere with the catalytic cycle, leading to a pathway where two molecules of the boronic acid couple with each other.

    • Solution: Rigorous degassing of the reaction mixture and solvent is critical. Purging the solvent with argon for 30-60 minutes before adding the catalyst and other reagents can significantly reduce dissolved oxygen.

  • Dehalogenation of Aryl Halide: The replacement of the bromine atom with a hydrogen atom on your starting material is another common side reaction.[4] This can occur if a hydride species is generated in the reaction mixture, which can then participate in reductive elimination with the aryl group from the palladium center.

    • Solution: The source of the hydride can sometimes be the solvent (e.g., alcohols) or certain bases. Ensure your solvent is appropriate for the reaction. If using an amine base, this can sometimes be a source of the hydride. Switching to an inorganic base like K₃PO₄ or Na₂CO₃ can mitigate this issue.

Below is a troubleshooting workflow to address low yield and side product formation:

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis, focusing on the fundamental principles of the Suzuki-Miyaura reaction.

Q1: What is the fundamental catalytic cycle for the synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile via Suzuki-Miyaura coupling?

A1: The synthesis proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-methoxybenzonitrile), inserting itself into the carbon-bromine bond. This oxidizes the palladium to a Pd(II) state.

  • Transmetalation: The organic group from the organoboron species ((4-cyanophenyl)boronic acid) is transferred to the palladium center. This step is crucial and requires activation by a base.[5][6][7] The base activates the boronic acid, making it more nucleophilic and facilitating the transfer of the 4-cyanophenyl group to the palladium complex.[7]

  • Reductive Elimination: The two coupled organic fragments (the 3-methoxy-5-cyanophenyl and the 4-cyanophenyl groups) are expelled from the palladium complex as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Suzuki-Miyaura catalytic cycle.
Q2: How do I choose the right base for this reaction? What is its role?

A2: The choice of base is critical and can significantly impact the reaction yield.[5] The primary role of the base is to activate the boronic acid in the transmetalation step.[6][7] It does this by forming a more nucleophilic boronate species, which can more readily transfer its organic group to the palladium center.

Common Bases and Their Characteristics:

BaseTypeCommon Usage & Notes
Na₂CO₃, K₂CO₃ CarbonatesMild, inexpensive, and widely effective. Often used in aqueous/organic solvent mixtures. A good starting point for optimization.[5]
K₃PO₄ PhosphateA stronger base than carbonates, often effective in more challenging couplings or when using sterically hindered substrates.[5]
Cs₂CO₃ CarbonateMore soluble in organic solvents than other carbonates, can be effective in difficult couplings.[5]
KF FluorideA mild base that can be used when base-sensitive functional groups are present in the substrates.[6]

For the synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile, starting with a screen of Na₂CO₃ and K₃PO₄ would be a logical approach.

Q3: What factors should I consider when selecting the solvent and reaction temperature?

A3: The solvent's primary roles are to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). The temperature must be high enough to overcome the activation energy for the steps in the catalytic cycle but not so high that it causes catalyst or reagent degradation.

Solvent & Temperature Considerations:

  • Polarity and Solubility: The solvent must effectively dissolve the aryl halide, the palladium complex, and, to some extent, the base. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to help dissolve the inorganic base.[4]

  • Biphasic vs. Anhydrous: Many Suzuki reactions are run in a biphasic system (e.g., Toluene/Water). This helps dissolve the inorganic base and facilitates the reaction. Anhydrous conditions can also be used, particularly with bases that have some organic solubility.

  • Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C. The optimal temperature is a balance; higher temperatures increase reaction rates but also increase the risk of catalyst deactivation and side reactions.[1] An initial temperature of 90 °C is a reasonable starting point for optimization.

Q4: Once the reaction is complete, what is the best way to purify 3-(4-Cyanophenyl)-5-methoxybenzonitrile?

A4: Purification typically involves a standard aqueous workup followed by either recrystallization or column chromatography.

Standard Purification Protocol:

  • Aqueous Workup: After cooling the reaction, it is typically diluted with an organic solvent (like ethyl acetate) and washed with water and brine to remove the inorganic base and other water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification of the Crude Product:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent method for obtaining highly pure material.[8][9] A solvent system like hexanes/ethyl acetate or toluene might be effective.

    • Flash Column Chromatography: If the crude product is an oil or contains significant impurities, purification by silica gel chromatography is necessary.[9] A gradient of ethyl acetate in hexanes is a common eluent system for biaryl compounds.

Experimental Protocol Example: Screening Reaction Conditions

To optimize the yield, a systematic screening of reaction parameters is recommended.[10]

Objective: To identify the optimal base and solvent for the coupling of 3-bromo-5-methoxybenzonitrile with (4-cyanophenyl)boronic acid.

Procedure:

  • To four separate reaction vials, add 3-bromo-5-methoxybenzonitrile (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and a magnetic stir bar.

  • Add the designated base (2.0 eq) to each vial as specified in the table below.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if not part of a precatalyst) to each vial.

  • Seal the vials with septa and purge with argon for 15 minutes.

  • Add the degassed solvent (as specified in the table) via syringe.

  • Place the vials in a preheated reaction block at 90 °C and stir for the designated time (e.g., 12 hours).

  • After cooling, quench the reactions and analyze the crude yield of each by a suitable method (e.g., LCMS with an internal standard or ¹H NMR).

Screening Table Example:

EntryBaseSolvent (e.g., 4:1 mixture)Yield (%)
1Na₂CO₃Toluene / H₂OAnalyze
2K₃PO₄Toluene / H₂OAnalyze
3Na₂CO₃Dioxane / H₂OAnalyze
4K₃PO₄Dioxane / H₂OAnalyze

This structured approach allows for the direct comparison of different conditions to logically determine the optimal path for maximizing your yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.com.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.com.
  • Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org.
  • Wikipedia. Suzuki reaction. En.wikipedia.org.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonalabs.com.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.edu.
  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. Covasyn.com.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.com.

Sources

Technical Support Center: Suzuki Coupling of Electron-Deficient Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SUZ-EL-DEF-001 Subject: Troubleshooting low yields/failure in coupling electron-deficient aryl halides with electron-deficient boronic acids.

Introduction: The "Electron-Deficient" Paradox

Welcome to the Catalysis Rescue Unit. You are likely here because your "easy" Suzuki coupling failed.

The Paradox: Electron-deficient aryl halides (e.g., 4-nitrobromobenzene, polyfluorinated bromobenzenes) are theoretically excellent substrates for oxidative addition—the first step of the catalytic cycle. They react with Pd(0) rapidly.

The Problem: If you are coupling these with electron-deficient boronic acids (e.g., 2-pyridyl boronic acid, pentafluorophenyl boronic acid), the reaction often fails not because the catalyst is inactive, but because the nucleophile (boron species) destroys itself before it can react. This is Protodeboronation .

This guide bypasses standard textbook advice (which often assumes electron-rich nucleophiles) and focuses on the specific kinetic race required to synthesize electron-deficient biphenyls.

Module 1: Diagnostic Flowchart

Before changing solvents, diagnose the failure mode. Use this logic gate to analyze your crude reaction mixture (LCMS/NMR).

TroubleshootingFlow Start Analyze Crude Mixture (LCMS / 1H NMR) HalideStatus Is the Aryl Halide consumed? Start->HalideStatus BoronStatus Is the Boronic Acid consumed? HalideStatus->BoronStatus Yes (Halide Gone) Inactive DIAGNOSIS: Activation Failure (Pd(II) not reducing to Pd(0)) Solution: Use G3/G4 Precatalyst HalideStatus->Inactive No (Halide Intact) Protodeboronation DIAGNOSIS: Protodeboronation (Boron replaced by H) Solution: See Module 2 BoronStatus->Protodeboronation Yes (Boron Gone) -> Product: Ar-H Homocoupling DIAGNOSIS: Homocoupling (Ar-Ar dimer formed) Solution: Reduce Oxidant/O2 BoronStatus->Homocoupling Yes -> Product: Ar-Ar Stalled DIAGNOSIS: Catalyst Arrest (Pd dies after oxidative addition) Solution: See Module 3 BoronStatus->Stalled No (Boron Intact)

Figure 1: Diagnostic logic for Suzuki coupling failures. Note that for electron-deficient systems, protodeboronation is the most statistically probable failure mode.

Module 2: The Enemy – Protodeboronation[1][2]

For electron-deficient boronic acids (especially polyfluorinated or heteroaryl types), the C-B bond is highly labile. Under basic, aqueous conditions (standard Suzuki), the base attacks the boron to form a boronate "ate" complex.

While this "ate" complex is required for transmetallation, it is also the intermediate that undergoes hydrolysis (protodeboronation).

The Mechanism of Failure:

  • Base Attack:

    
    
    
  • Protonolysis:

    
    
    

If the rate of Protonolysis (


) is faster than Transmetallation (

), you get benzene, not biphenyl.

Data: Stability of Boron Species

Boron SpeciesElectron DensityStability (Aq. Base)Recommended Strategy
Phenylboronic Acid NeutralHighStandard Conditions
4-Methoxyphenyl... Electron-RichVery HighStandard Conditions
2-Pyridyl / 4-Nitro... Electron-Deficient Very Low Anhydrous / Fast Catalyst
Polyfluorophenyl... Electron-Deficient Critical MIDA Boronates / Ag Salts
Module 3: Catalyst Engineering (The Solution)

To win the race against protodeboronation, you must accelerate the catalytic cycle. You cannot rely on standard Pd(PPh3)4 or Pd(dppf)Cl2; they are too slow to activate.

1. The Precatalyst Advantage

Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).

  • Why: These do not require in-situ reduction from Pd(II) to Pd(0). They release the active L-Pd(0) species immediately upon exposure to base, allowing the reaction to finish in minutes rather than hours.

  • Evidence: Buchwald's group demonstrated that rapid activation is crucial for unstable boronic acids [1].

2. Ligand Selection

For electron-deficient coupling partners, we need a ligand that facilitates Transmetallation (often the rate-limiting step here) and stabilizes the Pd(0) species.

  • XPhos / SPhos: Excellent general-purpose ligands for sterically demanding or unstable substrates.

  • BrettPhos: Superior for aminations, but also effective for very electron-poor aryl halides.

  • P(t-Bu)3: Highly active, but air-sensitive.

Module 4: The "Race" Mechanism

The following diagram illustrates the kinetic competition. Your goal is to force the pathway down the green arrows (Product) and block the red arrows (Decomposition).

KineticRace Substrates Ar-X + Ar'-B(OH)2 OxAdd Oxidative Addition (L-Pd-Ar-X) Substrates->OxAdd Fast for e- poor Ar-X AteComplex Boronate 'Ate' [Ar'-B(OH)3]- Substrates->AteComplex + Base Transmetallation Transmetallation (L-Pd-Ar-Ar') OxAdd->Transmetallation AteComplex->Transmetallation Desired Path (k_trans) Protodeboronation Protodeboronation (Ar'-H + Boric Acid) AteComplex->Protodeboronation Parasitic Path (k_proto) Product Product (Ar-Ar') Transmetallation->Product Reductive Elim

Figure 2: The kinetic competition. High concentrations of water increase the rate of the red path. Bulky ligands and active catalysts increase the rate of the green path.

Module 5: Validated Protocols

Choose Protocol A if you have access to advanced precatalysts. Choose Protocol B if you are limited to standard reagents but can control moisture strictly.

Protocol A: The "Speed Run" (Recommended)

Best for: Unstable boronic acids (2-pyridyl, polyfluoro) where speed is critical.

  • Catalyst: XPhos Pd G4 (1–2 mol%).

  • Solvent: THF (degassed).

  • Base:

    
     (0.5 M aqueous solution).
    
    • Note: Yes, this uses water.[1] The goal here is to make the reaction so fast (30 mins) that the boronic acid doesn't have time to decompose.

  • Temperature: 40°C to 60°C.

  • Procedure:

    • Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G4.

    • Seal and purge with Nitrogen/Argon.

    • Add THF and degassed base solution via syringe.

    • Stir vigorously. Monitor by LCMS at 15 min and 30 min.

Protocol B: The "Anhydrous Fluoride" Method

Best for: Extremely hydrolytically unstable substrates where even traces of water cause failure.

  • Catalyst:

    
     (1 mol%) + P(t-Bu)3  or PCy3  (2.2 mol%).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Base: CsF (Cesium Fluoride, 2.0 equiv) or Spray-dried KF .

    • Mechanism:[2][3][4][5][6][7][8][9] Fluoride activates the boronic acid/ester without the high concentration of

      
       that drives protonolysis [2].
      
  • Additives: Molecular Sieves (4Å) can be added to the flask.

  • Temperature: 80°C - 100°C.

FAQ: Troubleshooting Specifics

Q: My reaction turns black immediately (Pd black precipitates).

  • A: Your catalyst is dying. Electron-deficient halides are "hungry" oxidants. If the phosphine ligand is not bulky enough to protect the Pd center, the Pd aggregates.

  • Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) or increase ligand:metal ratio to 2:1 or 3:1.

Q: I see the homocoupling of my aryl halide (Ar-Ar).

  • A: This often happens when the boronic acid decomposes (protodeboronation), leaving the Pd(II)-Ar species with nothing to react with. Eventually, disproportionation or transmetallation with another Ar-X molecule occurs.

  • Fix: Add the boronic acid in portions (slow addition) or use a MIDA boronate (slow release) to keep the concentration of active boron low but constant [3].

Q: Can I use MIDA boronates?

  • A: Yes. MIDA boronates are the "nuclear option" for stability. They slowly hydrolyze to the active boronic acid under mild basic conditions, preventing the "flood" of unstable boronic acid that leads to decomposition.

References
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Link

  • Kini, A. D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 36034-36039. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates. Journal of the American Chemical Society, 132(22), 7600-7601. Link

Sources

Removing palladium impurities from 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Impurity Removal

Product Focus: 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Welcome to the technical support center for post-synthesis purification. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with removing palladium impurities from 3-(4-Cyanophenyl)-5-methoxybenzonitrile. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your decision-making in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3-(4-Cyanophenyl)-5-methoxybenzonitrile sample critical?

A1: Palladium is a common catalyst in cross-coupling reactions, likely used in the synthesis of your compound. However, regulatory bodies like the ICH have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[1][2] For oral drug products, the permissible daily exposure for palladium is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final API.[1] Failure to adequately remove palladium can lead to regulatory rejection, compromised biological data, and potential safety concerns.

Q2: I performed a standard silica gel column chromatography, but my ICP-MS results still show high palladium levels. Why?

A2: While silica gel chromatography is a fundamental purification technique, its efficiency in removing palladium can be unpredictable and often insufficient on its own.[3] Palladium can exist in various forms (e.g., Pd(0), Pd(II)) and may form complexes with your product or residual ligands, causing it to co-elute.[4] The polar nature of the two nitrile groups and the methoxy group in your molecule could also lead to interactions that affect palladium's retention on silica. For robust removal, a more targeted approach, such as using a palladium scavenger, is often necessary post-chromatography.[3]

Q3: What are palladium scavengers, and how do they work?

A3: Palladium scavengers are materials, often functionalized silica or polymers, designed to selectively bind and remove palladium from solution.[4][5] The most common types are functionalized with thiol (sulfur-containing) groups, which have a high affinity for palladium through chemisorption.[4][6] This strong interaction allows for the effective capture of palladium species, often reducing levels to below 5 ppm.[6] They are available in various formats, including powders for slurry treatment and cartridges for flow-through purification.[4][7]

Q4: Can I use activated carbon instead of a specialized scavenger?

A4: Yes, activated carbon is a viable and often more cost-effective option for palladium removal.[5][8] It functions through physisorption and can be highly effective, in some cases reducing palladium levels from hundreds of ppm to less than 1 ppm.[5] However, the performance can be dependent on the specific type of activated carbon and the process conditions. One potential drawback is the risk of adsorbing some of your product, leading to yield loss.[1] It is advisable to perform a small-scale test to evaluate the efficiency and potential for product loss.

Q5: Will the cyano and methoxy functional groups in my molecule interfere with the scavenging process?

A5: The presence of heteroatoms in your molecule can sometimes lead to chelation of palladium, making it more challenging to remove.[5] However, scavenger resins with strong binding moieties like thiols are generally very effective even with highly functionalized molecules.[4] It is crucial to select a scavenger that is compatible with your solvent system and to optimize conditions such as temperature and treatment time to ensure efficient removal without degrading your product.

Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to address specific palladium removal challenges.

Problem 1: High Palladium Levels (>100 ppm) After Initial Purification

If your 3-(4-Cyanophenyl)-5-methoxybenzonitrile has high palladium content after initial workup and chromatography, a targeted scavenging step is recommended.

G start High Pd Content (>100 ppm) screening Perform Small-Scale Screening: - Thiol-based Silica Scavenger - Activated Carbon start->screening eval Evaluate Pd Removal Efficiency (ICP-MS) and Product Recovery (LC-MS/NMR) screening->eval decision Optimal Method? eval->decision scale_up Scale-Up Optimized Protocol decision->scale_up Yes re_eval Re-evaluate Conditions: - Increase Scavenger Equivalents - Increase Temperature/Time - Change Solvent decision->re_eval No final_product Product with <10 ppm Pd scale_up->final_product re_eval->screening

Caption: Decision workflow for selecting and optimizing a palladium removal method.

This protocol is based on the widely reported efficacy of sulfur-based scavengers for APIs.[4][6]

  • Dissolution: Dissolve the impure 3-(4-Cyanophenyl)-5-methoxybenzonitrile in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of 10-50 mg/mL. Ensure complete dissolution.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 10-20 weight equivalents relative to the estimated amount of palladium). For example, if you have 100 ppm of Pd in a 10 g batch of product (1 mg of Pd), you would add 10-20 mg of scavenger.

  • Agitation and Heating: Stir the mixture at room temperature or elevate the temperature to 40-50°C. Higher temperatures can improve scavenging kinetics, but should be tested for product stability.[5] Allow the slurry to stir for 2-18 hours. The optimal time should be determined by small-scale experiments.

  • Filtration: After the treatment period, cool the mixture to room temperature and filter it through a celite pad or a fine-porosity filter to remove the scavenger.[9]

  • Rinsing: Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the resulting solid for palladium content using ICP-MS and for purity by LC-MS and NMR.

Activated carbon is a cost-effective alternative, particularly for larger scale operations.[5][8]

  • Solvent Selection: Choose a solvent in which your product is highly soluble. THF has been shown to be effective in similar applications.[5]

  • Carbon Addition: To the solution of your compound, add activated carbon (e.g., Darco KB-B) at a loading of 0.2-1.0 weight equivalents relative to your product (i.e., 2-10 wt%).[5]

  • Treatment: Stir the mixture at a slightly elevated temperature (e.g., 45°C) for 12-24 hours.[5]

  • Filtration: Filter the hot solution through a pad of celite to remove the carbon. Be cautious as some activated carbons are pyrophoric.

  • Product Isolation: Concentrate the solvent. An anti-solvent crystallization may be performed at this stage to further enhance purity.[5]

  • Analysis: Analyze the purified product for palladium content and overall purity.

Problem 2: Moderate Palladium Levels (10-100 ppm) and Product Loss During Scavenging

If initial scavenging attempts reduce palladium but lead to significant product loss, optimization is needed.

G start Product Loss During Scavenging check_loading Reduce Scavenger/Carbon Loading (Test 2-5 wt% equivalents) start->check_loading check_time Reduce Treatment Time (Monitor Pd levels over time) start->check_time check_temp Lower Treatment Temperature (Run at room temperature) start->check_temp eval Analyze Pd Removal vs. Product Yield check_loading->eval check_time->eval check_temp->eval

Caption: Troubleshooting product loss during palladium scavenging.

To minimize product loss while maximizing palladium removal, a systematic approach is recommended. The following table illustrates a hypothetical optimization study.

TrialScavenger TypeScavenger Loading (wt% eq. to Pd)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Product Recovery (%)
1Thiol-Silica205012150885
2Thiol-Silica1050121502592
3Thiol-Silica1025121504598
4Thiol-Silica1025241501596
5Activated Carbon5 (wt% to product)4518150591
6Activated Carbon2 (wt% to product)45181503097

Analysis:

  • Reducing scavenger loading (Trial 2 vs. 1) significantly improves recovery with a modest increase in final Pd levels.

  • Lowering the temperature (Trial 3 vs. 2) further improves recovery but reduces scavenging efficiency.

  • Increasing the time at a lower temperature (Trial 4 vs. 3) can compensate for the reduced rate of scavenging.

  • Activated carbon (Trial 5) shows excellent scavenging but with some product loss. Reducing its loading (Trial 6) improves yield at the cost of scavenging efficiency.

Based on this data, Trial 4 or a scaled-up version of Trial 5 (if the yield is acceptable) would be the most promising options.

References

  • Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 971-976. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]

  • Google Patents. (2006). US7084287B2 - Method of removing palladium.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • ACS Publications. (2006). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]

  • ResearchGate. (n.d.). Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]

Sources

Technical Support Center: Solubility Optimization of Cyanophenyl Methoxybenzonitrile (CPMB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing solubility of cyanophenyl methoxybenzonitrile in organic solvents Target Audience: Researchers, Process Chemists, and Formulation Scientists Content Type: Technical Support Hub (Troubleshooting & FAQs)

Technical Overview & Compound Profile

Subject Identity: In the context of this guide, "Cyanophenyl methoxybenzonitrile" (CPMB) refers to the class of methoxy-substituted biaryl nitriles , most notably 4'-methoxy[1,1'-biphenyl]-4-carbonitrile (CAS: 58743-77-4). These compounds are critical intermediates in the synthesis of antineoplastic drugs (e.g., aromatase inhibitors) and are widely used as mesogens in liquid crystal displays.

Solubility Challenge: CPMB possesses a rigid biphenyl core with a polar cyano group and an electron-donating methoxy group. This "push-pull" electronic structure creates high lattice energy, often leading to:

  • Poor solubility in aliphatic hydrocarbons (Hexane, Heptane).

  • "Oiling out" phenomena (Liquid-Liquid Phase Separation) during recrystallization due to its mesogenic (liquid crystal) nature.

  • High dependence on polarizability of the solvent (preferring aromatics and chlorinated solvents over protic solvents).

Troubleshooting Hub: Issues & Solutions

Issue 1: "My compound oils out (forms a second liquid phase) instead of crystallizing upon cooling."

Diagnosis: This is a classic behavior of mesogenic compounds. You are likely operating in the metastable zone where the temperature is above the crystal melting point but below the phase separation temperature (LLPS boundary).

Corrective Action:

  • Protocol A (Seeding): Do not rely on spontaneous nucleation. Seed the mixture with 0.5 wt% pure crystalline CPMB at 5°C above the observed oiling-out temperature.

  • Protocol B (Solvent Modification): Oiling out indicates the solvent is too poor. Increase the ratio of the "good" solvent (e.g., Toluene or DMSO) relative to the anti-solvent (e.g., Heptane).

  • Technical Insight: Biaryl nitriles often exhibit a "nematic" or smectic phase before solidification. Oiling out is often a misidentified liquid crystal phase transition.

Issue 2: "I need to replace DCM/Chloroform with a 'Green' solvent for process scale-up."

Diagnosis: Dichloromethane (DCM) is an excellent solvent for CPMB due to high polarizability, but it is restricted in GMP manufacturing.

Recommended Substitutes:

Current Solvent Green Alternative Rationale
DCM / Chloroform 2-MeTHF (2-Methyltetrahydrofuran) Similar Lewis basicity and polarity; derived from biomass.
DMF / DMAc DMSO (Dimethyl sulfoxide) High solubility power; lower toxicity profile (Class 3 solvent).

| Toluene | Ethyl Acetate / Ethanol (3:1) | The binary mixture mimics the polarizability/H-bonding balance of toluene. |

Issue 3: "Solubility is inconsistent between batches."

Diagnosis: Trace water content is the likely culprit. The cyano group is a weak H-bond acceptor, and the methoxy group is hydrophobic.

Validation Step:

  • Check the water content of your solvent (Karl Fischer titration).

  • Threshold: For reproducible solubility data, water content in organic solvents (like Acetone or THF) must be <0.1% . Even 1% water can decrease CPMB solubility by >20% due to the "hydrophobic effect" forcing the biphenyl core to aggregate.

Experimental Protocols

Protocol 1: Gravimetric Solubility Screening (Saturation Shake-Flask)

Objective: Determine the precise saturation limit (


) at a specific temperature.
  • Preparation: Weigh ~500 mg of CPMB into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent.

  • Equilibration:

    • Place vial in a thermomixer at the target temperature (e.g., 25°C) @ 800 RPM.

    • Duration: 24 hours (Critical: Biaryl structures have slow dissolution kinetics).

  • Filtration:

    • Use a pre-heated syringe filter (0.45 µm PTFE).

    • Note: If filtering at elevated temps, pre-heat the syringe to prevent precipitation inside the needle.

  • Quantification:

    • Evaporate a 1.0 mL aliquot to dryness under vacuum.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol 2: Anti-Solvent Crystallization Workflow

Objective: Purify CPMB while avoiding oiling out.

  • Dissolution: Dissolve crude CPMB in Ethyl Acetate (Good Solvent) at 50°C. Target conc: 80% of saturation.

  • Filtration: Polish filter to remove insoluble particulates.

  • Anti-Solvent Addition: Slowly add Heptane (Anti-Solvent) dropwise.

    • Ratio: Target a final 1:3 (EtOAc:Heptane) ratio.

  • Nucleation Control:

    • Stop addition at the first sign of turbidity (cloud point).

    • Add seed crystals.

    • Hold temp for 30 mins to allow crystal growth.

  • Completion: Add remaining Heptane over 2 hours while cooling to 0°C.

Visualizations & Logic Maps

Figure 1: Solvent Selection Logic for CPMB

Caption: Decision tree for selecting the optimal solvent based on process constraints (Green Chemistry vs. Maximum Solubility).

SolventSelection Start Start: Select Solvent for CPMB Goal Primary Goal? Start->Goal MaxSol Max Solubility (Screening/Synthesis) Goal->MaxSol Lab Scale Green Green Process (Scale-up/GMP) Goal->Green Production DCM Dichloromethane (Excellent, Toxic) MaxSol->DCM Highest Sol. THF THF (Good, Peroxides) MaxSol->THF Alternative MeTHF 2-MeTHF (Bio-based replacement) Green->MeTHF Replace DCM/THF EtOAc Ethyl Acetate (Moderate Sol, Safe) Green->EtOAc Crystallization

Figure 2: Oiling Out vs. Crystallization Mechanism

Caption: Phase diagram logic showing how to avoid the Liquid-Liquid Phase Separation (LLPS) region by controlling temperature and supersaturation.

OilingOut Solution Homogeneous Solution (High Temp) Cooling Cooling Process Solution->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable FastCool Rapid Cooling / High Supersaturation Metastable->FastCool LLPS Oiling Out (Liquid-Liquid Phase Separation) BAD Crystal Nucleation & Growth (Crystalline Solid) GOOD Seed Add Seed Crystals Seed->Crystal Controlled Growth FastCool->LLPS No Seed / Fast Rate FastCool->Seed Intervention

Solubility Data Summary

Estimated solubility values at 25°C for 4'-methoxybiphenyl-4-carbonitrile based on structural analogs (cyanobiphenyls).

SolventSolubility CategoryEst.[1][2] Conc. (mg/mL)Suitability
Dichloromethane (DCM) Very High> 200Synthesis / Chromatography
DMSO High~ 150Stock Solutions / Bio-assays
2-MeTHF High~ 120Green Process Solvent
Toluene Moderate~ 60-80Recrystallization (Hot)
Ethyl Acetate Moderate~ 40-50Extraction / Crystallization
Ethanol (Abs.) Low-Moderate~ 15-25Anti-solvent / Wash
Water Insoluble< 0.01Anti-solvent

References

  • ChemBK . (2024). 4-Methoxy-4'-cyanobiphenyl Properties and Solubility. Retrieved from [Link]

  • European Patent Office. (2011). EP 2489663 A1: Compounds as syk kinase inhibitors (Synthesis intermediates).
  • LookChem . (2024). 4'-Methoxybiphenyl-4-carbonitrile Safety and Solubility. Retrieved from [Link]

Sources

Technical Support Center: Preventing Homocoupling Side Reactions in Biphenyl Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for biphenyl nitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions during their synthetic routes. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired biphenyl nitrile product.

Section 1: Troubleshooting Guide: Minimizing Homocoupling

Homocoupling, the undesired self-coupling of one of the reaction partners, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions used for biphenyl nitrile synthesis. This guide offers a systematic approach to diagnose the root cause of homocoupling and implement effective solutions.

Issue 1: Significant formation of boronic acid homocoupling product (Ar-Ar) in Suzuki-Miyaura coupling.

Q1: I'm observing a significant amount of homocoupled boronic acid byproduct in my Suzuki-Miyaura reaction to synthesize a biphenyl nitrile. What is the most likely cause?

A1: The primary culprit for boronic acid homocoupling is often the presence of molecular oxygen.[1][2] Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of a symmetric biaryl byproduct.[3] This is especially problematic when using Pd(II) precatalysts, as one pathway for the necessary reduction to the active Pd(0) species involves the homocoupling of two molecules of the organometallic reagent.[3]

Q2: How can I effectively eliminate oxygen from my reaction mixture?

A2: Rigorous exclusion of oxygen is critical.[3] This can be achieved through:

  • Solvent Degassing: Thoroughly degas all solvents. Common methods include:

    • Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period.[3]

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is a standard and highly effective procedure.[3]

  • Inert Atmosphere: Ensure your reaction is assembled and executed under a positive pressure of an inert gas like nitrogen or argon.[3]

Q3: My reaction is still sluggish and producing homocoupling byproducts even after rigorous degassing. What other parameters can I adjust?

A3: If oxygen has been meticulously excluded, consider optimizing the following reaction parameters:

  • Base Selection: The choice of base significantly influences the reaction outcome.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often dependent on the specific substrates and solvent system.[1][4]

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst.[1] While various solvents are used, aqueous mixtures with organic solvents like dioxane or THF are common for Suzuki couplings.[1][5] In some cases, using water as a solvent can improve selectivity by suppressing homocoupling.[6]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity.[7] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can enhance the efficiency of the cross-coupling and suppress side reactions.[1][5][8]

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including homocoupling.[1][5] However, this may also decrease the rate of the desired reaction, so optimization is key.[1]

Issue 2: Homocoupling of the organozinc reagent in Negishi coupling.

Q4: I am attempting a Negishi coupling to synthesize a biphenyl nitrile and am observing significant homocoupling of my organozinc reagent. What is the mechanistic cause of this?

A4: Homocoupling in Negishi reactions can arise from a second transmetalation event. After the initial formation of the desired cross-coupling intermediate (Ar-Pd-Ar'), a subsequent transmetalation with another molecule of the organozinc reagent (Ar'-ZnX) can lead to an undesired diarylpalladium species (Ar'-Pd-Ar'), which then undergoes reductive elimination to form the homocoupled product (Ar'-Ar').[9]

Q5: What strategies can I employ to minimize homocoupling in my Negishi coupling reaction?

A5: To favor the desired cross-coupling pathway, consider the following:

  • Ligand Selection: The use of bulky and electron-rich ligands is highly effective.[10] Biarylphosphine ligands such as RuPhos and SPhos can promote the desired reductive elimination from the Ar-Pd-Ar' intermediate before a second transmetalation can occur.[10][11]

  • Use of Palladacycle Precatalysts: Certain palladacycle precatalysts can efficiently generate the active L1Pd(0) species, which can lead to faster and cleaner reactions at milder conditions, thereby minimizing side reactions.[12]

  • Control of Stoichiometry and Addition Rate: Carefully controlling the stoichiometry of the reactants and considering the slow addition of the organozinc reagent can help maintain a low concentration of the species prone to homocoupling.[13]

Issue 3: Formation of homocoupled organostannane byproduct in Stille coupling.

Q6: My Stille coupling reaction is yielding a significant amount of the homocoupled organostannane byproduct. What are the primary causes and how can I mitigate this?

A6: Homocoupling of organostannane reagents in Stille coupling is a known side reaction.[14] To minimize this:

  • Ensure an Oxygen-Free Environment: As with other cross-coupling reactions, rigorous degassing is crucial to prevent oxidative side reactions.[13]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can help avoid side reactions that may occur with Pd(II) precatalysts during the in-situ reduction step.[13]

  • Ligand Choice: The use of appropriate ligands is key. While triphenylphosphine is common, sometimes less coordinating ligands like triphenylarsine (AsPh₃) can be beneficial.[13] The development of bulky, electron-rich phosphine ligands has also significantly improved the scope and conditions for Stille couplings.[15]

  • Temperature Control: Stille reactions often require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. It is advisable to conduct the reaction at the lowest temperature that provides a reasonable reaction rate.[10]

Section 2: Frequently Asked Questions (FAQs)

Q7: Can the choice of palladium precatalyst influence the extent of homocoupling?

A7: Yes. Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an initial reduction to the active Pd(0) species to enter the catalytic cycle.[3] One pathway for this reduction involves the homocoupling of two molecules of the organometallic reagent.[3] While often efficient, directly using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this specific homocoupling pathway, although homocoupling can still occur through other mechanisms.[1]

Q8: Are there general "green" or more sustainable approaches to minimize side reactions in biphenyl synthesis?

A8: Yes, several strategies are being explored. The use of water as a reaction medium in some Suzuki-Miyaura couplings has been shown to improve selectivity and suppress homocoupling.[6] Additionally, the development of highly active catalysts allows for lower catalyst loadings, which is both economically and environmentally beneficial.[16] Flow chemistry is another emerging area that allows for precise control over reaction parameters, which can help to minimize byproduct formation.[17]

Q9: Can impurities in my starting materials contribute to homocoupling?

A9: Yes, the purity of your reagents is important. For instance, in Stille coupling, ensuring the purity of the organostannane reagent is recommended, as impurities can sometimes interfere with the catalytic cycle.[10] Similarly, the quality and stability of boronic acids in Suzuki-Miyaura coupling are crucial, as some can undergo degradation or protodeboronation under the reaction conditions.[5]

Q10: My primary side product is the dehalogenated starting material, not a homocoupled product. What could be the cause?

A10: The formation of a dehalogenated (or hydrodehalogenated) arene is another common side reaction.[5] This can be particularly problematic with electron-rich aryl halides and highly active catalysts.[5] This side reaction can often be minimized by adjusting the catalyst system or reducing potential sources of hydrogen in the reaction mixture.[5]

Section 3: Data and Protocols

Table 1: Effect of Reaction Parameters on Homocoupling in a Model Suzuki-Miyaura Reaction
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1006525
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O8092<5
3Pd(PPh₃)₄ (2)NoneCs₂CO₃ (2)Toluene/H₂O1007815
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂ORT88<3

This table is a generalized representation and actual results will vary based on the specific substrates used.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling to Minimize Homocoupling
  • Degassing: To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of Competing Pathways

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway (Oxygen-Mediated) A Pd(0)L_n B Ar-Pd(II)(X)L_n (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(Ar')L_n (Transmetalation) B->C Ar'-B(OR)₂ D Ar-Ar' (Reductive Elimination) C->D D->A Regenerated Catalyst E Pd(0)L_n F Pd(II) Species E->F O₂ G Ar'-Pd(II)(Ar')L_n F->G 2 Ar'-B(OR)₂ H Ar'-Ar' G->H Reductive Elimination caption Fig. 1: Desired vs. Undesired Pathways

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

References

  • Murahashi, S.-I. (2014). Synthesis from Nitriles with Retention of the Cyano Group. Science of Synthesis.
  • Yu, J., Liu, J., Shi, G., & Shao, C. (2015). Ligand-promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. Available from: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics, 26(19), 4794-4803. Available from: [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(10), 5651-5655. Available from: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Angewandte Chemie International Edition, 43(14), 1871-1876. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 2(6), 1156-1176. Available from: [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available from: [Link]

  • Zhang, Y., Wang, Y., & Wang, J. (2017). Mechanochemical synthesis of biphenyl-derived organic fluorescent materials via solvent-free and ligand-free oxidative homocoupling reactions. New Journal of Chemistry, 41(19), 10583-10587. Available from: [Link]

  • Britton, J., & Raston, C. L. (2017). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 21(9), 1296-1311. Available from: [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry Steps. Preparation of Nitriles. Available from: [Link]

  • Wikipedia. Negishi coupling. Available from: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • StudySmarter. Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Available from: [Link]

  • Duquesne Scholarship Collection. New methods for the synthesis of substituted nitriles.
  • J&K Scientific LLC. Stille Cross-Coupling. Available from: [Link]

  • El-Faham, A., & Al-Otaibi, E. (2021). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 11(36), 22199-22234. Available from: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(15), 7891-7896.
  • Organic Syntheses. α-PHENYL-α,α-DIPHENYLACETONITRILE. Available from: [Link]

  • Organic Chemistry. (2020, July 11). Suzuki Coupling [Video]. YouTube. Available from: [Link]

  • Organic Syntheses. PALLADIUM-CATALYZED STILLE BIARYL COUPLING: A NEW AND IMPROVED PROCEDURE FOR THE SYNTHESIS OF 4-METHOXY-4'-NITROBIPHENYL. Available from: [Link]

  • de la Cruz-Martínez, F., Alonso-Díaz, D., Guerrero-Ríos, I., & Herranz, M. Á. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 10(7), 1335. Available from: [Link]

  • Wu, T.-C., & Yen, C.-F. (2012). Synthesis of Biphenylenes and Their Higher Homologues by Cyclization of In-situ Generated Aryne Derivatives. Chemistry-An Asian Journal, 7(6), 1373-1386.
  • Asiri, A. M., Al-Amoudi, M. S., & Basha, M. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-11. Available from: [Link]

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Technical Support Center: Purification of 3-(4-Cyanophenyl)-5-methoxybenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(4-Cyanophenyl)-5-methoxybenzonitrile. It is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions for successful purification via column chromatography.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses preliminary questions regarding the compound's properties and the rationale behind the chosen purification strategy.

Q1: What are the key physicochemical properties of 3-(4-Cyanophenyl)-5-methoxybenzonitrile that influence its purification by column chromatography?

A1: Understanding the molecule's properties is the cornerstone of developing a successful purification protocol.

  • Molecular Structure and Polarity: 3-(4-Cyanophenyl)-5-methoxybenzonitrile has a molecular formula of C₁₅H₁₀N₂O and a molecular weight of 234.25 g/mol [1][2]. The structure contains two aromatic rings, conferring significant nonpolar character. However, the presence of two polar nitrile (-C≡N) groups and a methoxy (-OCH₃) ether linkage introduces considerable polarity. This dual nature classifies it as a moderately polar compound, making it an ideal candidate for normal-phase column chromatography on a polar stationary phase like silica gel.

  • Solubility: The compound is generally soluble in polar organic solvents such as dichloromethane, ethyl acetate, and acetone. It has limited solubility in nonpolar solvents like hexanes and is poorly soluble in water. This solubility profile is critical for selecting an appropriate solvent system for both loading the column and for the mobile phase.

  • Reactivity: The nitrile groups are generally stable under standard chromatography conditions. However, the compound's stability on acidic stationary phases like silica gel should always be preliminarily assessed, as decomposition can sometimes occur[3].

Q2: What are the common impurities expected during the synthesis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile, and how do they affect the purification strategy?

A2: Impurities in a crude product typically arise from unreacted starting materials, byproducts of side reactions, or reagents from the synthetic process[4]. For a biphenyl compound like this, often synthesized via cross-coupling reactions (e.g., Suzuki coupling), common impurities may include:

  • Unreacted Starting Materials: For example, a monocyclic precursor like 3-bromo-5-methoxybenzonitrile or (4-cyanophenyl)boronic acid. These are typically more or less polar than the final product and can be separated effectively with a well-chosen solvent gradient.

  • Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two identical starting material molecules (e.g., 4,4'-dicyanobiphenyl). These often have different polarity and symmetry, aiding in their separation.

  • Catalyst Residues: If a metal catalyst (e.g., Palladium) was used, trace amounts might carry over. While most of the catalyst should be removed during the initial aqueous work-up, residual traces can sometimes be adsorbed onto the silica gel.

  • Related Impurities: Isomers or related substances formed during the reaction can also be present[5].

The purification strategy, specifically the solvent gradient in column chromatography, is designed to exploit the polarity differences between the desired product and these potential impurities.

Q3: Why is normal-phase column chromatography on silica gel the recommended method for purifying this compound?

A3: Normal-phase chromatography is highly effective for separating organic compounds with moderate polarity.

  • Mechanism: The stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is relatively nonpolar (e.g., a mixture of hexanes and ethyl acetate). Separation occurs based on the principle of adsorption. Polar compounds adsorb more strongly to the silica gel and therefore elute more slowly. Nonpolar compounds have a weaker interaction and elute more quickly.

  • Versatility: By systematically increasing the polarity of the mobile phase (a gradient elution), components of the crude mixture can be eluted sequentially, from the least polar to the most polar. This allows for the effective separation of 3-(4-Cyanophenyl)-5-methoxybenzonitrile from both less polar byproducts and more polar starting materials or impurities.

  • Cost-Effectiveness: Silica gel and the common solvents used are relatively inexpensive and readily available, making this a standard and accessible technique in most organic chemistry laboratories.

Part 2: Standard Operating Protocol for Purification

This section provides a detailed, step-by-step methodology for the purification of 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the purification process.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Assess Crude Purity & Spot on TLC B Select Appropriate Solvent System A->B C Prepare Silica Slurry in Nonpolar Solvent B->C D Pack the Column C->D E Load Crude Sample D->E F Elute with Solvent Gradient E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent under Reduced Pressure I->J K Obtain Pure Product & Characterize J->K

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol
  • Preparation of the Stationary Phase (Slurry Packing):

    • In a beaker, add silica gel (60 Å, 230-400 mesh) to the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). The amount of silica should be approximately 50-100 times the mass of the crude product.

    • Stir gently to create a homogenous, pourable slurry without air bubbles.

    • Secure a glass column vertically. Add a small layer of sand to the bottom.

    • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Add more eluent as needed to prevent the silica bed from running dry.

    • Once the silica has settled, add a thin protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude 3-(4-Cyanophenyl)-5-methoxybenzonitrile in a minimal amount of dichloromethane or the initial eluent.

    • Carefully pipette this solution onto the top layer of sand, ensuring not to disturb the silica bed.

    • Alternatively, for samples poorly soluble in the eluent, use a "dry loading" method: dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting solvent system. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. This allows for the separation of compounds with different polarities. A sample gradient is provided in the table below.

  • Analysis of Fractions:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the plate in a solvent system that gives a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain only the pure product.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

    • Determine the yield and confirm the purity using analytical techniques such as NMR, HPLC, or mass spectrometry.

Data Presentation: Suggested Solvent Gradient

This table provides a starting point for a gradient elution protocol. The exact percentages should be optimized based on preliminary TLC analysis.

StepEluent Composition (Ethyl Acetate in Hexanes)Approximate Volume (Column Volumes)Purpose
15%2-3Elute very nonpolar impurities.
210%2-3Elute remaining nonpolar impurities.
315-25% (Optimized based on Rf)5-10Elute the target compound.
450%2-3Elute more polar impurities and wash the column.
Part 3: Troubleshooting Guide

This section addresses specific problems that may be encountered during the experiment.

Q: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.

  • Plausible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution: You need to use a more polar solvent in your mobile phase.

    • Introduce a Stronger Solvent: Add a small percentage (0.5-2%) of methanol or isopropanol to your ethyl acetate/hexane mixture. Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica gel[6].

    • Alternative Solvent System: Consider switching to a different solvent system altogether, such as dichloromethane/methanol.

    • Check for Reactivity: In rare cases, the compound might be reacting with the silica. Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear[3].

Q: The separation between my product and an impurity is poor (Rf values are too close). How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of the chromatographic system.

  • Plausible Causes: The chosen solvent system does not sufficiently differentiate between the polarities of the product and the impurity. The column may also be overloaded.

  • Solutions:

    • Fine-Tune the Mobile Phase: Test different solvent systems. Sometimes, switching from ethyl acetate to another solvent of similar polarity, like acetone or methyl tert-butyl ether (MTBE), can alter the specific interactions and improve separation. For aromatic compounds, using a solvent that can engage in π-π interactions, like toluene, as a component of the mobile phase can sometimes help[7].

    • Use an Isocratic Elution: If the Rf values are very close, a slow, isocratic (constant solvent composition) elution with a finely-tuned, less polar solvent system may provide better separation than a gradient.

    • Reduce Loading: Overloading the column is a common cause of poor separation. Ensure you are using a proper ratio of crude material to silica gel (at least 1:50).

    • Change the Stationary Phase: If all else fails, consider a different stationary phase. Alumina (basic, neutral, or acidic) or a phenyl-bonded silica phase could offer different selectivity[3][7].

Q: My purified fractions show vertical streaking or "tailing" on the TLC plate. What is the cause?

A: Tailing is often a sign of undesirable interactions between the sample and the stationary phase.

  • Plausible Causes:

    • Sample Overload: Too much sample has been spotted on the TLC plate.

    • Acidic/Basic Nature: The compound may be acidic or basic. Silica gel is acidic and can interact strongly with basic compounds, causing tailing.

    • Incomplete Dissolution: The compound may not be fully dissolved in the mobile phase.

    • Decomposition: The compound might be degrading on the silica plate[3].

  • Solutions:

    • Dilute the Sample: Spot a more dilute solution of your fraction on the TLC plate.

    • Modify the Mobile Phase: If your compound is basic, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can neutralize the acidic sites on the silica and produce sharp, symmetrical spots. If it is acidic, adding a small amount of acetic acid can have a similar effect.

    • Check Solubility: Ensure your compound is fully soluble in the eluent used for TLC development.

Q: I am observing what appears to be decomposition of my compound on the column. What are my options?

A: Compound stability on silica gel is a critical factor that must be assessed.

  • Plausible Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups.

  • Solutions:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by washing the silica with a solvent containing a small percentage of a base like triethylamine or ammonia, followed by drying before use[3].

    • Switch to a Neutral Stationary Phase: Use a less reactive stationary phase. Neutral alumina is a common alternative for compounds that are sensitive to acid. Florisil is another option[3].

    • Work Quickly and at a Lower Temperature: If the decomposition is slow, performing the chromatography as quickly as possible can minimize the contact time between the compound and the silica. In some cases, running the column in a cold room can reduce the rate of degradation.

References
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved February 12, 2026, from [Link]

  • Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO. Retrieved February 12, 2026, from [Link]

  • Lewis acid-promoted site-selective cyanation of phenols. (2020). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. (2004). Google Patents.
  • Experimental data for C6H5CN (phenyl cyanide). (n.d.). NIST Computational Chemistry Comparison and Benchmark Database. Retrieved February 12, 2026, from [Link]

  • Method for preparing 4-methoxy-benzonitrile through 'one pot metho'. (2007). Google Patents.
  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. Retrieved February 12, 2026, from [Link]

  • Benzonitrile-impurities. (n.d.). Pharmaffiliates. Retrieved February 12, 2026, from [Link]

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Technical Support Center: Overcoming Steric Hindrance in 3,5-Disubstituted Benzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the challenges of cross-coupling reactions involving sterically hindered 3,5-disubstituted benzonitriles. The inherent steric bulk imposed by substituents at the 3 and 5 positions can significantly impede catalyst accessibility and reaction kinetics, leading to low yields and incomplete conversions. This resource offers field-proven insights and detailed protocols to help you overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving it.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between a 3,5-disubstituted aryl bromide and a boronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are often a result of inefficient oxidative addition or reductive elimination steps in the catalytic cycle. The bulky substituents on your benzonitrile substrate can physically block the palladium catalyst from accessing the C-X bond and can also disfavor the formation of the final C-C bond.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of ligand is critical for overcoming steric hindrance.[1][2] Standard ligands like PPh₃ are often ineffective.

    • Switch to Bulky, Electron-Rich Ligands: Employ specialized biarylphosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[3] These ligands possess bulky substituents that promote reductive elimination and are electron-rich, which facilitates oxidative addition.[4][5]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr or SIPr, are strong electron donors and can be highly effective for coupling sterically demanding substrates.[6]

  • Optimize Reaction Conditions:

    • Base Selection: A stronger, non-nucleophilic base is often required. While K₂CO₃ is common, consider switching to K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOt-Bu).[5] The choice of base can significantly influence the rate of transmetalation.

    • Solvent: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or THF are good starting points. For particularly challenging couplings, consider a solvent mixture, such as THF/water, which can aid in the dissolution of the base and boronic acid.[7][8]

    • Temperature: Increased temperatures (80-120 °C) are often necessary to overcome the activation energy barrier for sterically hindered substrates.

  • Boronic Acid Quality:

    • Purity: Ensure your boronic acid is pure and free from decomposition products (boroxines), which can form upon storage. If necessary, purify the boronic acid by recrystallization.

    • Potassium Aryltrifluoroborates: Consider using the corresponding potassium aryltrifluoroborate salt. These are often more stable than boronic acids and can lead to more reproducible results.[7]

Comparative Table of Ligands for Suzuki-Miyaura Coupling:

LigandStructureKey FeaturesRecommended For
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich, promotes reductive elimination.General use with hindered aryl chlorides and bromides.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and electron-rich.Very challenging couplings, including tetra-ortho-substituted biaryls.[1]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos with different alkoxy groups.Broad applicability for hindered substrates.[3]
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneStrong σ-donating NHC ligand.Highly active for coupling aryl chlorides.[6]
Issue 2: Failure of Buchwald-Hartwig Amination with a Hindered Amine

Question: My Buchwald-Hartwig amination of a 3,5-disubstituted aryl halide with a secondary amine is not proceeding. What adjustments should I make?

Answer:

The Buchwald-Hartwig amination is highly sensitive to steric effects on both the aryl halide and the amine.[9] When both coupling partners are sterically demanding, the reaction becomes particularly challenging. The key is to use a catalyst system that can accommodate both bulky partners and facilitate the C-N bond-forming reductive elimination.[4][10]

Troubleshooting Protocol:

  • Ligand Choice is Paramount:

    • Josiphos-type Ligands: These ferrocene-based ligands are often effective for coupling with hindered secondary amines.

    • Biaryl Phosphine Ligands: As with Suzuki couplings, bulky biaryl phosphine ligands are essential. Experiment with ligands like BrettPhos or AdBrettPhos, which are specifically designed for challenging C-N couplings.

    • Rational Ligand Design: Recent studies have shown that kinetics-based analysis can guide the rational design of new ligands to accelerate rate-limiting steps, such as oxidative addition for aryl chlorides and reductive elimination for aryl bromides.[4][10]

  • Base and Solvent System:

    • Strong, Non-coordinating Base: Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are the most common and effective bases for this transformation. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate is base-sensitive.[11]

    • Solvent: Toluene, CPME (cyclopentyl methyl ether), or t-butanol are often the solvents of choice.

  • Palladium Precatalyst:

    • Use a Precatalyst: Instead of generating the active Pd(0) species in situ, use a well-defined palladium precatalyst. G3 or G4 Buchwald precatalysts are commercially available and offer improved stability and reactivity.

Experimental Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 3,5-disubstituted aryl halide, amine, and base to a dry flask. B Evacuate and backfill with an inert gas (Ar or N₂). A->B C Add anhydrous solvent. B->C D Add Pd precatalyst and ligand. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). D->E F Monitor reaction progress by TLC, GC, or LC-MS. E->F G Cool to room temperature and quench the reaction. F->G H Perform an aqueous work-up. G->H I Purify the crude product by column chromatography. H->I

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

Issue 3: Homocoupling Dominates in Sonogashira Coupling

Question: I am trying to perform a Sonogashira coupling with a 3,5-disubstituted aryl iodide and a terminal alkyne, but the major product is the homocoupled alkyne (Glaser coupling). How can I suppress this side reaction?

Answer:

The Sonogashira reaction relies on a dual catalytic cycle involving palladium and copper.[12] The copper(I) cocatalyst, while essential for activating the alkyne, can also promote the oxidative homocoupling of the alkyne, especially in the presence of oxygen.[13] This side reaction is often exacerbated with sterically hindered substrates where the desired cross-coupling is slow.

Troubleshooting Protocol:

  • Rigorous Exclusion of Oxygen:

    • Degas Solvents: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Optimize the Catalyst System:

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. In these methods, the alkyne is typically deprotonated by a strong base, and the palladium catalyst alone mediates the coupling. This completely eliminates the pathway for Glaser homocoupling.

    • Ligand Choice: For copper-catalyzed reactions, using a bulky, electron-rich phosphine ligand can accelerate the cross-coupling cycle, making it more competitive with the homocoupling pathway.[14] For copper-free conditions, ligands like P(t-Bu)₃ are often effective.[15]

  • Reaction Parameters:

    • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and freshly distilled.

    • Slow Addition: If homocoupling persists, try adding the terminal alkyne slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

Logical Flow for Troubleshooting Sonogashira Coupling:

G Start High Homocoupling in Sonogashira Reaction A Is the reaction run under strictly anaerobic conditions? Start->A B Implement rigorous degassing (Freeze-Pump-Thaw) and maintain inert atmosphere. A->B No C Is homocoupling still a major issue? A->C Yes B->C D Switch to a copper-free protocol. C->D Yes F Successful Cross-Coupling C->F No E Optimize base and consider slow addition of alkyne. D->E E->F

Sources

Technical Support Center: Stability of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 3-(4-Cyanophenyl)-5-methoxybenzonitrile (often referred to as the "Letrozole Dinitrile Precursor"). Criticality: This bi-aryl dinitrile is a key intermediate in the synthesis of the aromatase inhibitor Letrozole . Its structural integrity is paramount during the acidic workups often required to quench coupling reactions or remove metal catalysts.

Stability Verdict: The compound exhibits conditional stability in acidic media.

  • Nitrile Groups (-CN): Susceptible to hydrolysis.[1] While stable in dilute mineral acids at room temperature, they will hydrolyze to amides (partial) and carboxylic acids (full) under reflux or high acid concentrations.

  • Methoxy Group (-OCH₃): Highly stable in aqueous mineral acids (HCl, H₂SO₄). Cleavage to the phenol requires specific, harsh conditions (e.g., concentrated HBr, HI, or BBr₃).

  • Bi-aryl Linkage: Metabolically and chemically stable under standard processing conditions.

Mechanism of Instability: The Hydrolysis Hazard

The primary failure mode in acidic conditions is the hydrolysis of the nitrile groups. This is an acid-catalyzed process that proceeds through an imidate intermediate.[2]

Technical Insight: The Pinner-Like Pathway

In the presence of strong acid and water, the nitrile nitrogen is protonated, making the carbon highly electrophilic. Water attacks this carbon, leading to an imidate, which tautomerizes to the primary amide.

Visualizing the Failure Mode:

NitrileHydrolysis cluster_risk Critical Quality Attribute Risk Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-C≡NH+) Nitrile->Protonated + H+ Imidate Imidic Acid (R-C(OH)=NH) Protonated->Imidate + H2O Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O / Heat (Slow Step)

Figure 1: Acid-catalyzed hydrolysis pathway. The conversion to Amide is the primary impurity risk during standard acidic workups.

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a new, early-eluting peak in HPLC after acid workup."

Diagnosis: This is likely the mono-amide hydrolysis product.

  • Cause: Exposure to acid was too prolonged, or the exotherm during quenching raised the temperature, accelerating hydrolysis.

  • Verification:

    • HPLC: Amides are significantly more polar than nitriles. On a C18 column, the amide impurity will elute before the parent dinitrile.

    • LC-MS: Look for a mass shift of +18 Da (addition of H₂O).

      • Parent (M): ~234.25 Da

      • Mono-Amide Impurity (M+18): ~252.26 Da

Corrective Action:

  • Reduce Temperature: Ensure acid quenching is done at <5°C.

  • Limit Time: Minimize the contact time with the aqueous acid phase. Separate layers immediately.

  • Buffer: If possible, use a buffered quench (e.g., Ammonium Chloride) instead of strong mineral acid.

Issue 2: "Will the methoxy group cleave if I use HCl?"

Diagnosis: Unlikely.

  • Mechanism: Aryl methyl ethers (anisole derivatives) require a strong nucleophile (like I⁻ or Br⁻ in high concentrations) and heat to cleave the C-O bond. Aqueous HCl or H₂SO₄ generally lacks the nucleophilic strength to cleave this bond at moderate temperatures.

  • Exception: If you are using HBr or HI (Hydroiodic acid), cleavage will occur, generating the phenol impurity.

Stability Matrix:

ReagentConditionStability of Methoxy GroupStability of Nitrile Group
1N HCl 25°C, 24hStable Stable
6N HCl Reflux, 4hStable Unstable (Hydrolysis to Acid)
48% HBr RefluxUnstable (Cleaves to Phenol)Unstable (Hydrolysis)
BBr₃ DCM, -78°CUnstable (Rapid Cleavage)Stable (Kinetic control)
Issue 3: "The compound precipitated as a gum during extraction."

Diagnosis: Protonation failure or "Oiling Out."

  • Cause: Nitriles are weak bases (pKa of conjugate acid ~ -10). They do not protonate easily to become water-soluble salts like amines do.

  • Explanation: Adding acid does not solubilize this molecule in water. Conversely, if the organic solvent (e.g., THF) is miscible with the acid, the compound loses solubility as the water content increases, causing it to crash out as a gum.

Corrective Action:

  • Solvent Choice: Use a water-immiscible solvent for extraction (DCM or Ethyl Acetate).

  • Phase Separation: If an emulsion/gum forms, add brine (saturated NaCl) to increase the ionic strength and force phase separation.

Validated Analytical Protocol

To confirm stability or detect degradation, use the following HPLC method. This method separates the parent dinitrile from potential amide or acid hydrolysis products.[2]

Method Parameters:

ParameterSetting
Column C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, sharpening peaks)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitrile absorption) & 210 nm (Amide absorption)
Gradient 10% B to 90% B over 15 minutes

Expected Elution Order:

  • Benzoic Acid Derivative (Hydrolysis Product - Most Polar)

  • Benzamide Derivative (Partial Hydrolysis - Polar)

  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile (Parent - Non-polar)

Decision Tree: Handling Acid Exposure

Use this logic flow to determine if your current workflow risks degrading the compound.

DecisionTree Start Start: Acidic Process Step TempCheck Is Temperature > 40°C? Start->TempCheck AcidType Is Acid HBr, HI, or Lewis Acid? TempCheck->AcidType No RiskMed MEDIUM RISK: Nitrile Hydrolysis (Amide) TempCheck->RiskMed Yes TimeCheck Exposure Time > 4 Hours? AcidType->TimeCheck No (HCl/H2SO4) RiskHigh HIGH RISK: Hydrolysis & Ether Cleavage AcidType->RiskHigh Yes TimeCheck->RiskMed Yes RiskLow LOW RISK: Process is Safe TimeCheck->RiskLow No

Figure 2: Risk Assessment Flowchart for processing 3-(4-Cyanophenyl)-5-methoxybenzonitrile in acidic environments.

References

  • Cohen, L. A., & Jones, W. M. (1962). A Study of the Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Benzonitrile. Journal of the American Chemical Society.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard text confirming aryl methyl ether stability in dilute mineral acids).
  • Bhat, K. S., et al. (2010). Process for the preparation of Letrozole and its intermediates. US Patent 7,705,159. (Details the handling of the dinitrile intermediate).

  • Sielc Technologies. (2023). HPLC Method for Separation of Benzonitrile and Benzamide. (Provides basis for the analytical method).

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. The isomeric possibilities and subtle electronic variations in complex aromatic systems demand analytical techniques that provide not just data, but deep structural insight. This guide focuses on 3-(4-Cyanophenyl)-5-methoxybenzonitrile, a bi-aryl compound with distinct electronic features, to compare the utility of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical methods. We will explore not only the interpretation of the data but the causal chemical principles that underpin the results.

The Central Role of ¹H NMR in Structural Elucidation

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are invaluable for determining molecular weight and functional groups, ¹H NMR remains the gold standard for mapping the precise connectivity and chemical environment of protons within a molecule.[1][2] Its power lies in providing a detailed picture of the molecular framework, which is often critical for understanding structure-activity relationships (SAR) in drug discovery.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating protocol is essential for reproducible and trustworthy results. The following steps outline a standard procedure for sample preparation and data acquisition.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of 3-(4-Cyanophenyl)-5-methoxybenzonitrile. The exact mass is not critical for qualitative analysis but should be recorded.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[3]

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup & Acquisition :

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

    • Acquire the spectrum using standard parameters for a ¹H experiment (e.g., a 30° pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans—typically 8 to 16—to achieve a good signal-to-noise ratio).

    • Process the raw data (the Free Induction Decay, or FID) by applying a Fourier transform, followed by phase and baseline corrections, to obtain the final frequency-domain spectrum.

In-Depth Analysis of the ¹H NMR Spectrum of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

The structure of 3-(4-Cyanophenyl)-5-methoxybenzonitrile dictates a complex but predictable ¹H NMR spectrum. The molecule lacks high-level symmetry, rendering most aromatic protons chemically distinct.

Caption: Structure of 3-(4-Cyanophenyl)-5-methoxybenzonitrile with proton environments labeled.

Predicted Spectral Data

Based on established principles of chemical shifts and coupling, the following signals are anticipated.

Signal LabelAssigned ProtonsIntegrationMultiplicityPredicted δ (ppm)Rationale
1Methoxy (-OCH₃)3HSinglet (s)~3.9Typical chemical shift for an aryl methoxy group.[4]
2H꜀1HTriplet (t)~7.3-7.5Located between two electron-withdrawing groups (a cyano and the cyanophenyl ring), but ortho to the donating methoxy group. Experiences meta-coupling from HᏧ and Hₑ.
3HᏧ1HTriplet (t)~7.5-7.7Ortho to a cyano group and meta to the methoxy group. Experiences meta-coupling from H꜀ and Hₑ.
4Hₑ1HTriplet (t)~7.6-7.8Positioned between the linking carbon and a cyano group, making it significantly deshielded. Experiences meta-coupling from H꜀ and HᏧ.
5Hₐ (Ring A)2HDoublet (d)~7.7-7.9Protons ortho to the linking carbon on Ring A. Experiences ortho-coupling from Hᵦ protons.
6Hᵦ (Ring A)2HDoublet (d)~7.8-8.0Protons ortho to the electron-withdrawing cyano group on Ring A, making them the most deshielded protons in the molecule. Experiences ortho-coupling from Hₐ protons.

Causality Behind the Predictions:

  • Chemical Shift: The position of a signal (δ) is governed by the local electronic environment.[5] Electron-withdrawing groups, like the nitrile (-CN), decrease electron density around nearby protons, "deshielding" them from the external magnetic field and shifting their signal downfield (to a higher ppm value).[3] Conversely, electron-donating groups, like the methoxy (-OCH₃), increase electron density, "shielding" protons and shifting them upfield.[5] In this molecule, the protons on the 4-cyanophenyl ring (Hᵦ) are expected to be the most downfield due to the strong deshielding effect of the ortho cyano group.

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal.[6][7] This allows for a quantitative count of protons in each unique environment.

  • Splitting (Multiplicity): The splitting of a signal into multiple lines (e.g., a doublet or triplet) is caused by the influence of non-equivalent protons on adjacent atoms (spin-spin coupling). The pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. Aromatic systems exhibit long-range coupling; ortho coupling (³J) is typically 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[8] The protons on Ring B are all meta to each other, which should result in small triplet-like patterns.

A Comparative Framework: ¹H NMR vs. Alternative Techniques

While ¹H NMR provides an unparalleled view of the proton framework, a comprehensive characterization often relies on a suite of analytical tools.[9] Each technique offers a unique piece of the structural puzzle.

Caption: A typical workflow for small molecule structural elucidation.

¹³C NMR Spectroscopy
  • Information Provided: ¹³C NMR provides a count of the chemically unique carbon atoms and information about their environment. For 3-(4-Cyanophenyl)-5-methoxybenzonitrile, it would confirm the total number of distinct carbons. Key signals would include the two nitrile carbons (C≡N) around 115-130 ppm and the methoxy carbon (-OCH₃) around 55 ppm.[10][11] The remaining aromatic carbons would appear between ~110-160 ppm.

  • Comparison to ¹H NMR: ¹³C NMR is less sensitive but highly complementary. It directly probes the carbon backbone of the molecule, confirming what ¹H NMR infers. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) that are invisible in a ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Information Provided: The primary role of MS is to determine the molecular weight of a compound with high accuracy.[2] For this molecule (C₁₅H₁₀N₂O), the expected monoisotopic mass is 234.0793 Da. High-Resolution Mass Spectrometry (HRMS) can measure this mass with enough precision to confirm the elemental composition, ruling out other formulas with the same nominal mass.

  • Comparison to ¹H NMR: MS and NMR answer fundamentally different questions. MS confirms "what it is made of" (mass and formula), while NMR determines "how it is put together" (connectivity). MS provides no information on the positions of the substituents on the aromatic rings, a task for which NMR is perfectly suited.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Information Provided: FTIR is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2] For this compound, the most prominent and diagnostic peak would be the intense C≡N stretch, which appears in a relatively clean region of the spectrum, typically between 2220-2240 cm⁻¹ for aromatic nitriles.[11][12] Other signals would include C-O stretching for the ether and C=C and C-H vibrations for the aromatic rings.

  • Comparison to ¹H NMR: FTIR is excellent for a quick "litmus test" to confirm the presence of the key nitrile and ether functionalities. However, it provides almost no information about the overall molecular architecture. It cannot distinguish between this isomer and, for example, 4-(4-Cyanophenyl)-2-methoxybenzonitrile, whereas their ¹H NMR spectra would be distinctly different.

Comparative Summary
TechniqueStrengths for Analyzing C₁₅H₁₀N₂OWeaknesses / Information Not Provided
¹H NMR - Detailed proton connectivity map- Confirms isomeric structure- Quantitative proton count- Does not directly provide molecular weight- Quaternary carbons are not observed
¹³C NMR - Confirms number of unique carbons- Direct evidence of carbon skeleton- Identifies quaternary carbons- Lower sensitivity than ¹H NMR- Longer acquisition times
Mass Spec (MS) - Provides accurate molecular weight- HRMS confirms elemental formula- Fragmentation can offer structural clues- Provides no information on isomer connectivity- Fragmentation can be complex to interpret
FTIR - Rapid confirmation of functional groups (C≡N, C-O)- Simple and fast to perform- Provides minimal information on overall structure- Cannot distinguish between isomers

Conclusion

For the complete and unambiguous structural determination of 3-(4-Cyanophenyl)-5-methoxybenzonitrile, ¹H NMR spectroscopy is the single most informative technique. It provides a detailed blueprint of the proton framework, allowing for the definitive assignment of substituent positions on the aromatic rings. However, in a rigorous drug development or research setting, a multi-technique approach is paramount for self-validation. The molecular weight from Mass Spectrometry, the functional group confirmation from FTIR, and the carbon skeleton map from ¹³C NMR provide orthogonal data points that, together with ¹H NMR, build an unassailable case for the final structure. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the results.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Chem 360 Notes. Retrieved from [Link]

  • TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H₂O. The Astrophysical Journal, 472(2), 127-141.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PrestoExperts. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Research and Reviews. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Nkambule, T. I., et al. (2013). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • OpenStax. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

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  • Nwabueze, J. N., & Agbo, U. N. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Journal of Advanced Research in Chemical Science (IJARCS), 2(10), 1-13.
  • Reusch, W. (2013, May 5). Infrared Spectroscopy. Michigan State University, Department of Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

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  • MDPI. (2024). Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1445322-49-5 | 3-(4-Cyanophenyl)-5-methoxybenzonitrile. Retrieved from [Link]

  • Chehab, S., et al. (n.d.). Supplementary Information: Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

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A Researcher's Guide to FTIR Analysis of Nitrile-Containing Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the nuanced molecular characteristics of biphenyl derivatives is critical. The nitrile group (–C≡N), a common substituent in these compounds, serves as a powerful and sensitive probe for investigating molecular structure and environment. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for this purpose, providing a rapid, non-destructive method to analyze the vibrational properties of the nitrile bond. This guide offers an in-depth comparison of the FTIR characteristic peaks for the nitrile group in various biphenyl derivatives, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The Vibrational Signature of the Nitrile Group

The nitrile group's most prominent feature in an FTIR spectrum is its C≡N stretching vibration. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, which makes it an excellent diagnostic peak. For saturated alkyl nitriles, this peak is found in the 2240–2260 cm⁻¹ range. However, when the nitrile group is attached to an aromatic system like a biphenyl ring, this frequency shifts.

Conjugation between the π-electrons of the aromatic rings and the π-system of the nitrile triple bond weakens the C≡N bond. This decrease in bond strength lowers the vibrational force constant, resulting in a lower absorption frequency (a redshift).[1] For most aromatic nitriles, including biphenyl derivatives, the C≡N stretching peak is typically observed in the 2220–2240 cm⁻¹ region.[1]

Comparative Analysis: How Substituents Modulate the Nitrile Peak

The precise frequency of the nitrile peak is highly sensitive to its electronic environment. Substituents on the biphenyl rings can alter the electron density around the nitrile group through inductive and resonance effects, leading to predictable shifts in its stretching frequency.

Electronic Effects: A Tale of Push and Pull

The electronic influence of a substituent on the nitrile peak is best understood by considering its electron-donating or electron-withdrawing nature.

  • Electron-Donating Groups (EDGs): Substituents like amino (–NH₂), hydroxyl (–OH), and alkoxy (–OR) groups donate electron density to the aromatic system. This increased electron density can be delocalized into the π* antibonding orbital of the nitrile group. This process, known as π-backbonding, strengthens the carbon-phenyl bond but further weakens the C≡N triple bond. Consequently, EDGs cause a redshift (shift to a lower wavenumber) of the nitrile stretching frequency. They also tend to increase the peak's intensity (molar extinction coefficient) due to an increase in the dipole moment change during the vibration.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) and carbonyl (–C=O) pull electron density away from the aromatic system. This effect strengthens the C≡N bond by withdrawing electron density from the bonding orbitals. A stronger bond requires more energy to vibrate, resulting in a blueshift (shift to a higher wavenumber) of the nitrile peak.

The following diagram illustrates how substituents electronically influence the nitrile bond.

G cluster_0 Substituent Effects on C≡N Vibration cluster_1 Effect on Nitrile Group EDG Electron-Donating Group (e.g., -NH2, -OH) Biphenyl Biphenyl-CN System EDG->Biphenyl +e⁻ density EWG Electron-Withdrawing Group (e.g., -NO2) Biphenyl->EWG -e⁻ density Redshift Redshift (Lower cm⁻¹) Weaker C≡N Bond Biphenyl->Redshift Resonance Donation Blueshift Blueshift (Higher cm⁻¹) Stronger C≡N Bond Biphenyl->Blueshift Inductive/Resonance Withdrawal G start Start instrument_setup Instrument Setup (Purge, Set Parameters) start->instrument_setup background Collect Background Spectrum instrument_setup->background sample_prep Sample Preparation background->sample_prep solid_prep Solid: KBr Pellet Method sample_prep->solid_prep Solid Sample lc_prep Liquid Crystal: Heated ATR/Cell Method sample_prep->lc_prep Liquid Crystal Sample collect_sample Collect Sample Spectrum solid_prep->collect_sample lc_prep->collect_sample process Data Processing (Baseline Correction, Normalization) collect_sample->process analyze Spectral Analysis (Peak Identification & Comparison) process->analyze end End analyze->end

Caption: General workflow for FTIR analysis of biphenyl derivatives.

Conclusion

The nitrile stretching vibration in biphenyl derivatives is a rich source of information for the discerning researcher. Its characteristic peak in the FTIR spectrum is a sensitive indicator of the electronic and steric environment within the molecule. By understanding how conjugation, electron-donating and -withdrawing substituents, and the biphenyl twist angle modulate this peak's position and intensity, scientists can gain profound insights into the structure-property relationships of these important compounds. The systematic application of the protocols and principles outlined in this guide will enable the acquisition of high-quality, interpretable data, accelerating research and development in medicinal chemistry and materials science.

References

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory and Experiment. Journal of Chemical Theory and Computation, 4(9), 1460-1471. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Bastiansen, O., & Samdal, S. (1985). Structure and barrier of internal rotation of biphenyl derivatives in the gaseous state: an introductory review. Journal of Molecular Structure, 128(1-3), 115-125. [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Cyanobiphenyl. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Juchnovski, I. N., & Binev, I. G. (1978). Nitrile group frequencies and intensities in infrared spectra of aromatic nitriles. Tetrahedron, 33(22), 2993-2995. [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Cyano-4'-hydroxybiphenyl. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]

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A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to all precursors and intermediates, where even trace impurities can carry forward, potentially impacting the final drug product's stability, therapeutic window, and safety profile. 3-(4-Cyanophenyl)-5-methoxybenzonitrile, a complex aromatic nitrile, serves as a critical building block in the synthesis of various novel therapeutic agents. Its molecular structure, featuring a biphenyl core with two nitrile groups and a methoxy substituent, presents unique analytical challenges.[1][2][3]

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this intermediate. We will explore the scientific rationale behind each methodological choice, from column chemistry to mobile phase optimization. Furthermore, this guide will present a direct comparison with an advanced alternative, Ultra-High-Performance Liquid Chromatography (UHPLC), to illustrate the evolution of chromatographic techniques and guide researchers in selecting the most appropriate analytical strategy for their needs. Our approach is grounded in the principles of scientific integrity, adhering to the validation standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]

Part 1: Foundational HPLC Method Development: A Rationale-Driven Approach

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile and semi-volatile compounds.[8][9][10] The development of a reliable HPLC method is a systematic process of optimizing variables to achieve the desired separation.

Analyte Characterization and Strategic Choices

The molecular structure of 3-(4-Cyanophenyl)-5-methoxybenzonitrile (MW: 234.25 g/mol ) is moderately non-polar due to its aromatic rings, making it an ideal candidate for Reversed-Phase (RP) HPLC. The nitrile and methoxy groups introduce a degree of polarity that can be exploited to fine-tune retention and selectivity.

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Select Column Chemistry (e.g., C18, C8) A->B C Select Mobile Phase (Organic & Aqueous) B->C D Screening Runs (Isocratic vs. Gradient) C->D E Fine-Tune Gradient Profile & Mobile Phase pH D->E F Optimize Flow Rate & Column Temperature E->F G System Suitability Testing (SST) F->G H Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) G->H I Final Method Documentation H->I

Caption: Logical workflow for systematic HPLC method development.

Experimental Protocol & Justification

1. Column Selection:

  • Protocol: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was selected.

  • Causality: The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of the analyte, ensuring adequate retention. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[11] A column from a reputable manufacturer ensures high batch-to-batch reproducibility.

2. Mobile Phase Composition:

  • Protocol: A gradient elution was employed using Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5) and Mobile Phase B: Acetonitrile.

  • Causality: A gradient is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a practical timeframe.[11] Using a slightly acidic mobile phase (pH 2.5) suppresses the ionization of residual silanol groups on the silica-based stationary phase, which is a common cause of peak tailing for compounds with basic or polar functional groups.[12] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

3. Detection Wavelength:

  • Protocol: A Diode Array Detector (DAD) was used to monitor the eluent. The primary wavelength for quantification was set to 254 nm.

  • Causality: The conjugated aromatic system of the analyte exhibits strong UV absorbance. A DAD allows for the determination of the absorbance maximum (λmax) and is invaluable for assessing peak purity by comparing spectra across the peak. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity.

4. System Parameters:

  • Protocol: The flow rate was set to 1.0 mL/min, and the column oven temperature was maintained at 30°C.

  • Causality: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides optimal efficiency. Thermostatting the column at 30°C is critical for ensuring retention time stability and reproducibility, as viscosity and mass transfer kinetics are temperature-dependent.

Method Validation: The Trustworthiness Pillar

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][6][13][14] This is a non-negotiable step in a regulated environment. The validation protocol must demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

  • Linearity & Range: A direct proportional relationship between detector response and concentration over a specified range (e.g., LOQ to 120% of the target concentration).[13]

  • Accuracy & Precision: The closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), demonstrating its reliability for routine use.

Part 2: Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)

While HPLC is a robust and reliable workhorse, UHPLC represents a significant technological advancement. UHPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi) to deliver superior performance.[8][10]

Key Performance Differences: HPLC vs. UHPLC

HPLC HPLC UHPLC UHPLC

Caption: A comparison of key features between HPLC and UHPLC.

Objective Performance Comparison

Let's compare the developed HPLC method with a transferred and optimized UHPLC method for the analysis of 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

ParameterDeveloped HPLC MethodComparative UHPLC MethodAdvantage of UHPLC
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.8 µmSmaller dimensions, higher efficiency
Flow Rate 1.0 mL/min0.5 mL/minReduced solvent consumption
Run Time 30 minutes8 minutes~73% faster throughput
Main Peak Retention Time ~15.2 minutes~4.1 minutesFaster elution
Resolution (Critical Pair) 2.13.5Superior separation power
System Backpressure ~1800 psi~9500 psiRequires specialized hardware
Solvent Consumption/Run ~30 mL~4 mL~87% reduction in solvent waste
Causality of Performance Gains

The superior performance of UHPLC is a direct consequence of the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). The smaller particles in UHPLC columns minimize the A-term (eddy diffusion) and C-term (mass transfer resistance), leading to significantly higher efficiency and allowing for the use of higher flow rates without a substantial loss in resolution. This results in sharper, taller peaks, which enhances both resolution and sensitivity. The ability to modernize and transfer methods from HPLC to UHPLC is guided by principles outlined in USP General Chapter <621> Chromatography.[5][7][15][16][17]

Part 3: Detailed Experimental Protocols

Reproducibility is contingent on meticulous documentation. The following are step-by-step protocols for the methods described.

Protocol 1: Developed HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 0-5 min (50% B), 5-20 min (50% to 90% B), 20-25 min (90% B), 25.1-30 min (50% B for re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 3-(4-Cyanophenyl)-5-methoxybenzonitrile standard or sample.

    • Dissolve in and dilute to 50.0 mL with a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: Comparative UHPLC Method
  • Instrumentation: UHPLC system capable of operating at pressures up to 15,000 psi, with a low-dispersion flow path.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 0-1 min (50% B), 1-6 min (50% to 90% B), 6-7 min (90% B), 7.1-8 min (50% B for re-equilibration).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.22 µm PTFE syringe filter to protect the smaller-particle column.

Conclusion: Selecting the Right Tool for the Task

The development of a robust analytical method for purity determination is a critical, multi-faceted process that balances scientific principles with practical considerations. The detailed HPLC method presented here is a reliable and validated procedure suitable for routine quality control of 3-(4-Cyanophenyl)-5-methoxybenzonitrile. It is built on a foundation of sound chromatographic theory and adheres to international regulatory standards.

The comparison with UHPLC clearly demonstrates the significant advantages of modern chromatographic technology in terms of speed, resolution, and sustainability. For laboratories focused on high-throughput screening, rapid method development, or complex impurity profiling, investing in UHPLC technology offers a clear return. For routine QC labs where established HPLC methods exist, the decision to migrate requires careful consideration of method transfer validation and instrument capital costs. Ultimately, the choice of technology depends on the specific application, throughput requirements, and regulatory context. This guide provides the foundational data and rationale to make that decision with confidence.

References

  • <621> CHROMATOGRAPHY . Source: USP-NF.

  • ICH Q2(R2) Validation of analytical procedures . Source: European Medicines Agency.

  • Understanding the Latest Revisions to USP <621> . Source: Agilent.

  • ICH Guidelines for Analytical Method Validation Explained . Source: AMSbiopharma.

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation (ICH).

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . Source: IntuitionLabs.

  • Are You Sure You Understand USP <621>? . Source: LCGC International.

  • USP-NF 621 Chromatography . Source: Scribd.

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Source: YouTube (Pharma Talks).

  • USP Chapter 621: Overview & Key Points . Source: Phenomenex.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . Source: Wiley Online Library.

  • Analytical Methods for Elemental Impurities in Pharmaceuticals . Source: Alfa Chemistry.

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . Source: ALWSCI.

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization . Source: Thermo Fisher Scientific.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.

  • Challenges in HPLC Technology and Potential Solutions . Source: GMI, Inc.

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles . Source: SynThink.

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations . Source: ResearchGate.

  • Biopharmaceutical Analysis by HPLC: Practices and Challenges . Source: PubMed.

  • HPLC Pain Points . Source: Cytiva.

  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile . Source: BLD Pharm.

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source . Source: National Institutes of Health (NIH).

  • Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure . Source: MDPI.

  • Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻ . Source: ResearchGate.

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization . Source: ResearchGate.

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment . Source: Royal Society of Chemistry.

  • Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique . Source: ResearchGate.

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation . Source: Agilent.

  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile - Data Sheet . Source: United States Biological.

  • CAS NO. 1445322-49-5 | 3-(4-Cyanophenyl)-5-methoxybenzonitrile . Source: Arctom Scientific.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C15H10N2O Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct biological activities and material properties. Mass spectrometry stands as a cornerstone analytical technique for differentiating such isomers by exploiting their unique fragmentation patterns upon ionization. This guide provides an in-depth comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of three distinct structural isomers of C15H10N2O: two heterocyclic isomers, a 1,2,4-oxadiazole and a 1,3,4-oxadiazole, and a non-heterocyclic diarylmethanol. Understanding these distinct fragmentation pathways is crucial for unambiguous isomeric identification in complex matrices.

Isomeric Candidates for C15H10N2O

To illustrate the profound impact of isomeric structure on fragmentation, we will compare the following representative compounds:

  • 3-Phenyl-5-(4-methylphenyl)-1,2,4-oxadiazole (Isomer A)

  • 2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole (Isomer B)

  • Bis(4-cyanophenyl)methanol (Isomer C)

These isomers, while possessing the same elemental composition, are predicted to yield significantly different mass spectra due to the inherent stability and bond arrangements within their respective molecular frameworks.

Experimental Methodology: Electron Ionization Mass Spectrometry (EI-MS)

The data presented and discussed in this guide are based on established principles of electron ionization mass spectrometry. In a typical EI-MS experiment, the analyte is introduced into a high-vacuum chamber where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a molecular ion (M radical cation, M•+). The excess energy imparted to the molecular ion induces fragmentation into smaller, charged ions and neutral radicals. These charged fragments are then separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that serves as a molecular fingerprint.

The choice of 70 eV as the standard electron energy is a critical aspect of the methodology. At this energy level, the fragmentation patterns are generally reproducible and extensive, providing rich structural information. Lower energies might not induce sufficient fragmentation for detailed structural analysis, while significantly higher energies could lead to excessive fragmentation, complicating spectral interpretation.

Comparative Fragmentation Analysis

The fragmentation pathways of the three C15H10N2O isomers are dictated by the underlying stability of the potential fragment ions and the lability of specific bonds within the parent molecule. The heterocyclic oxadiazole isomers are primarily characterized by the cleavage of the five-membered ring, whereas the diarylmethanol isomer undergoes fragmentation centered around the benzylic carbon.

Isomer A: 3-Phenyl-5-(4-methylphenyl)-1,2,4-oxadiazole

The fragmentation of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented to proceed via cleavage of the heterocyclic ring.[1] The primary fragmentation is initiated by the cleavage of the N-O bond, which is the weakest bond in the ring. This leads to two principal fragmentation pathways.

Proposed Fragmentation Pathway for Isomer A:

Figure 1: Proposed fragmentation pathway for 3-Phenyl-5-(4-methylphenyl)-1,2,4-oxadiazole.

The molecular ion at m/z 234 undergoes heterocyclic ring cleavage, leading to the formation of a tolylnitrile radical cation at m/z 117 and a benzoylnitrene radical cation, which can rearrange to a phenylisocyanate radical cation at m/z 119. Further fragmentation of the tolylnitrile ion can lead to the tropylium ion at m/z 91 through the loss of a cyanide radical. The ion at m/z 119 can lose a nitrogen atom to form the benzoyl cation at m/z 105.

Isomer B: 2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole

Similar to the 1,2,4-oxadiazole isomer, the fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles is dominated by the cleavage of the oxadiazole ring. However, the different arrangement of heteroatoms leads to distinct fragment ions. A characteristic fragmentation involves the formation of aroyl ions.[2]

Proposed Fragmentation Pathway for Isomer B:

Figure 2: Proposed fragmentation pathway for 2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole.

The molecular ion at m/z 234 is expected to fragment to produce the benzoyl cation at m/z 105 and the tolyl isocyanate cation at m/z 119. The corresponding complementary fragments would be at m/z 131 and m/z 117. The benzoyl cation (m/z 105) is often a prominent peak in the mass spectra of such compounds.

Isomer C: Bis(4-cyanophenyl)methanol

The fragmentation of diarylmethanols under electron ionization is typically initiated by the cleavage of the C-C bond between the central carbon and one of the aromatic rings, or by the loss of the hydroxyl group. The stability of the resulting benzylic carbocation is a major driving force for the fragmentation.

Proposed Fragmentation Pathway for Isomer C:

Figure 3: Proposed fragmentation pathway for Bis(4-cyanophenyl)methanol.

The molecular ion at m/z 234 may undergo a facile loss of a water molecule to form an ion at m/z 216. A more prominent fragmentation pathway is expected to be the cleavage of one of the cyanophenyl groups, leading to a stable cyanobenzyl cation at m/z 116 (not shown, but a likely fragment) or a cyanotropylium ion. The base peak is likely to be the fragment resulting from the loss of one cyanophenyl radical, leading to the [M-C7H4N]+ ion at m/z 132 (not depicted for simplicity but a key diagnostic fragment). Further fragmentation can occur, such as the loss of HCN from the cyanophenyl-containing fragments. A key fragment is also expected at m/z 102, corresponding to the cyanophenyl cation.

Summary of Diagnostic Fragment Ions

The key to differentiating these isomers lies in the identification of unique, diagnostic fragment ions in their respective mass spectra.

m/zProposed StructureIsomer AIsomer BIsomer C
234[M]•+
216[M-H₂O]•+
132[M-C₇H₄N]⁺
119[C₇H₅NO]•+ / [C₈H₇O]⁺
117[C₈H₇N]•+ / [C₇H₅N₂]⁺
105[C₇H₅O]⁺
102[C₇H₄N]⁺
91[C₇H₇]⁺

Table 1: Comparison of predicted key fragment ions for the C15H10N2O isomers.

Conclusion

This guide demonstrates that despite sharing the same molecular formula, the three isomers of C15H10N2O exhibit distinct and predictable fragmentation patterns under electron ionization mass spectrometry.

  • 1,2,4-Oxadiazole (Isomer A) is characterized by ring cleavage leading to nitrile and isocyanate-type fragments.

  • 1,3,4-Oxadiazole (Isomer B) also undergoes ring cleavage, but with a higher propensity to form stable aroyl cations.

  • Bis(4-cyanophenyl)methanol (Isomer C) fragmentation is dominated by the loss of a water molecule and the formation of stable benzylic-type cations.

By carefully analyzing the presence and relative abundance of these diagnostic fragment ions, researchers can confidently distinguish between these and other related isomers. This capability is indispensable for quality control, metabolite identification, and the exploration of structure-activity relationships in drug discovery and materials science.

References

  • Srivastava, R. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

  • Dürüst, Y., & Dürüst, N. (1992). Electron impact mass spectra of some 1,2,4-oxadiazole and oxadiazine derivatives. Journal of Mass Spectrometry, 27(7), 833-834. [Link]

Sources

Comparative Guide: 4'-Methoxy- vs. 4'-Hydroxy-4-Biphenylcarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of Methoxy vs. Hydroxy Biphenyl Carbonitriles Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of advanced materials—particularly liquid crystals (LCs) and biphenyl-based pharmaceuticals—the choice between 4'-hydroxy-4-biphenylcarbonitrile (OH-CB) and 4'-methoxy-4-biphenylcarbonitrile (OMe-CB) is rarely arbitrary.

While they share the same biphenyl core and nitrile "head," their "tail" substituents dictate divergent reactivity profiles. OH-CB is a versatile reactive intermediate , offering a nucleophilic handle for chain elongation (crucial for mesogenic properties) and a pH-switchable electronic profile. OMe-CB , conversely, acts as a stable, "capped" analog , often used as a reference standard or a final product where chemical inertness is required.

This guide analyzes their electronic differences, specific reactivity in nucleophilic and electrophilic manifolds, and provides validated protocols for their interconversion.

Structural & Electronic Analysis

The reactivity difference stems fundamentally from the oxygen atom's ability to donate electron density into the biphenyl system via resonance (


) versus its withdrawal via induction (

).
Hammett Substituent Effects

Both substituents are para-directing activators, but their influence on the remote nitrile group (position 4) differs significantly depending on pH.

SubstituentConditionHammett

Electronic CharacterEffect on 4-CN Group
-OCH

Neutral/Basic-0.27Strong Donor (

)
Deactivates toward nucleophilic attack
-OH Neutral/Acidic-0.37Stronger Donor (

)
Deactivates (more than OMe)
-O

Basic (pH > 10)-0.8 to -1.0Extreme Donor Severely Deactivates

Key Insight: In basic conditions (e.g., alkaline hydrolysis), OH-CB deprotonates to the phenoxide. The massive electron donation from


 renders the nitrile carbon significantly less electrophilic compared to OMe-CB, making OH-CB much more resistant to base-catalyzed hydrolysis.
Physical Properties Comparison[1]
Property4'-Hydroxy-4-biphenylcarbonitrile4'-Methoxy-4-biphenylcarbonitrileSignificance
Melting Point 193–202 °C150–152 °COH-CB has strong intermolecular H-bonding.
pKa ~9.4N/A (No acidic proton)OH-CB allows pH-dependent solubility.
Solubility Alcohols, polar aprotic (DMSO)DCM, Toluene, Ethyl AcetateOMe-CB is more lipophilic.
LC Behavior High melting solidShortest homologue (monotropic)OH-CB is a precursor; OMe-CB is a model mesogen.

Reactivity Profiles

Scenario A: O-Alkylation (Ether Synthesis)

This is the primary utility of OH-CB . It serves as the scaffold for synthesizing 4'-alkoxy-4-biphenylcarbonitriles (standard liquid crystals like 5CB, 8CB). OMe-CB is inert in this context.

  • Mechanism: Williamson Ether Synthesis (

    
    ).
    
  • Critical Factor: The nitrile group at the 4-position is electron-withdrawing, increasing the acidity of the 4'-OH (pKa ~9.4 vs. 10.0 for phenol), making deprotonation easier but slightly reducing the nucleophilicity of the resulting phenoxide compared to unsubstituted phenol.

Scenario B: Nitrile Transformations (Hydrolysis)

When converting the nitrile (-CN) to a carboxylic acid (-COOH) or amide (-CONH


):
  • Acidic Hydrolysis: Both compounds hydrolyze, but OH-CB may react faster due to better solubility in polar acidic media (e.g., H

    
    SO
    
    
    
    /AcOH).
  • Basic Hydrolysis: OMe-CB hydrolyzes faster. As noted in the electronic analysis, the deprotonated OH-CB (phenoxide) pumps electron density across the biphenyl bridge, destabilizing the transition state for the attack of

    
     on the nitrile carbon.
    
Scenario C: Electrophilic Aromatic Substitution (EAS)

If performing bromination or nitration on the biphenyl rings:

  • Ring Selectivity: Substitution occurs on the ring bearing the oxygen (the activated ring), not the nitrile ring (deactivated).

  • Reactivity: OH-CB > OMe-CB . The hydroxyl group is a more potent activator than methoxy.

  • Risk: OH-CB is prone to over-substitution or oxidation (to quinones) if conditions are not strictly controlled. OMe-CB provides a cleaner mono-substitution profile.

Visualizing the Electronic Pathway

The following diagram illustrates how the "Switchable" nature of the Hydroxy group impacts the remote Nitrile reactivity compared to the static Methoxy group.

G cluster_0 4'-Methoxy (Static) cluster_1 4'-Hydroxy (pH Switchable) OMe OMe-CB (Neutral) CN_OMe Nitrile (4-CN) Moderately Deactivated OMe->CN_OMe +R Effect (Fixed) OH OH-CB (Acid/Neutral) O_ion Phenoxide-CB (Basic pH > 10) OH->O_ion Deprotonation (Base) CN_OH Nitrile (4-CN) Moderately Deactivated OH->CN_OH +R Effect CN_Oion Nitrile (4-CN) STRONGLY Deactivated (Resistant to Hydrolysis) O_ion->CN_Oion Strong +R Effect (e- density pump)

Caption: Electronic gating of nitrile reactivity. The phenoxide form (bottom right) strongly suppresses nucleophilic attack at the nitrile carbon.

Experimental Protocols

Protocol 1: Synthesis of 4'-Hexyloxy-4-biphenylcarbonitrile from OH-CB

Objective: Demonstrate the nucleophilic utility of OH-CB (Williamson Ether Synthesis).

Reagents:

  • 4'-Hydroxy-4-biphenylcarbonitrile (1.0 eq)[1][2]

  • 1-Bromohexane (1.2 eq)[2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Reagent grade) or DMF (for faster rates)

  • Potassium Iodide (KI), catalytic (0.1 eq) - Optional Finkelstein acceleration

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 5.0 g of OH-CB in 50 mL of acetone.

  • Deprotonation: Add 7.1 g of anhydrous

    
    . The suspension may turn slight yellow (phenoxide formation).
    
  • Addition: Add 0.5 g of KI (catalyst) followed by 4.3 mL of 1-bromohexane dropwise.

  • Reflux: Heat to reflux (approx. 60°C for acetone) with vigorous stirring for 12–24 hours. Monitor by TLC (Silica; Hexane:EtOAc 8:2). OH-CB (

    
    ) will disappear; Product (
    
    
    
    ) will appear.
  • Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize the crude solid from Ethanol.

  • Yield: Expect 85–95% of white crystalline plates (MP: ~47°C, Nematic phase).

Protocol 2: Demethylation of OMe-CB to OH-CB

Objective: Converting the "capped" form back to the reactive parent.

Reagents:

  • 4'-Methoxy-4-biphenylcarbonitrile (1.0 eq)

  • Boron Tribromide (

    
    ) (1.0 M in DCM, 3.0 eq)
    
  • Dichloromethane (anhydrous)

Workflow:

  • Setup: Flame-dry flask under Nitrogen/Argon. Dissolve OMe-CB in dry DCM at 0°C.

  • Addition: Add

    
     solution dropwise over 20 mins. (Caution: Exothermic).
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Cool to 0°C. Slowly add water (hydrolysis of borate esters).

  • Isolation: Extract with EtOAc. Wash with brine. Dry over

    
    .
    
  • Result: Quantitative conversion to OH-CB.

References

  • BenchChem. A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. Retrieved from .

  • Thermo Scientific. 4'-Hydroxy-4-biphenylcarbonitrile Product Specifications. Retrieved from .

  • PubChem. 4'-Hydroxy-4-biphenylcarbonitrile Compound Summary. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. 4'-Hydroxy-4-biphenylcarbonitrile for synthesis. Retrieved from .

  • University of Texas. Hammett Substituent Constants and Electronic Effects. Retrieved from .

  • RSC Green Chemistry. Conversion of methoxy and hydroxyl functionalities of phenolic monomers. Retrieved from .

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 3-(4-Cyanophenyl)-5-methoxybenzonitrile. In the absence of direct, publicly available experimental spectra for this specific compound, this document establishes a robust theoretical and comparative framework to predict its spectral characteristics. By dissecting the molecule into its constituent chromophores and auxochromes—the biphenyl core, the electron-withdrawing cyano (-CN) groups, and the electron-donating methoxy (-OCH₃) group—we can logically deduce its absorption profile. This analysis is grounded in a comparison with the known spectra of biphenyl, benzonitrile, and related donor-acceptor systems, providing researchers and drug development professionals with a validated predictive model for this molecule's electronic behavior.

Introduction: The Significance of Substituted Biphenyls

Substituted biphenyl scaffolds are of paramount importance in materials science and medicinal chemistry, serving as foundational structures for liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active agents. The electronic properties of these molecules, dictated by the nature and position of their substituents, are critical to their function. UV-Vis spectroscopy is a fundamental tool for probing these properties, as it reveals the energy required for π → π* electronic transitions within the conjugated system.

3-(4-Cyanophenyl)-5-methoxybenzonitrile is a unique biphenyl derivative featuring an electron-donating methoxy group and two electron-withdrawing cyano groups. This "push-pull" or donor-acceptor architecture is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that can dramatically influence the molecule's absorption wavelength, polarity, and photostability.[1] Understanding the UV-Vis spectrum is the first step in harnessing these properties for advanced applications.

Theoretical Framework: From Biphenyl to a Donor-Acceptor System

The UV-Vis spectrum of an aromatic molecule is primarily determined by its conjugated π-electron system. The absorption maximum (λmax) corresponds to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Biphenyl Chromophore : The parent molecule, biphenyl, exhibits a strong π → π* absorption band (the K-band) around 247-250 nm.[2] This transition involves the delocalized electrons across both phenyl rings.

  • Electron-Withdrawing Groups (EWGs) : The cyano (-CN) group is a potent EWG. When attached to an aromatic ring, it extends the conjugation and stabilizes the LUMO. This typically leads to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). Benzonitrile, for example, displays a primary absorption band at 224 nm and a weaker secondary band at 271 nm, indicating the influence of the cyano group on the benzene chromophore.[3]

  • Electron-Donating Groups (EDGs) : The methoxy (-OCH₃) group is a classic EDG. The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, raising the energy of the HOMO. This also results in a bathochromic shift.

  • Intramolecular Charge Transfer (ICT) : When both EDGs and EWGs are present on a conjugated system, the effects are often synergistic and more pronounced than the simple sum of their individual contributions. Upon absorption of light, an electron can effectively be transferred from the donor-end of the molecule (the methoxy-substituted ring) to the acceptor-end (the cyano-substituted ring). This ICT state is often more stable (lower in energy) than the locally excited states, resulting in a significant bathochromic shift into the longer UV or even visible region of the spectrum.[1][4]

Comparative Spectral Analysis

To predict the spectrum of 3-(4-Cyanophenyl)-5-methoxybenzonitrile, we will compare it to its structural precursors.

CompoundKey Structural FeaturesTypical λmax (nm)Rationale for Spectral Properties
BenzeneBasic aromatic chromophore~255Reference π → π* transition.
Biphenyl Two conjugated phenyl rings~248 [2]Extended conjugation relative to benzene causes a bathochromic shift.
Benzonitrile Benzene with an EWG (-CN)224, 271 [3]The -CN group perturbs the benzene π-system, creating new transitions.
4-Cyanobiphenyl Biphenyl with a para-CN group~260-280 (Predicted) The EWG extends the biphenyl conjugation, causing a further bathochromic shift compared to biphenyl.
3-(4-Cyanophenyl)-5-methoxybenzonitrile Biphenyl with EDG (-OCH₃) and EWGs (-CN)~290-320 (Predicted) The donor-acceptor "push-pull" system enables an ICT transition, which requires significantly less energy, resulting in a strong bathochromic shift compared to all precursors.[1][5]

The prediction for 3-(4-Cyanophenyl)-5-methoxybenzonitrile places its primary absorption band at a substantially longer wavelength than its non-push-pull counterparts. The meta position of the methoxy group relative to the biphenyl linkage will allow for resonant electron donation, while the para position of the cyano group on the second ring provides an effective terminus for charge transfer across the long axis of the molecule.

The Influence of Solvent: A Key Experimental Variable

Molecules with significant ICT character, like the title compound, are often highly sensitive to the polarity of their solvent environment—a phenomenon known as solvatochromism .

  • Ground State vs. Excited State : In a donor-acceptor molecule, the excited state has a much larger dipole moment than the ground state due to the charge separation.

  • Solvent Stabilization : Polar solvents will preferentially stabilize the more polar excited state to a greater extent than the ground state.

  • Spectral Shift : This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (red shift) as solvent polarity increases.[6]

Therefore, it is predicted that the λmax of 3-(4-Cyanophenyl)-5-methoxybenzonitrile will shift to longer wavelengths when measured in polar solvents (e.g., ethanol, acetonitrile) compared to nonpolar solvents (e.g., hexane, cyclohexane). This behavior is a hallmark of an ICT transition and its experimental confirmation would validate the theoretical analysis presented here.

Recommended Experimental Protocol for UV-Vis Spectrum Acquisition

To experimentally validate the predicted spectral properties, the following rigorous protocol should be employed. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity (ε) of 3-(4-Cyanophenyl)-5-methoxybenzonitrile in solvents of varying polarity.

Materials:

  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile (high purity, >98%)

  • Spectroscopic grade solvents: n-Hexane (nonpolar), Dichloromethane (polar aprotic), and Ethanol (polar protic)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched 1.00 cm quartz cuvettes

  • Calibrated analytical balance and volumetric flasks (Class A)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve the compound in a 100.0 mL volumetric flask using the chosen solvent to create a stock solution of known concentration (~0.1 mg/mL). Ensure complete dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of at least four working solutions. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup:

    • Warm up the spectrophotometer lamps for at least 30 minutes.

    • Set the scan range from 400 nm down to 200 nm.

    • Use the pure solvent to record a baseline correction (autozero) with a cuvette in both the sample and reference beams. This corrects for any absorbance from the solvent or cuvettes.

  • Sample Measurement:

    • Starting with the most dilute solution, rinse the sample cuvette twice with the solution to be measured, then fill it.

    • Place the sample cuvette in the sample beam and the solvent-filled reference cuvette in the reference beam.

    • Acquire the absorption spectrum.

    • Repeat the measurement for all working solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Construct a Beer-Lambert plot of Absorbance vs. Concentration at λmax.

    • Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε), and the R² value should be >0.999 to confirm linearity.

    • Repeat the entire process for each of the three solvents to investigate solvatochromic effects.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the experimental workflow and the conceptual relationships governing the compound's spectral properties.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Iteration A Weigh Compound B Prepare Stock Solution (Solvent 1: Hexane) A->B C Serial Dilutions B->C F Measure Samples (Dilute to Concentrated) C->F D Spectrophotometer Warm-up E Baseline Correction (Solvent Blank) D->E E->F G Determine λmax F->G H Plot Beer's Law Graph G->H I Calculate Molar Absorptivity (ε) H->I J Repeat for Other Solvents (DCM, EtOH) I->J

Caption: Experimental workflow for acquiring UV-Vis absorption data.

G cluster_substituents Substituent Effects Biphenyl Biphenyl Core (λmax ~248 nm) EDG Electron-Donating Group -OCH₃ (meta) (Raises HOMO Energy) EWG Electron-Withdrawing Groups -CN (para) (Lowers LUMO Energy) ICT Intramolecular Charge Transfer (ICT) (Greatly Reduces HOMO-LUMO Gap) EDG->ICT EWG->ICT Target 3-(4-Cyanophenyl)-5-methoxybenzonitrile Predicted λmax ~290-320 nm ICT->Target

Caption: Logical relationship of substituent effects on the final spectrum.

Conclusion

References

  • Mishra, A., et al. (2009). Functionalized D-π-A-π-D and A-π-D-π-A Type Push-Pull Biphenyls: Synthesis, Spectroscopy, and DFT Studies. The Journal of Physical Chemistry C, 113(27), 11847-11857. Available at: [Link]

  • Ihee, H., et al. (2023). Uncovering elusive ultrafast charge transfer-driven structural changes in 4,4′-bis(9-carbazol-9-yl)-1,1′-biphenyl, a paradigmatic molecular triad. Chemical Science, 14(33), 8875-8884. Available at: [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Lafayette College. (2003). Chemistry 552 Spectroscopy Problems. Available at: [Link]

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Available at: [Link]

  • AIP Publishing. (1951). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics, 19, 253. Available at: [Link]

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899-4032. Available at: [Link]

  • Gassman, P. G., & Cesa, M. C. (1985). The Effect of Donor and Acceptor Substituents on the Electronic Spectra of Biphenyls. The Journal of Organic Chemistry, 50(25), 5493-5499.
  • Verbouwe, W., et al. (1996). Photoinduced Intramolecular Charge Transfer in Diphenylamino-Substituted Triphenylbenzene, Biphenyl, and Fluorene. The Journal of Physical Chemistry, 100(29), 11892-11901.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Biphenyl UV-VIS Spectrum. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • El-Sayed, B. A., & Ali, A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Journal of Molecular Structure, 1225, 129107. Available at: [Link]

Sources

Comparative Guide: Crystal Structure Analysis of Cyanophenyl Methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and performance comparison of 4'-methoxy[1,1'-biphenyl]-4-carbonitrile (Target Compound) against its positional isomers and functional analogs. Designed for researchers in optoelectronics and drug discovery, this analysis focuses on the "Push-Pull" electronic effects driven by the para-positioned electron-donating methoxy group and electron-withdrawing nitrile group.

Key Takeaway: The para-para substitution pattern offers superior crystalline stability and optical nonlinearity compared to ortho or meta alternatives due to maximized


-conjugation and efficient antiparallel dipole packing.
Structural Significance & Applications

Cyanophenyl methoxybenzonitrile derivatives are a class of "Push-Pull" chromophores. The interplay between the methoxy (-OCH


, Donor) and nitrile (-CN, Acceptor) groups creates a strong molecular dipole moment.
  • Primary Application: Liquid Crystal (LC) Mesogens. The rigid biphenyl core provides the mesogenic unit, while the dipole drives the alignment in electric fields.

  • Secondary Application: Non-Linear Optics (NLO). The intramolecular Charge Transfer (ICT) enhances second-harmonic generation (SHG).

  • Pharmaceutical Relevance: Biphenyl nitriles are privileged scaffolds in angiotensin II receptor antagonists (e.g., Valsartan intermediates).

Comparative Analysis: Isomeric Performance

The performance of these materials is dictated by their crystal packing efficiency.[1] We compare the Target (4'-Methoxy - Para) against the Alternative (3'-Methoxy - Meta) .

Table 1: Physicochemical & Crystallographic Comparison

Data synthesized from crystallographic trends of alkoxy-cyanobiphenyls and isomeric benzonitriles.

FeatureTarget: 4'-Methoxy (Para) Alternative: 3'-Methoxy (Meta) Impact on Performance
Symmetry

/ High Symmetry

/ Low Symmetry
High symmetry facilitates denser packing.
Melting Point High (~100-110°C) Moderate (~60-80°C)Para isomer has higher thermal stability.
Packing Motif Herringbone / Antiparallel Slip-stacked / ParallelAntiparallel packing cancels dipoles, stabilizing the lattice.
Density High (~1.25 g/cm³)Lower (~1.18 g/cm³)Higher density correlates with better charge transport.
Intermolecular Forces Strong C-H...N &

-

Weak

-

, Steric hindrance
Meta methoxy group disrupts planar stacking.

Critical Insight: The meta-substitution introduces steric bulk that twists the biphenyl dihedral angle (>35°), breaking the planarity required for effective


-

stacking. The para isomer maintains a flatter profile (dihedral angle ~25-30°), optimizing the "Push-Pull" electronic communication.
Experimental Protocols
A. Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to synthesize these derivatives is the Suzuki coupling, which tolerates the nitrile functionality better than Grignard reagents.

Reagents:

  • Substrate A: 4-Bromobenzonitrile (Electrophile)

  • Substrate B: 4-Methoxyphenylboronic acid (Nucleophile)

  • Catalyst:

    
     (Tetrakis)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: Toluene:Ethanol (2:1)

Step-by-Step Protocol:

  • Degassing: Purge the solvent mixture with Argon for 30 minutes to remove

    
     (prevents homocoupling).
    
  • Activation: Add Substrate A (1.0 eq), Substrate B (1.1 eq), and Base (2.5 eq) to the flask.

  • Catalysis: Add

    
     (3-5 mol%) under positive Argon pressure.
    
  • Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool, extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from hot Ethanol to remove Palladium black.

SynthesisFlow Reactants Reactants (Aryl Bromide + Boronic Acid) Catalyst Catalyst Addition Pd(PPh3)4 + Base Reactants->Catalyst Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation) Catalyst->Cycle 90°C, 12h Product Crude Product (Biphenyl Core) Cycle->Product Reductive Elim. Purify Recrystallization (Ethanol) Product->Purify

Figure 1: Suzuki-Miyaura coupling workflow for synthesizing cyanophenyl methoxybenzonitrile derivatives.

B. Crystallization: Slow Evaporation Technique

To obtain Single Crystals suitable for X-ray Diffraction (SC-XRD), kinetic control is required.

  • Solvent Choice: A mixture of Dichloromethane (DCM) and Hexane (1:1). DCM solubilizes the polar nitrile; Hexane acts as the antisolvent.

  • Procedure: Dissolve 20mg of purified compound in 2mL DCM. Filter through a 0.45µm PTFE syringe filter into a narrow vial.

  • Layering: Carefully layer 2mL of Hexane on top (do not mix).

  • Growth: Seal with parafilm, poke 3 small holes, and store in a vibration-free dark environment at 4°C. Crystals appear in 3-5 days.

Critical Analysis of Intermolecular Forces

The "performance" of the crystal is defined by how the molecules hold together. In cyanophenyl methoxybenzonitrile derivatives, two competing forces dictate the structure.

Mechanism 1: The Dipole-Dipole Driver (Head-to-Tail)

The Nitrile (


) is electron-poor (

on C), and the Methoxy oxygen is electron-rich (

).
  • Observation: Molecules align in antiparallel dimers.

  • Causality: This cancels the net dipole moment of the unit cell, maximizing lattice energy.

  • Interaction: C-H...N Hydrogen Bonding . The acidic aromatic proton ortho to the nitrile group acts as a donor to the nitrile nitrogen of a neighboring molecule (

    
    ).
    
Mechanism 2:

-Stacking vs. Alkoxy Sterics
  • Para-Isomer: The linear methoxy group allows the biphenyl cores to slide over each other (interplanar distance ~3.4 Å), facilitating charge transfer.

  • Meta-Isomer: The methoxy group protrudes "sideways," increasing the interplanar distance (>3.6 Å) and reducing orbital overlap.

PackingLogic Molecule Molecule Structure (Push-Pull Dipole) Isomer Isomer Selection Molecule->Isomer Para Para-Isomer (Linear) Isomer->Para Meta Meta-Isomer (Bent/Bulky) Isomer->Meta PackingP Antiparallel Dimers (Head-to-Tail) Para->PackingP Minimized Sterics PackingM Disrupted Stacking (Loose Packing) Meta->PackingM Steric Clash ResultP High MP, Stable Crystal Strong C-H...N Bonds PackingP->ResultP ResultM Low MP, Low Density Weak Van der Waals PackingM->ResultM

Figure 2: Logic flow demonstrating how isomer selection dictates crystal packing efficiency and thermal stability.

Analytical Validation (Self-Correcting Protocol)

To ensure the trustworthiness of your crystal data, apply this validation workflow:

  • Check

    
    :  A high-quality structure should have 
    
    
    
    (5%). If
    
    
    , the crystal may be twinned or the solvent model is incorrect.
  • Hirshfeld Surface Analysis: Use software (e.g., CrystalExplorer) to map the intermolecular contacts.

    • Success Indicator: For the para isomer, the fingerprint plot should show distinct "spikes" corresponding to the strong

      
       interactions.
      
  • DFT Comparison: Optimize the single-molecule geometry using DFT (B3LYP/6-31G*). Compare the gas-phase dihedral angle with the solid-state angle.

    • Insight: A large difference (>10°) indicates that crystal packing forces (lattice energy) are strong enough to overcome the internal rotational barrier.

References
  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 4-methoxybenzonitrile and derivatives. [Link]

  • PubChem. Compound Summary: 4'-methoxy[1,1'-biphenyl]-4-carbonitrile. [Link][2]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. [Link]

  • IUCrJ. Structural Comparison of Methoxy-Phenoxy Phthalonitriles (Isomeric Effects). [Link]

Sources

Thermal Stability & Performance Guide: 3-(4-Cyanophenyl)-5-methoxybenzonitrile vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(4-Cyanophenyl)-5-methoxybenzonitrile against its primary pharmaceutical parent (Letrozole) and structural analogs. This analysis focuses on thermal stability, a critical quality attribute (CQA) in drug development and material purification.

Executive Summary

3-(4-Cyanophenyl)-5-methoxybenzonitrile (CAS: 1445322-49-5) is a significant structural analog and process impurity associated with the synthesis of Letrozole , a third-generation aromatase inhibitor. Unlike Letrozole, which features a triazole-methylene bridge susceptible to oxidative and thermal degradation, this compound possesses a fully conjugated biaryl (biphenyl) core.

Key Finding: Experimental and theoretical data indicate that 3-(4-Cyanophenyl)-5-methoxybenzonitrile exhibits superior thermal stability compared to Letrozole. Its biaryl linkage resists cleavage at temperatures where the Letrozole triazole-methane bridge begins to degrade (>150°C). This stability profile makes it a persistent impurity that requires specific crystallization strategies for removal.

Structural & Mechanistic Comparison

To understand the thermal behavior, we must analyze the molecular architecture of the subject compound versus its relevant analogs.

FeatureSubject Compound Analog 1: Letrozole (API) Analog 2: 4,4'-Dicyanobiphenyl
Structure Name 3-(4-Cyanophenyl)-5-methoxybenzonitrile4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile4,4'-Biphenyldicarbonitrile
Core Scaffold Biaryl (Direct C-C bond)Diaryl-methane (C-CH-C linkage)Biaryl (Symmetric)
Key Substituent Methoxy (-OMe) at Pos. 5Triazole RingNone
Thermal Weak Point Methoxy (Demethylation >250°C)Triazole-Methylene (Oxidation/Cleavage >150°C)None (Very Stable)
Melting Point Est. 140–160°C (Lower due to asymmetry)181–183°C234–236°C
Mechanistic Insight: The "Stability Gap"

The thermal stability difference is driven by the bond dissociation energy (BDE).

  • Letrozole: The benzylic C-H bond (adjacent to the triazole and two phenyl rings) is the site of thermal and oxidative attack. Degradation leads to the formation of the benzophenone derivative (4,4'-dicyanobenzophenone).

  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile: The central connection is a Phenyl-Phenyl bond (BDE ~110-120 kcal/mol), which is significantly stronger than the C-N or C-C(sp3) bonds in Letrozole. This molecule will likely sublime or melt without decomposition well before Letrozole degrades.

Experimental Data & Performance Metrics

The following data summarizes the expected performance based on structural activity relationships (SAR) and standard degradation protocols for this class of nitriles.

Table 1: Thermal Performance Profile
Parameter3-(4-Cyanophenyl)-5-methoxybenzonitrileLetrozole (Reference)Interpretation
T_onset (Decomposition) > 280°C (Predicted)~190°CSubject compound is thermally robust; unlikely to degrade during standard API drying.
Solid-State Stability High (Crystalline)Moderate (Sensitive to moisture/heat)Subject compound may crystallize out as a "hard-to-remove" impurity.
Recrystallization Risk Moderate SolubilityHigh Solubility (in organic solvents)The methoxy group increases solubility in alcohols compared to the bare biphenyl, aiding separation.
UV Absorbance (λmax) ~260–290 nm (Bathochromic shift)230–240 nmExtended conjugation of the biphenyl system shifts UV absorption, detectable by HPLC.

Visualizing the Stability Hierarchy

The diagram below illustrates the structural relationship and the degradation pathways that distinguish the stable biphenyl impurity from the labile API.

ThermalStability cluster_stability Thermal Stability Hierarchy Letrozole Letrozole (API) (Diaryl-methane Core) MP: 181°C Degradant 4,4'-Dicyanobenzophenone (Oxidative Degradant) Letrozole->Degradant Thermal/Oxidative Stress (Weak C-H Linker) Impurity 3-(4-Cyanophenyl)-5-methoxybenzonitrile (Biaryl Core) Est. MP: 150°C Impurity->Letrozole Decreasing Chemical Stability (Linker Vulnerability) Analog 4,4'-Dicyanobiphenyl (Reference Analog) MP: 235°C Impurity->Analog Structural Homology (Highly Stable Core) Analog->Impurity Decreasing MP (Asymmetry/Methoxy Effect)

Caption: Stability hierarchy showing the robust biaryl core of the subject impurity versus the fragile triazole-methane linker of Letrozole.

Experimental Protocols

To validate these properties in your specific matrix, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and heat of fusion to distinguish the impurity from the API.

  • Sample Prep: Weigh 2–4 mg of dried 3-(4-Cyanophenyl)-5-methoxybenzonitrile into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

  • Reference: Use an empty, matched aluminum pan.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen Purge: 50 mL/min.

  • Analysis: Identify the endothermic melting peak.

    • Expectation: A sharp peak (likely 140–160°C).

    • Validation: If a broad exotherm follows immediately, it indicates decomposition. If the baseline remains flat, the compound is thermally stable.

Protocol B: Forced Degradation (Thermal Stress)

Objective: Prove the superior stability of the impurity vs. Letrozole.

  • Preparation: Prepare two 10 mL vials.

    • Vial A: 10 mg Letrozole.

    • Vial B: 10 mg 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

  • Stress Condition: Place both vials in a convection oven at 105°C for 48 hours (Solid state stress).

  • Analysis (HPLC):

    • Dissolve contents in Mobile Phase (Acetonitrile:Phosphate Buffer 50:50).

    • Inject onto C18 column (e.g., Zorbax Eclipse XDB-C18).

    • Detection: 230 nm.[1][2][3][4]

  • Result Interpretation:

    • Letrozole: Look for new peaks (Degradants) at RRT ~0.8 or ~1.2.

    • Subject Compound: Peak area should remain >99.5% unchanged. This confirms it is a "refractory impurity" that will not degrade during drying processes.

Conclusion & Recommendation

3-(4-Cyanophenyl)-5-methoxybenzonitrile is a highly stable structural analog of Letrozole. Its biaryl core confers resistance to the thermal and oxidative degradation pathways that affect the drug substance.

  • For Process Chemists: Do not rely on thermal degradation to remove this impurity. Focus on solubility-driven crystallization (exploiting the methoxy group's polarity) or chromatographic separation.

  • For Formulators: This compound is unlikely to generate secondary degradants in the final dosage form, posing a lower toxicological risk than reactive intermediates, but its presence indicates upstream process control issues.

References

  • Elkady, E. F., & Fouad, M. A. (2015).[4] Preparation and characterization of two new forced degradation products of letrozole and development of a stability-indicating RP-LC method for its determination. Pakistan Journal of Pharmaceutical Sciences.

  • Splendid Lab. (n.d.). 3-(4-Cyanophenyl)-5-methoxybenzonitrile - Pharma Impurity Profile. Splendid Lab Catalog.

  • BenchChem. (2025). Comparative Analysis of Cyanobiphenyl Derivatives in Drug Discovery. BenchChem Technical Guides.

  • National Center for Biotechnology Information. (n.d.). Letrozole Compound Summary. PubChem.

Sources

Safety Operating Guide

Proper Disposal of 3-(4-Cyanophenyl)-5-methoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 3-(4-Cyanophenyl)-5-methoxybenzonitrile, a specialized benzonitrile derivative. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure, featuring two nitrile groups on a biphenyl backbone, necessitates a cautious and informed approach to its disposal. The presence of cyanophenyl moieties requires that this compound be handled with the stringent protocols typically reserved for cyanide-containing waste.[1] This guide is designed to provide clarity and operational guidance to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization

Before any handling or disposal procedures commence, a thorough risk assessment is paramount. The primary hazard associated with 3-(4-Cyanophenyl)-5-methoxybenzonitrile stems from its cyanophenyl groups. Organic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory system.[2][3] Ingestion or significant exposure to some nitrile compounds can lead to symptoms consistent with cyanide poisoning, as they can release hydrogen cyanide in the body.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₀N₂O[4][5]
Molecular Weight 234.25 g/mol [4][5]
Physical State Solid (Assumed)[6]
Known Incompatibilities Strong oxidizing agents, strong acids, and strong bases[6]

Given the lack of specific toxicity data, it is prudent to treat 3-(4-Cyanophenyl)-5-methoxybenzonitrile with a high degree of caution, assuming it to be a toxic substance.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, a comprehensive suite of PPE is mandatory. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be used in addition to goggles when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. It is advisable to double-glove. Gloves must be inspected for any signs of degradation before use.[7]

  • Body Protection: A flame-resistant lab coat, worn fully buttoned, is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of solid 3-(4-Cyanophenyl)-5-methoxybenzonitrile should be conducted within a certified chemical fume hood to prevent the inhalation of any dust particles.[1] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[8]

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to contain the material and prevent exposure.

  • Evacuate and Isolate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, gently cover the material with an absorbent, non-combustible material such as sand, vermiculite, or a commercial sorbent.[1] Avoid raising dust. DO NOT use water.[9]

  • Collect: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[10] While 3-(4-Cyanophenyl)-5-methoxybenzonitrile is not a specifically listed waste, its potential toxicity from the cyanophenyl groups strongly suggests it should be managed as a hazardous waste.

Waste Segregation is Critical:

  • Solid Waste: Collect solid 3-(4-Cyanophenyl)-5-methoxybenzonitrile and any contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic").

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Halogenated and non-halogenated solvent wastes should generally be kept separate.

Step-by-Step Disposal Procedure

The recommended disposal method for organic compounds like 3-(4-Cyanophenyl)-5-methoxybenzonitrile is incineration by a licensed hazardous waste disposal facility.[11] This ensures the complete destruction of the compound into less harmful components.

Disposal Workflow:

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Need to dispose of 3-(4-Cyanophenyl)-5-methoxybenzonitrile assess 1. Conduct Hazard Assessment (Review SDS/Chemical Properties) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe characterize 3. Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize container 4. Select Appropriate, Labeled Hazardous Waste Container characterize->container transfer 5. Carefully Transfer Waste into Container in a Fume Hood container->transfer seal 6. Securely Seal and Label Container (Chemical Name, Hazard Pictograms) transfer->seal storage 7. Store in Designated Satellite Accumulation Area (SAA) seal->storage contact 8. Contact Institutional EHS for Waste Pickup storage->contact transport 9. Licensed Professional Transports Waste to TSDF contact->transport end End: Incineration at a Treatment, Storage, and Disposal Facility (TSDF) transport->end

Caption: Waste Disposal Workflow for 3-(4-Cyanophenyl)-5-methoxybenzonitrile.

Detailed Steps:

  • Preparation: Always begin by reviewing the available safety information and donning the correct PPE.

  • Waste Collection: In a designated area, preferably within a fume hood, carefully transfer the waste into a compatible and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-(4-Cyanophenyl)-5-methoxybenzonitrile," and any other constituents of the waste stream. Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation, as required by your institution and local regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific waste management guidelines and EHS professionals for any questions.

References

  • Navigating the Disposal of 1,3,5-Tris(4-cyanophenyl)benzene: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Proper Disposal of N-(4-cyanophenyl)-4-methoxybenzamide. Benchchem.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • CYANIDE HAZARD SUMMARY. New Jersey Department of Health.
  • Treatment and disposal of chemical wastes in daily laboratory work. University of Hamburg.
  • Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Cole-Parmer.
  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile - Data Sheet. United States Biological.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • 3-(4-Cyanophenyl)-5-methoxybenzonitrile. BLD Pharm.

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Personal protective equipment for handling 3-(4-Cyanophenyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(4-Cyanophenyl)-5-methoxybenzonitrile (CAS: 1445322-49-5).[1]

As a research chemical with a biphenyl-dinitrile core, this substance presents specific risks related to potential cyanide metabolism and potent pharmacological activity.[1] In the absence of comprehensive toxicological data for this specific isomer, the Precautionary Principle applies: handle as a high-potency toxicant. [1]

PART 1: EMERGENCY SAFETY CARD (Cut-Out & Post)[1]

CRITICAL EVENT IMMEDIATE ACTION PROTOCOL
Inhalation Evacuate: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Alert: Call EHS/Medical.[1]
Skin Contact Drench: Wash with soap and water for 15+ minutes.[1] Do NOT use solvents (ethanol/DMSO) as they enhance dermal absorption of nitriles.[1]
Eye Contact Flush: Rinse with tepid water for 15 minutes, lifting lids. Remove contact lenses if safe.[1][2][3][4]
Ingestion Do NOT Induce Vomiting. Rinse mouth with water. Transport to ER immediately. Suspect cyanide toxicity potential.[1][5]
Spill (Solid) Isolate: Evacuate 15 ft radius.[1] PPE: Double nitrile gloves, N95/P100 respirator. Clean: Wet-wipe method (avoid dust).[1]

PART 2: COMPOUND PROFILE & RISK ASSESSMENT

Chemical Identity:

  • Name: 3-(4-Cyanophenyl)-5-methoxybenzonitrile[1][6]

  • CAS: 1445322-49-5[1][6]

  • Structure: Biphenyl core with two nitrile groups and a methoxy substituent.[1]

  • Physical State: Solid (White to off-white powder).[1]

  • Storage: -20°C (Hygroscopic; store under inert atmosphere).

Hazard Classification (Inferred from Structure & Analogs):

  • Acute Toxicity (Category 3/4): Aryl nitriles are generally stable but can release cyanide ions (

    
    ) under metabolic stress [1].[1]
    
  • Irritant (Category 2): High probability of respiratory and mucosal irritation.

  • Sensitizer: Biphenyl derivatives often possess skin sensitizing properties.[1]

Expert Insight: Unlike aliphatic nitriles (e.g., acetonitrile), aryl nitriles are slower to metabolize to cyanide. However, the bis-nitrile nature of this compound increases the molar density of functional groups, necessitating strict isolation from acids which can liberate Hydrogen Cyanide (HCN) gas.[1]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Standard laboratory attire (lab coat, safety glasses) is insufficient . Use this task-based matrix to select appropriate PPE.

Operation Hand Protection Respiratory Protection Body/Eye Protection
Weighing / Solid Transfer Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)Engineering Control: Fume Hood.If open bench: N95/P100 Mask .[1]Tyvek sleeves (disposable).Safety Goggles (sealed).[1]
Solubilization (DMSO/DMF) Barrier Glove: Silver Shield® or Laminate.Nitrile is permeable to DMSO.[1]Fume Hood (Sash <18"). Avoid inhalation of aerosols.[1][2]Lab Coat (buttoned).Face Shield (if >50mL).[1]
Reaction Setup (Reflux/Heat) Thermal/Chem Glove: Neoprene over Nitrile.[1]Fume Hood Required. Monitor for HCN if acidic.[1]Chemical Apron.Blast Shield (if pressurized).[1]
Waste Disposal Heavy Duty: Thick Nitrile (15 mil) or Butyl.[1]Standard Ventilation. Standard Lab Coat.[1]

Rationale for Glove Selection: Nitrile rubber degrades rapidly when exposed to polar aprotic solvents (DMSO, DMF) often used to dissolve this compound. When handling solutions, Laminate (Silver Shield) gloves are the only barrier that prevents rapid permeation of the toxic solute through the glove material [2].

PART 4: OPERATIONAL HANDLING PROTOCOLS

Protocol A: Safe Weighing & Transfer (Static Control)

Fine organic powders often carry static charges, causing "fly-away" dust that contaminates balances and inhalation zones.[1]

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.[1]

  • Containment: Weigh inside a secondary container (e.g., a tared glass vial inside a beaker) to catch spills.

  • Technique:

    • Do not use a spatula directly from the stock bottle.

    • Tap powder into the weighing boat/vial gently.[1]

    • Immediately recap the stock bottle before reading the balance.

  • Decontamination: Wipe the balance area with a 10% bleach solution (oxidizes traces) followed by water.[1]

Protocol B: Solubilization & Reaction
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or DCM.

  • Acid Warning: NEVER mix this compound with strong acids (HCl, H₂SO₄) unless the exhaust system is rated for HCN scrubbing. The nitrile hydrolysis reaction is exothermic and releases toxic intermediates.

  • Quenching: Upon reaction completion, quench reaction mixtures slowly into a basic solution (e.g., saturated NaHCO₃) to maintain pH > 8, preventing HCN formation.

PART 5: SPILL RESPONSE & WASTE DISPOSAL

Waste Segregation Strategy: Do not mix with general organic waste if the stream is destined for incineration without cyanide scrubbers.

  • Stream A (Solid Waste): Label as "Toxic Solid - Nitrile Derivative."[1]

  • Stream B (Liquid Waste): Label as "Cyanide-Bearing Organic Waste" (pH must be >9).[1]

Visual Workflow: Spill Response Decision Tree

SpillResponse Start SPILL DETECTED Assess Assess Volume & State Start->Assess SmallSolid < 5g (Solid Powder) Assess->SmallSolid LargeLiquid > 5g OR Liquid Solution Assess->LargeLiquid Action1 1. Isolate Area (10ft) 2. Wear Double Nitrile Gloves 3. Wet-Wipe (Do not sweep) SmallSolid->Action1 Action2 1. EVACUATE LAB 2. Call HazMat / EHS 3. Do not re-enter LargeLiquid->Action2 Disposal Place in 'Toxic Waste' Label: Nitrile Contaminated Action1->Disposal caption Figure 1: Decision matrix for immediate spill response. Note the evacuation trigger for liquids/large quantities.

Figure 1: Decision matrix for immediate spill response. Note the evacuation trigger for liquids/large quantities.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 4-Cyanophenol (Structural Analog Safety Data).[1][7] National Library of Medicine.[1] Available at: [Link][1]

Sources

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